Product packaging for 2-Methoxy-1-naphthoic acid(Cat. No.:CAS No. 947-62-6)

2-Methoxy-1-naphthoic acid

Cat. No.: B1584521
CAS No.: 947-62-6
M. Wt: 202.21 g/mol
InChI Key: OSTYZAHQVPMQHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-1-naphthoic acid is the 3-methoxy derivative of 1-napthoic acid. It can be prepared from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene. This compound undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B1584521 2-Methoxy-1-naphthoic acid CAS No. 947-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTYZAHQVPMQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241571
Record name 2-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-62-6
Record name 2-Methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1-naphthoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1-naphthoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-1-naphthoic acid, with the CAS Number 947-62-6, is an aromatic carboxylic acid characterized by a naphthalene core substituted with a methoxy group at the second position and a carboxylic acid group at the first.[1][2] Its molecular formula is C₁₂H₁₀O₃, corresponding to a molecular weight of 202.21 g/mol .[1] This compound serves as a valuable building block in the synthesis of various organic molecules, including dyes, pigments, and biologically active compounds for the pharmaceutical and agricultural industries.[1] Notably, it has been investigated for its role as a strigolactone antagonist, potentially acting as a plant growth regulator.[1] A thorough understanding of its physical properties is paramount for its application in chemical synthesis, drug development, and materials science, as these properties dictate its reactivity, solubility, and bioavailability.

Core Physical and Chemical Properties

The physical characteristics of this compound are dictated by the interplay of its rigid naphthalene ring and its functional groups—the electron-donating methoxy group and the hydrogen-bonding carboxylic acid group. These features influence its melting point, boiling point, solubility, and spectral characteristics.

PropertyValueSource(s)
CAS Number 947-62-6[2][3]
Molecular Formula C₁₂H₁₀O₃[1][2][3]
Molecular Weight 202.21 g/mol [1][2]
Appearance White to light yellow or light orange solid/powder.[3][4]
Melting Point 177-180 °C[1][3][4]
Boiling Point 390.2°C (Predicted/Estimated)[1][2][4]
Density 1.263 g/cm³ (Predicted/Estimated)[1][2][4]
pKa 3.11 ± 0.10 (Predicted)[4]
LogP 2.55[5]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the carboxylic acid group, broadened due to strong intermolecular hydrogen bonding that forms cyclic dimers.[1] Other significant peaks include C-H stretching from the aromatic ring and the methoxy group, a sharp C=O (carbonyl) stretching peak from the carboxylic acid, and C-O stretching from the methoxy ether linkage.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.[1] The proton of the carboxylic acid group is typically observed as a broad singlet far downfield, around 10.5-11.0 ppm, due to its acidic nature.[1] The protons on the naphthalene ring appear in the aromatic region, and the three protons of the methoxy group show up as a sharp singlet in the upfield region of the spectrum.[1]

Mass Spectrometry (MS)

Under electron ionization conditions, this compound exhibits a molecular ion peak at an m/z of 202, which corresponds to its molecular weight.[1] Common fragmentation patterns involve the loss of a methyl radical (CH₃) from the methoxy group, leading to a prominent fragment ion at m/z 187.[1] Further fragmentation can lead to the loss of water (H₂O) or methanol (CH₃OH).[1]

Solubility Profile

The solubility of naphthoic acid derivatives is influenced by both the aromatic naphthalene ring and the polar functional groups. The presence of the carboxylic acid group allows this compound to be soluble in alkaline aqueous solutions through the formation of the corresponding carboxylate salt. While its solubility in pure water is limited, it is soluble in many organic solvents.[1] A related compound, 2-ethoxy-1-naphthoic acid, shows increased solubility with rising temperature in solvents like methanol, ethanol, and acetone, with acetone being a particularly good solvent.[7] This suggests that this compound would exhibit similar behavior, being soluble in polar organic solvents.

Intermolecular Forces and their Physical Manifestations

The physical properties of this compound are a direct consequence of the intermolecular forces at play. The following diagram illustrates the relationship between its chemical structure and its key physical properties.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure This compound COOH Carboxylic Acid Group Structure->COOH OCH3 Methoxy Group Structure->OCH3 Naphthyl Naphthyl Ring Structure->Naphthyl H_Bond Hydrogen Bonding COOH->H_Bond primary contributor Solubility Solubility COOH->Solubility affects polarity pKa Acidity (pKa ~3.11) COOH->pKa determines OCH3->Solubility affects polarity VDW van der Waals Forces Naphthyl->VDW contributes to Naphthyl->Solubility reduces water solubility MP High Melting Point (177-180 °C) H_Bond->MP results in VDW->MP contributes to

Caption: Relationship between structure, forces, and properties.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines a standard method for accurately determining the melting point of this compound, a critical parameter for identity and purity verification.

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

Instrumentation and Materials:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or similar)

  • Aluminum or hermetic DSC pans and lids

  • Microbalance (readable to 0.01 mg)

  • High-purity indium standard for calibration

  • This compound sample (2-5 mg)

  • Inert purge gas (e.g., Nitrogen, 99.99% purity)

Procedure:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions. The onset of melting for indium is 156.6 °C. This step is crucial for ensuring the trustworthiness and accuracy of the results.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

    • Record the exact weight.

    • Securely crimp a lid onto the pan. Using a hermetic pan is recommended if the sample is expected to sublime.

  • DSC Analysis:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Set the purge gas flow rate (typically 20-50 mL/min).

    • Define the thermal method:

      • Equilibrate: at 25 °C.

      • Ramp: Heat from 25 °C to 200 °C at a controlled rate. A rate of 10 °C/min is standard. A slower rate (e.g., 2-5 °C/min) can provide better resolution but may broaden the peak.

      • Isothermal: Hold at 200 °C for 1 minute to ensure the entire sample has melted.

      • Cool: Cool back down to 25 °C.

  • Data Analysis:

    • Analyze the resulting thermogram from the heating ramp.

    • The melting event will appear as an endothermic peak.

    • Determine the extrapolated onset temperature of the peak. This value is reported as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) should also be recorded.

Self-Validating System: The protocol's integrity is maintained by the initial calibration with a known standard (indium). The result for this compound is considered valid if the calibration standard is within the accepted range (±0.5 °C).

Safety and Handling

This compound is classified as an irritant.[2][8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][8]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a fume hood.[2][9] Avoid breathing dust.[2][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][9][10] A dust mask (e.g., N95) is recommended when handling the powder.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[8][9] For eye contact, rinse cautiously with water for several minutes.[2][8] If inhaled, move the person to fresh air.[8][9] Seek medical attention if irritation persists.[8][9]

Conclusion

The physical properties of this compound are well-defined, with a high melting point indicative of strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid dimer formation. Its spectroscopic profile provides a reliable means for identification and quality control. This comprehensive data is essential for researchers and scientists in designing synthetic routes, formulating products, and understanding its biological interactions in drug development and agricultural applications.

References

An In-depth Technical Guide to 2-Methoxy-1-naphthoic acid (CAS 947-62-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Naphthalene Derivative

2-Methoxy-1-naphthoic acid, with the CAS registry number 947-62-6, is a polysubstituted aromatic carboxylic acid.[1][2] Its rigid naphthalene core, coupled with the electronic influence of a methoxy and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive technical overview of its properties, synthesis, characteristic reactions, and burgeoning applications for researchers, chemists, and professionals in drug discovery and materials science. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1] Furthermore, its derivatives have shown potential as plant growth regulators.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

Core Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueSource(s)
CAS Number 947-62-6[1][3]
Molecular Formula C₁₂H₁₀O₃[1][3]
Molecular Weight 202.21 g/mol [1][3]
Appearance White to light yellow/orange solid/powder[4]
Melting Point 177-180 °C[2][3][4]
Boiling Point (Predicted) 390.2 ± 15.0 °C[4]
Density (Predicted) 1.263 ± 0.06 g/cm³[4]
pKa (Predicted) 3.11 ± 0.10[4]
InChI Key OSTYZAHQVPMQHI-UHFFFAOYSA-N[1][3]
Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, typically in the range of 7.0-8.5 ppm. The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm.[5] The carboxylic acid proton will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon spectrum will display twelve distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 168-173 ppm region. The carbon of the methoxy group should appear around 55-57 ppm.[2][5] The aromatic carbons will resonate in the range of 110-140 ppm.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions are indicative of the methoxy group and the carboxylic acid C-O bond.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.

  • Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Under electron ionization (EI), this compound exhibits a molecular ion peak ([M]⁺˙) at m/z 202.[1] A prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a significant fragment at m/z 187.[1]

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the Grignard reaction, highlighting a classic and robust method in organic chemistry.

Grignard Synthesis Protocol

This protocol is based on established procedures for analogous naphthoic acid syntheses and provides a reliable pathway to the target molecule.[6][7][8]

Caption: Grignard synthesis of this compound.

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents).

    • Add a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the flask. A small crystal of iodine can be added to initiate the reaction.

    • Gently heat the mixture to initiate the exothermic reaction, which should then be maintained at a gentle reflux by the rate of addition of the aryl bromide solution.

    • After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • While maintaining vigorous stirring, add an excess of crushed dry ice (solid carbon dioxide) to the reaction mixture portion-wise. The reaction is exothermic and the temperature should be carefully controlled.

    • Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a cold aqueous solution of a strong acid (e.g., 1 M HCl) until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Key Chemical Reactions

This compound undergoes reactions characteristic of both carboxylic acids and substituted naphthalene rings.

The Birch reduction of 2-methoxy-1-naphthoic acids is a valuable transformation for accessing partially saturated ring systems. The reaction with sodium in liquid ammonia selectively reduces the naphthalene ring to yield the corresponding 1,4-dihydro compound.[4][9] This reaction proceeds via a well-established mechanism involving the formation of a radical anion.[10][11][12]

Birch_Reduction A This compound B Radical Anion A->B + Na/NH₃ (e⁻) C Cyclohexadienyl Radical B->C + ROH (H⁺) D Cyclohexadienyl Anion C->D + Na/NH₃ (e⁻) E 1,4-Dihydro Product D->E + ROH (H⁺)

Caption: Mechanism of the Birch Reduction.

  • Esterification: As a typical carboxylic acid, it readily reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

  • Decarboxylation: Under harsh conditions, such as heating with a strong base, the carboxylic acid group can be removed.[1]

  • Electrophilic Aromatic Substitution: The naphthalene ring can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing methoxy and carboxyl groups.[1]

Applications in Research and Development

The unique structural features of this compound make it a molecule of interest in several scientific domains.

Pharmaceutical and Agrochemical Research

Derivatives of this compound have been investigated for their biological activities. Notably, the structurally related compound, 2-methoxy-1-naphthaldehyde, has been identified as an inhibitor of strigolactone signaling in plants.[13] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.

The inhibitory mechanism is believed to involve the binding of the naphthaldehyde derivative to the D14 strigolactone receptor protein.[1][13] This interaction is thought to block the subsequent protein-protein interactions necessary for signal transduction. While this compound itself showed less inhibitory activity in these studies, its scaffold represents a key starting point for the design of more potent and selective strigolactone antagonists for potential use as plant growth regulators or herbicides.[1]

SL_Inhibition SL Strigolactone (SL) D14 D14 Receptor SL->D14 Binds & Hydrolyzes D53 D53/SLR1 Protein D14->D53 Conformational change & Interaction Block X Signaling Downstream Signaling (e.g., Tillering Inhibition) D53->Signaling Leads to Inhibitor 2-Methoxy-1-naphthaldehyde (Derivative) Inhibitor->D14 Binds to receptor Block->D53 Prevents Interaction

Caption: Inhibition of strigolactone signaling by a derivative.

Materials Science

The rigid, planar structure of the naphthalene core makes this compound and its derivatives interesting candidates for the development of novel materials. For instance, they have been explored as components in the synthesis of liquid crystals.[1]

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common and effective method for the analysis of this compound.

  • Stationary Phase: A C18 column is typically used.[2]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid (for MS compatibility), is commonly employed.[14]

  • Detection: UV detection is suitable due to the strong chromophore of the naphthalene ring system.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Hazard Classification: It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a multifaceted molecule with a rich chemical profile and significant potential in both biological and material sciences. Its established synthesis via the Grignard reaction and its capacity for further functionalization through reactions like the Birch reduction make it an accessible and versatile platform for chemical exploration. The emerging role of its derivatives as modulators of key biological pathways, such as strigolactone signaling, opens exciting avenues for future research in agrochemistry and drug discovery. This guide serves as a foundational resource to aid scientists and researchers in harnessing the full potential of this valuable chemical entity.

References

An In-Depth Technical Guide to the Solubility of 2-Methoxy-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6), a substituted naphthalene derivative, serves as a valuable building block in organic synthesis and has been investigated for its potential biological activities.[1] Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing crystallization processes, and developing analytical methods.

This technical guide provides a comprehensive overview of the solubility of this compound. It begins with an analysis of its molecular structure and physicochemical properties, which are foundational to its solubility behavior. The guide then delves into the theoretical principles governing solubility, including polarity, hydrogen bonding, and acid-base interactions. While extensive quantitative data for this specific molecule is not widely published, this guide presents a predictive solubility profile based on data from a close structural analog, 2-ethoxy-1-naphthoic acid, to provide actionable insights.[2] Finally, a detailed, step-by-step protocol for determining equilibrium solubility via the gold-standard shake-flask method is provided, framed within the context of Good Laboratory Practice (GLP) to ensure data integrity and reproducibility.

Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting and interpreting its solubility.

Physicochemical Properties

This compound is a white to light-yellow solid at room temperature.[3][4] Its key properties are summarized in the table below. The predicted pKa of ~3.11 indicates it is a weak acid, while the LogP value of ~2.55 suggests a moderate lipophilicity, indicating a preference for organic phases over aqueous ones.[4][5][6]

PropertyValueSource(s)
CAS Number 947-62-6[5][7]
Molecular Formula C₁₂H₁₀O₃[5][7]
Molecular Weight 202.21 g/mol [5][7]
Melting Point 177-180 °C[4][5][7]
Appearance White to Light yellow to Light orange solid[3][4]
Predicted pKa 3.11 ± 0.10[4]
XLogP3 2.55[5][6]
Molecular Structure and Its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular architecture. The structure features three distinct regions that dictate its interaction with different solvents:

  • Aromatic Naphthalene Core: This large, bicyclic aromatic system is nonpolar and hydrophobic. It contributes to solubility in nonpolar and aromatic solvents through van der Waals forces and π-π stacking interactions.

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This group is the primary driver for solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents (like acetone).[8][9]

  • Methoxy Group (-OCH₃): This ether group is polar and can act as a hydrogen bond acceptor. It enhances the molecule's overall polarity compared to its parent compound, 2-naphthoic acid, and is known to improve solubility in organic solvents.[1]

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a useful starting point for predicting solubility.[10] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all three regions of the molecule: the carboxylic acid (donor and acceptor) and the methoxy group (acceptor). Strong solubility is generally expected.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting strongly with the carboxylic acid's hydroxyl group. They also have significant dipole moments that can interact with the polar C=O and C-O bonds. High solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily with the large naphthalene core via weak van der Waals forces. While the polar functional groups hinder dissolution, some degree of solubility is expected, particularly in aromatic solvents like toluene due to potential π-π interactions.

Predictive Solubility Profile

Direct, comprehensive experimental solubility data for this compound across a range of solvents is limited in publicly available literature. However, a 2024 study on the solubility of 2-ethoxy-1-naphthoic acid provides an excellent predictive dataset due to its high structural similarity.[2] The primary difference is the substitution of a methoxy (-OCH₃) group with an ethoxy (-OCH₂CH₃) group. The slightly larger, more nonpolar ethoxy group may marginally decrease solubility in highly polar solvents and increase it in nonpolar solvents compared to the methoxy analog. Nonetheless, the overall trends are expected to be highly correlated.

The following table summarizes the mole fraction solubility (x₁) of 2-ethoxy-1-naphthoic acid at 298.15 K (25 °C), as determined by the gravimetric method.[2]

SolventSolvent ClassMole Fraction (x₁) at 298.15 K
Acetone Polar Aprotic0.1705
Ethyl Acetate Polar Aprotic0.1119
Methyl Acetate Polar Aprotic0.0984
i-Propanol Polar Protic0.0411
n-Propanol Polar Protic0.0384
Ethanol Polar Protic0.0371
Methanol Polar Protic0.0355
Acetonitrile Polar Aprotic0.0267

Analysis of Trends:

  • Highest Solubility: The highest solubility is observed in acetone, a highly polar aprotic solvent capable of strong hydrogen bond acceptance.[2]

  • Alcohol Series: Within the primary alcohols, solubility decreases as the alkyl chain length increases (Methanol > Ethanol > n-Propanol). This is because the overall polarity of the solvent decreases with increasing hydrocarbon character.

  • Acetate Series: Solubility is higher in ethyl acetate than in methyl acetate, which may be attributed to a better balance of polarity for this specific solute.

  • Lowest Solubility: Among the tested solvents, solubility is lowest in acetonitrile.[2] Despite its high polarity, acetonitrile is a weaker hydrogen bond acceptor than acetone or acetate esters, leading to less favorable interactions with the carboxylic acid group.

Standardized Protocol for Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, a standardized protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[11][12] The following protocol is designed with Good Laboratory Practice (GLP) principles in mind, which emphasize data integrity, traceability, and quality assurance.[13][14]

Method Justification

For drug development and process chemistry, thermodynamic solubility is more valuable than kinetic solubility.[15] It represents the true equilibrium state and is essential for determining the maximum achievable concentration under stable conditions, which is critical for crystallization, formulation, and bioavailability studies. The shake-flask method directly measures this parameter.

Experimental Workflow

The overall process follows a logical sequence from preparation to final analysis, ensuring each step is controlled and documented.

prep 1. Preparation - Calibrate balance & themoshaker - Prepare solvent - Weigh this compound slurry 2. Slurry Formation - Add excess solid to a known  volume of solvent in a vial prep->slurry equil 3. Equilibration - Place vials in a shaker at a  controlled temperature (e.g., 25°C) - Shake for 24-48 hours slurry->equil sample 4. Sampling & Filtration - Allow solids to settle - Withdraw supernatant using a filter  syringe (0.22 µm PTFE) equil->sample dilute 5. Dilution - Accurately dilute the filtrate  with a suitable mobile phase  to fall within the calibration curve sample->dilute analyze 6. HPLC Analysis - Inject diluted sample - Quantify concentration against a  pre-established calibration curve dilute->analyze calc 7. Calculation - Calculate solubility in mg/mL or mol/L,  accounting for the dilution factor analyze->calc

References

A Technical Guide to the Biological Activities of 2-Methoxy-1-Naphthoic Acid Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The naphthoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous bioactive compounds. Among these, derivatives of 2-Methoxy-1-naphthoic acid are emerging as a versatile class of molecules with significant therapeutic potential. This guide provides an in-depth analysis of the known biological activities of these derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing current research, this document details the mechanisms of action, presents key structure-activity relationship (SAR) insights, and provides robust, field-proven experimental protocols for their evaluation. This technical resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the this compound scaffold for the discovery of novel therapeutic agents.

Section 1: The this compound Scaffold: A Privileged Structure

The core of the molecules discussed herein is this compound, an aromatic compound characterized by a naphthalene ring substituted with a methoxy group at the 2-position and a carboxylic acid group at the 1-position. This specific substitution pattern influences its chemical reactivity and establishes a foundation for diverse biological activities.[1] The carboxylic acid moiety provides a key handle for synthetic modification, allowing for the creation of extensive libraries of esters, amides, and other derivatives. Research has demonstrated that modifications to this core can profoundly influence biological targeting and efficacy, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Section 2: Anti-Inflammatory Activity via COX-2 Inhibition

A significant body of research into naphthoic acid derivatives has centered on their role as anti-inflammatory agents, closely mirroring the action of well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[3][4] There are two primary isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is an inducible enzyme that is upregulated at sites of inflammation.[4][5] The therapeutic action of many NSAIDs comes from inhibiting COX-2, while adverse side effects like gastric ulcers often result from the simultaneous inhibition of COX-1.[5][6]

Derivatives of this compound have been investigated as selective COX-2 inhibitors.[7][8] The structural features of these derivatives allow them to fit into the active site of the COX-2 enzyme preferentially, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

Data Summary: COX-2 Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of representative this compound derivatives against COX-1 and COX-2, demonstrating their potential for selective inhibition.

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Naproxen *Propionic Acid~5.0~0.3~16.7
Derivative A Amide>1002.5>40
Derivative B Ester>1001.8>55
Celecoxib Standard Drug~15~0.04~375

*Naproxen, a well-known NSAID, is a derivative of 2-methoxy-naphthalene, highlighting the scaffold's relevance.[8] Data for Derivatives A and B are hypothetical, based on trends observed in the literature for selective inhibitors.[4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common fluorescence-based assay to determine the potency and selectivity of compounds against COX-1 and COX-2.

Expertise & Causality: This assay is chosen for its high sensitivity and throughput. It measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a fluorogenic probe (e.g., ADHP), providing a direct readout of enzyme activity. Using both ovine COX-1 and human recombinant COX-2 allows for a direct comparison and calculation of the selectivity index.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and the fluorescent probe solution. Prepare stock solutions of test compounds and reference inhibitors (e.g., Celecoxib) in DMSO.

  • Enzyme Preparation: Reconstitute lyophilized ovine COX-1 and human recombinant COX-2 enzymes in assay buffer to the desired concentration.

  • Assay Plate Setup: In a 96-well microplate, add assay buffer, heme, and the test compound at various concentrations. Include wells for "no enzyme" (background), "vehicle control" (100% activity), and a reference inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the fluorescent probe.

  • Signal Detection: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/590 nm) every minute for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Workflow Diagram: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, Cofactors, Probe Plate Dispense Reagents & Compounds to 96-well Plate Reagents->Plate Compounds Prepare Test Compounds & Controls (DMSO) Compounds->Plate Enzymes Reconstitute COX-1 & COX-2 Enzymes Incubate Add Enzyme & Incubate (10 min) Enzymes->Incubate Plate->Incubate Initiate Add Arachidonic Acid & Fluorescent Probe Incubate->Initiate Read Measure Fluorescence Kinetics Initiate->Read Calculate Calculate Reaction Rates & % Inhibition Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow for determining COX inhibitory activity.

Section 3: Anticancer Potential

Naphthoquinone derivatives, structurally related to our core molecule, are well-documented for their anticancer properties.[9][10] This activity often stems from their ability to induce cell death in rapidly dividing cancer cells.

Mechanism of Action: Apoptosis Induction and Topoisomerase Inhibition

Several derivatives of the naphthoic acid and naphthoquinone scaffold have demonstrated potent cytotoxic activity against various cancer cell lines, including colon, breast, and leukemia cells.[11][12] One key mechanism is the inhibition of human topoisomerase IIα (hTopoIIα), an enzyme crucial for DNA replication and cell division.[13] By inhibiting this enzyme, the compounds can lead to DNA damage and trigger programmed cell death, or apoptosis.[13] Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent necrosis or apoptosis in cancer cells.[14]

Data Summary: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative naphthoquinone amide derivatives against various human cancer cell lines.

Compound IDCancer Cell LineDescriptionIC50 (µM)
Naphthamide 23 KBOral Cavity Carcinoma0.89
Naphthamide 43 KBOral Cavity Carcinoma0.95
Benzamide 22 NCI-H187Small Cell Lung Cancer1.15
Naphthamide 24 -hTopoIIα Inhibition~20
Naphthamide 43 -hTopoIIα Inhibition~20

Data adapted from studies on novel naphthoquinone amides.[13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Expertise & Causality: This protocol is a cornerstone of in vitro toxicology and pharmacology. It relies on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic effect.

Methodology:

  • Cell Seeding: Culture the desired cancer cell line (e.g., HeLa, MCF-7) and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway Compound Naphthoic Acid Derivative DNA_Damage DNA Damage (Topo II Inhibition) Compound->DNA_Damage ROS ROS Generation Compound->ROS Bax Bax/Bak Activation DNA_Damage->Bax p53 activation ROS->Bax p53 activation Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by derivatives.

Section 4: Antimicrobial Activity

The threat of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents.[15] Naphthoic acid and naphthoquinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17]

Mechanism of Action

The precise antimicrobial mechanisms are still under investigation but are thought to involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with microbial DNA replication. For example, 2-methoxy-1,4-naphthoquinone (MeONQ), isolated from Impatiens balsamina L., has demonstrated potent bactericidal activity against multiple antibiotic-resistant strains of Helicobacter pylori.[2][18] Other aminoalkyl naphthol derivatives have shown potent activity against MDR strains of Pseudomonas aeruginosa.[15]

Data Summary: Minimum Inhibitory Concentration (MIC)

The following table shows the MIC values for MeONQ and other representative derivatives against various microbial strains.

CompoundMicroorganismStrain TypeMIC (µg/mL)
MeONQ H. pyloriClarithromycin-Resistant0.156 - 0.625
MeONQ H. pyloriMetronidazole-Resistant0.156 - 0.625
Derivative 3 P. aeruginosaMDR110
Derivative 3 S. aureusMRSA20
Ciprofloxacin P. aeruginosaStandard Drug<1

Data adapted from Wang et al. (2011) and Synthesis and antimicrobial activity of 1-aminoalkyl-2-naphthols.[2][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Expertise & Causality: This protocol provides a quantitative measure of a compound's antimicrobial potency. By serially diluting the compound in a liquid growth medium and inoculating it with a standardized number of bacteria, one can pinpoint the lowest concentration that visibly inhibits microbial growth. This is crucial for comparing the efficacy of different compounds and for guiding further development.

Methodology:

  • Inoculum Preparation: Grow a fresh culture of the test bacterium (e.g., S. aureus) on an agar plate. Pick several colonies and suspend them in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells. Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density (OD) at 600 nm.

Workflow Diagram: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Compound Prepare Compound Stock Solution Dilute Perform 2-fold Serial Dilution of Compound in Broth Compound->Dilute Dilute->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Observe Visually Inspect for Turbidity (or Read OD600) Incubate->Observe Determine Determine MIC: Lowest Concentration with No Growth Observe->Determine

Caption: Workflow for MIC determination via broth microdilution.

Section 5: Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the naphthalene core and on the derivatized carboxylic acid.

  • For Anti-inflammatory (COX-2) Activity: The presence of a sulfonamide or methanesulfonyl group is often crucial for selective COX-2 inhibition, as seen in the 'coxib' class of drugs.[3] For naphthoic acid derivatives, bulky, hydrophobic groups attached via an amide or ester linkage can enhance selectivity by interacting with a hydrophobic side pocket present in the COX-2 active site but not in COX-1.[4]

  • For Anticancer Activity: The conversion of the carboxylic acid to various aromatic amides has been shown to be a fruitful strategy.[13] The specific aromatic or heteroaromatic ring attached influences potency against different cell lines, suggesting that these moieties are involved in key interactions with the biological target, such as topoisomerase II.[13]

  • For Neurological Activity: Studies on 2-naphthoic acid have shown that additions to the core structure, such as a 3-hydroxy group, can increase inhibitory activity at NMDA receptors, which are involved in many neurological conditions.[19] Further substitutions with halogens or phenyl groups can modulate potency and selectivity across different NMDA receptor subtypes.[19]

Section 6: Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for drug discovery. The existing literature strongly supports their potential as selective anti-inflammatory agents, potent anticancer compounds, and novel antimicrobials. The structure-activity relationships explored to date provide a solid foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • In Vivo Efficacy and Safety: Moving promising lead compounds from in vitro assays into preclinical animal models to evaluate their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Mechanism Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • Scaffold Diversification: Expanding the chemical space through the synthesis of novel derivatives to further optimize activity and explore new therapeutic applications.

This guide serves as a comprehensive starting point for researchers aiming to unlock the full therapeutic potential of this valuable chemical class.

References

A Technical Guide to the Theoretical Calculation of 2-Methoxy-1-naphthoic Acid Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-1-naphthoic acid is an aromatic compound with significant potential in medicinal chemistry and materials science, noted for its role as a strigolactone antagonist and its utility in the synthesis of novel derivatives.[1] A comprehensive understanding of its molecular properties is paramount for harnessing its full potential. This technical guide provides an in-depth framework for the theoretical investigation of this compound using robust computational methodologies. We detail the application of Density Functional Theory (DFT) for elucidating its structural, vibrational, and electronic characteristics. Furthermore, we outline the use of molecular docking to predict its bioactivity. This document serves as a guide for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a thorough in-silico analysis of this versatile molecule.

Introduction: The Case for Computational Analysis

This compound (2-MNA) belongs to the family of naphthoic acids, which are derivatives of the polycyclic aromatic hydrocarbon naphthalene. The strategic placement of a methoxy group at the 2-position and a carboxylic acid group at the 1-position significantly influences its electronic distribution, solubility, and reactivity.[1] Experimental characterization, while indispensable, can be resource-intensive. Theoretical calculations provide a powerful, complementary approach to predict molecular properties with high accuracy, offering invaluable insights that can guide and accelerate experimental research.

This guide focuses on a multi-faceted computational approach to characterize 2-MNA. By simulating its properties, we can:

  • Determine its most stable three-dimensional structure.

  • Predict its spectroscopic signatures (FT-IR, Raman) for unambiguous identification.

  • Map its electronic landscape to understand its reactivity and kinetic stability.

  • Simulate its interactions with biological targets to hypothesize its mechanism of action and guide drug design efforts.

Core Computational Methodologies

Density Functional Theory (DFT): The Quantum Mechanical Workhorse

For a molecule of this nature, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy. We select the widely-validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional adeptly handles electron correlation, which is crucial for aromatic systems. To ensure a precise description of the electron distribution, particularly around the electronegative oxygen atoms and the diffuse π-system, the 6-311+G(d,p) basis set is employed.[2][3] This basis set is a triple-zeta split-valence set that includes diffuse functions (+) for lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, allowing for greater flexibility in describing chemical bonds.[4][5]

Molecular Docking: Simulating Biological Interactions

To explore the potential of 2-MNA as a therapeutic agent, molecular docking is an essential tool. This method predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[6][7][8] The process involves preparing a 3D structure of the target protein, defining the binding site, and then using a scoring algorithm to evaluate thousands of possible ligand poses within that site.[6][9]

Experimental Protocols: A Step-by-Step Guide

Protocol for DFT Calculations

This workflow ensures a systematic and validated approach to calculating the properties of 2-MNA.

  • Structure Input: Construct the 2D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP/6-311+G(d,p) level of theory. This step calculates the lowest energy, most stable conformation of the molecule.

  • Vibrational Frequency Analysis: At the same level of theory, perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[3] This calculation also yields the theoretical FT-IR and Raman spectra.

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.

DFT_Workflow A 1. Input 2D Structure of 2-MNA B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C E Optimized 3D Structure B->E F Theoretical IR/Raman Spectra C->F H Imaginary Frequencies? C->H D 4. Electronic Property Calculation G HOMO/LUMO Energies, MEP Map D->G H->B Yes (Re-optimize) H->D No

Caption: Computational workflow for DFT analysis of 2-MNA.
Protocol for Molecular Docking

This protocol outlines a general procedure for docking 2-MNA into a protein active site.

  • Ligand Preparation: Use the DFT-optimized structure of 2-MNA. Assign appropriate atomic charges (e.g., Gasteiger charges).

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogen atoms and assign atomic charges.

  • Binding Site Definition: Identify the active site of the receptor, typically based on the location of a known co-crystallized inhibitor or through binding site prediction algorithms. Define a grid box that encompasses this entire site.

  • Docking Simulation: Execute the docking algorithm (e.g., AutoDock, GOLD).[6] The program will explore various conformations and orientations of 2-MNA within the defined grid box.

  • Analysis of Results: Analyze the resulting poses based on their docking scores (binding energy) and clustering. The lowest energy and most populated cluster represents the most probable binding mode. Visualize the best pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking).

Predicted Results and Scientific Discussion

Molecular Geometry

The geometry optimization reveals the foundational structure of 2-MNA. Key parameters are summarized below. The planarity of the naphthalene core is largely maintained, with the methoxy and carboxylic acid groups exhibiting slight dihedral twists relative to the ring system.

Parameter Description Predicted Value (Å or °)
C=O (acid)Carbonyl bond length~1.22 Å
C-O (acid)Carboxyl C-O single bond~1.36 Å
O-H (acid)Carboxyl hydroxyl bond~0.97 Å
C-O (ether)Naphthalene-methoxy bond~1.37 Å
C-C-O-HCarboxyl group dihedral angleVaries based on conformation

Note: These are representative values based on DFT calculations of similar structures.[10]

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret experimental data. A scaling factor (typically ~0.96 for B3LYP) is often applied to theoretical frequencies to better match experimental results.[3]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
~3500-3400O-H stretch (Carboxylic Acid)A characteristic broad band in experimental IR spectra.[11]
~3100-3000Aromatic C-H stretchMultiple sharp bands typical of the naphthalene ring.[11]
~2950Aliphatic C-H stretchFrom the methoxy group.
~1720-1690C=O stretch (Carboxylic Acid)A very strong, characteristic absorption in IR spectra.[11]
~1630, 1580Aromatic C=C stretchKey fingerprint vibrations for the naphthalene core.[3]
~1250C-O stretch (Ether)Asymmetric stretch associated with the Ar-O-CH₃ bond.

Note: Experimental values for 2-naphthoic acid provide a strong basis for these assignments.[2][3]

Electronic Properties: Reactivity and Stability

The HOMO and LUMO are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[12] For 2-MNA, the π-system of the naphthalene ring is expected to be the primary contributor to both the HOMO and LUMO.

Property Predicted Value (eV) Implication
HOMO Energy~ -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.7 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 4.8 eVSuggests good kinetic stability. The presence of the carboxyl group tends to lower the gap compared to pure naphthalene.[12][13]

Note: Values are representative based on DFT studies of naphthalene and its derivatives.[13][14][15]

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites.[16]

  • Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For 2-MNA, these are expected around the carbonyl oxygen and the methoxy oxygen, which possess lone pairs of electrons.[17][18]

  • Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region is predicted to be around the acidic hydrogen of the carboxyl group, consistent with its function as a proton donor.[16][19][20]

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) Map MNA 2-MNA Structure neg_label Negative Potential (Red) (Lone Pairs on Oxygen) Susceptible to Electrophiles neg_label->MNA pos_label Positive Potential (Blue) (Acidic Hydrogen) Susceptible to Nucleophiles pos_label->MNA

Caption: Conceptual MEP map indicating reactive sites on 2-MNA.
Molecular Docking Insights

A docking simulation of 2-MNA against a hypothetical receptor active site can reveal potential binding modes. For instance, in an enzyme active site, the following interactions would be anticipated:

  • Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (via -OH) and acceptor (via C=O).

  • π-π Stacking: The electron-rich naphthalene ring can engage in favorable π-π stacking interactions with aromatic amino acid residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

  • Hydrophobic Interactions: The naphthalene core and methoxy group can form hydrophobic interactions with nonpolar residues in the binding pocket.

A low docking score (e.g., -7 to -10 kcal/mol) would suggest a high binding affinity, indicating that 2-MNA could be a potent inhibitor or modulator of the target protein.

Conclusion

The theoretical methodologies outlined in this guide provide a robust and comprehensive framework for characterizing the physicochemical and potential biological properties of this compound. DFT calculations yield fundamental insights into the molecule's geometry, vibrational spectra, and electronic reactivity, which are essential for its identification and for predicting its chemical behavior. Complemented by molecular docking, these computational tools allow for the rational exploration of its bioactivity, significantly aiding in the drug discovery and materials design process. This in-silico approach enables researchers to generate testable hypotheses and prioritize experimental efforts, ultimately accelerating the path from molecular concept to practical application.

References

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6), a vital building block in pharmaceutical and chemical synthesis. As a senior application scientist, the following information is curated to ensure that laboratory personnel can work with this compound in a safe and effective manner, grounded in established safety protocols and scientific principles.

Understanding the Hazard Profile

This compound is a solid aromatic carboxylic acid that, while instrumental in various synthetic pathways, presents a distinct set of hazards that must be managed through rigorous safety protocols.[1] Its hazard profile is primarily characterized by its irritant properties.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding the hazards associated with chemical substances. For this compound, the following classifications and corresponding hazard statements are consistently reported:

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Multiple Safety Data Sheets[2][3]

These classifications indicate that the primary risks associated with handling this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[2][3]

Prerequisite Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly when dealing with the solid powder or when there is a potential for dust generation, is a certified chemical fume hood.[4] Adequate laboratory ventilation is also crucial to prevent the accumulation of airborne dust particles.[4] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionRationale
Eyes/Face Chemical safety goggles with side shields or a face shield.To protect against dust particles and potential splashes.
Hands Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation. Gloves should be inspected before use and changed regularly.
Body A laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if handling outside of a fume hood or if dust formation is likely.To prevent inhalation of irritating dust particles.

Source: Multiple Safety Data Sheets and general guidance for handling acidic powders.[4]

Methodical Handling and Storage Protocols

Adherence to systematic procedures for handling and storage is fundamental to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that all necessary engineering controls are functioning correctly and that the appropriate PPE is donned. Review the Safety Data Sheet (SDS) for any new or updated information.

  • Dispensing : Whenever possible, handle the solid compound within a chemical fume hood to minimize dust generation. Use spatulas and other tools carefully to avoid creating airborne dust.

  • Solution Preparation : When dissolving this compound, add the solid to the solvent slowly. Be aware of potential exothermic reactions, especially with strong bases.

  • Avoidance of Inhalation and Contact : At all times, avoid breathing in the dust and prevent contact with skin and eyes.[4]

  • Hygiene Practices : After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.

Storage Requirements

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Container : Keep the container tightly closed.[3]

  • Environment : Store in a cool, dry, and well-ventilated area.[3]

  • Incompatibilities : Store away from strong bases and strong oxidizing agents.[5]

In-Depth Toxicological Profile

  • Acute Effects : The immediate effects of exposure are irritation to the skin, eyes, and respiratory tract.[2][3]

  • Chronic Effects : There is currently no data available to suggest that this compound is carcinogenic or has reproductive toxicity. However, as with many chemicals, long-term exposure to irritants can lead to chronic respiratory conditions. The toxicological properties have not been fully investigated.[4]

  • Occupational Exposure Limits (OELs) : No specific occupational exposure limits have been established for this compound by major regulatory bodies such as OSHA.[2][4][6] Therefore, it is imperative to handle it with care to minimize any potential exposure.

Emergency Response and First Aid

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of accidental exposure or spills.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
Eye Contact Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[4]
Spill Response Protocol

A tiered response is necessary depending on the scale of the spill.

Minor Spill (Small amount of solid):

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Wear appropriate PPE, including respiratory protection.

  • Containment : Carefully sweep or scoop up the spilled solid, avoiding dust generation.

  • Collection : Place the material into a suitable, labeled container for disposal.

  • Decontamination : Clean the spill area with soap and water.

Major Spill (Large amount or widespread contamination):

  • Evacuate : Immediately evacuate the area.

  • Isolate : Close the doors to the affected area to contain the dust.

  • Alert : Notify your institution's emergency response team.

  • Ventilate : If it is safe to do so, increase ventilation in the area (e.g., by ensuring the fume hood is operational).

Chemical Reactivity and Disposal

A thorough understanding of the chemical's reactivity and proper disposal procedures is essential for both safety and environmental responsibility.

Chemical Compatibility

This compound, as a carboxylic acid, will exhibit typical acidic reactivity. It is incompatible with:

  • Strong Bases : Reacts, often exothermically, to form a salt and water.

  • Strong Oxidizing Agents : May lead to vigorous reactions.[5]

  • Grignard Reagents : Reacts with Grignard reagents.[1]

It is generally stable under normal conditions.[4] Hazardous polymerization will not occur.[4]

Disposal Considerations

All waste materials, including the compound itself and any contaminated materials from spill cleanup, should be disposed of as hazardous waste.

  • Procedure : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

  • Labeling : Ensure all waste containers are clearly and accurately labeled.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into every aspect of handling this compound, from initial risk assessment to final disposal, researchers can confidently advance their scientific endeavors while maintaining the highest standards of laboratory safety.

Visualizations

Logical Relationship: Hazard Mitigation

Hazard_Mitigation cluster_Hazard Hazard: this compound cluster_Controls Control Measures cluster_Outcome Desired Outcome Hazard Irritant (Skin, Eyes, Respiratory) EngControls Engineering Controls (Fume Hood, Ventilation) Hazard->EngControls Mitigated by PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat, Respirator) Hazard->PPE Mitigated by AdminControls Administrative Controls (SOPs, Training) Hazard->AdminControls Mitigated by SafeHandling Safe Handling & Minimized Exposure EngControls->SafeHandling Leads to PPE->SafeHandling Leads to AdminControls->SafeHandling Leads to

Caption: Hazard mitigation workflow for this compound.

Experimental Workflow: Safe Handling Protocol

Safe_Handling_Workflow Start Start: Prepare to Handle Compound Assess 1. Risk Assessment & SDS Review Start->Assess Eng_Controls 2. Verify Engineering Controls (Fume Hood On, Clear Workspace) Assess->Eng_Controls Don_PPE 3. Don Appropriate PPE Eng_Controls->Don_PPE Handle 4. Handle Compound in Fume Hood (Weighing, Transferring) Don_PPE->Handle Store 5. Securely Store Compound Handle->Store Clean 6. Clean Work Area Store->Clean Doff_PPE 7. Doff PPE Correctly Clean->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash End End: Procedure Complete Wash->End

Caption: Step-by-step safe handling workflow.

References

Navigating the Procurement of 2-Methoxy-1-naphthoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often underestimated, component of successful experimentation. The integrity of a study can be fundamentally linked to the purity and consistency of its starting materials. This guide provides an in-depth technical overview of sourcing 2-Methoxy-1-naphthoic acid, a versatile building block in the synthesis of biologically active compounds.[1] We will explore the landscape of commercial suppliers, delve into the nuances of quality assessment, and provide actionable protocols for lot-to-lot validation, ensuring the reproducibility and reliability of your research.

The Strategic Importance of this compound in Research and Development

This compound (CAS No. 947-62-6), a derivative of the polycyclic aromatic hydrocarbon naphthalene, serves as a crucial intermediate in diverse fields of chemical and pharmaceutical research.[1] Its structural motif is found in compounds with a range of biological activities, including potential anti-inflammatory and antitumor properties.[1] Furthermore, its derivatives have been investigated for applications in agriculture as plant growth regulators and in materials science for the development of liquid crystals.[1] In drug discovery, naphthoic acid templates are explored for the structure-based design of receptor antagonists, highlighting the compound's significance in developing novel therapeutics.[2][3]

Given its utility, the selection of a reliable commercial supplier is paramount. The quality of the supplied this compound can significantly impact reaction yields, impurity profiles of synthesized derivatives, and ultimately, the interpretation of biological data.

The Commercial Supplier Landscape: A Comparative Analysis

The market for research chemicals is populated by a wide array of suppliers, from large, multinational corporations to smaller, specialized companies. For this compound, researchers have several reputable options. The choice of supplier often depends on a balance of factors including purity, available documentation, cost, and delivery time.

SupplierTypical PurityKey StrengthsConsiderations
Sigma-Aldrich (Merck) ≥98%Extensive quality control, comprehensive documentation (CoA, SDS), global distribution network.[4][5]Generally higher cost, which may not be suitable for large-scale screening experiments.
Thermo Fisher Scientific (Alfa Aesar) ≥98%Broad product portfolio, strong reputation in the scientific community, excellent customer support.[5][6]Similar to Sigma-Aldrich, pricing may be a factor for budget-conscious labs.
TCI America >98.0%High-purity reagents, often with detailed analytical data available.[7][8]May have a more focused catalog compared to larger suppliers.
Smolecule Custom purities availableOffers a range of catalog products and custom synthesis services.[1]As a newer player, long-term lot-to-lot consistency data may be less extensive.
BLDpharm Custom purities availableExtensive catalog of building blocks and intermediates, with custom synthesis and scale-up manufacturing capabilities.[9]Important to verify quality control documentation for each batch.
Veeprho Reference StandardsSpecializes in impurity reference standards, crucial for analytical method development and validation in pharmaceutical applications.[10]Primarily focused on standards rather than bulk supply for synthesis.

Choosing the Right Supplier: A Logic-Driven Approach

The selection of a supplier should be a deliberate process guided by the specific requirements of your research.

Caption: Logical flow for selecting a suitable chemical supplier.

For early-stage discovery and proof-of-concept studies, a supplier offering a good balance of cost and purity may be sufficient. However, for later-stage development, particularly for studies intended for regulatory submission, a supplier with a strong track record of Good Manufacturing Practices (GMP) and comprehensive, batch-specific documentation is essential.[11]

Quality Control and In-House Validation: A Necessary Protocol

While suppliers provide a Certificate of Analysis (CoA), it is prudent for researchers to perform in-house validation of incoming material, especially for critical applications. This not only verifies the supplier's data but also ensures the material has not degraded during transport or storage.

Potential Impurities and Their Origins

The most common synthetic route to this compound involves the Grignard reaction of 1-bromo-2-methoxynaphthalene followed by carboxylation.[1] This synthesis, while generally efficient, can lead to specific impurities.

SynthesisImpurities A 1-bromo-2-methoxynaphthalene C Grignard Reagent A->C + Mg F Unreacted Starting Material A->F B Mg E This compound (Product) C->E + CO2 G Side Products (e.g., biphenyl derivatives) C->G D CO2 H Residual Solvents (e.g., Ether, Benzene) E->H from workup

Caption: Potential impurities from the Grignard synthesis of this compound.

Understanding the synthetic route allows for a targeted approach to impurity detection. Key potential impurities include unreacted starting material, homo-coupling byproducts, and residual solvents from the reaction and workup.

Recommended Analytical Validation Workflow

A robust in-house validation workflow should include spectroscopic and chromatographic techniques to confirm identity, purity, and the absence of significant impurities.

Caption: A comprehensive workflow for in-house validation of this compound.

Experimental Protocols:

A. Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the presence of key functional groups (carboxylic acid, methoxy, aromatic ring).

  • Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic peaks:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C-O stretches from the methoxy and carboxylic acid groups (~1250 cm⁻¹).

    • Aromatic C-H and C=C stretches.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

  • Objective: To quantify the purity of the compound and detect non-volatile impurities.

  • Method: A reverse-phase HPLC method is suitable.[12]

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (or formic acid for MS compatibility).[12]

    • Gradient: A suitable gradient from a lower to a higher concentration of acetonitrile.

    • Detection: UV at a wavelength of maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically around 226 nm).[13]

  • Analysis: Calculate the area percent of the main peak to determine purity.

Handling and Storage for Long-Term Stability

Proper handling and storage are crucial to maintain the integrity of this compound. It is a solid that can cause skin and eye irritation and may cause respiratory irritation.[14]

  • Handling: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] For long-term storage, refrigeration (2-8°C) is recommended.[15]

Conclusion

The selection and validation of this compound are critical steps that underpin the reliability of research outcomes. By understanding the supplier landscape, implementing a robust in-house quality control workflow, and adhering to proper handling and storage procedures, researchers can ensure the consistency and integrity of their starting materials. This diligence at the procurement stage is a fundamental aspect of scientific rigor and contributes to the generation of reproducible and high-impact research.

References

Methodological & Application

Synthesis of 2-Methoxy-1-naphthoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-methoxy-1-naphthoic acid from 1-bromo-2-methoxynaphthalene. This valuable intermediate finds application in the synthesis of various biologically active molecules and advanced materials. This document offers two robust and well-established synthetic routes: the Grignard reaction and the lithiation-carboxylation pathway. Each method is presented with in-depth procedural details, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a naphthalene core with methoxy and carboxylic acid functionalities, makes it a versatile precursor for the elaboration of more complex molecular architectures. The synthesis from 1-bromo-2-methoxynaphthalene is a common and efficient transformation. This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic methodologies, empowering them to confidently and safely execute this important reaction.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and characterization.

Property[1]1-Bromo-2-methoxynaphthaleneThis compound[2]
Molecular Formula C₁₁H₉BrOC₁₂H₁₀O₃
Molecular Weight 237.10 g/mol 202.21 g/mol
Appearance White to off-white crystalline solidWhite to light yellow solid
Melting Point 85-88 °C177-180 °C
Boiling Point ~330 °C (decomposes)390.2 °C (estimated)
Solubility Soluble in ethers, halogenated hydrocarbons, and aromatic solvents. Insoluble in water.Soluble in methanol, ethanol, acetone, and aqueous base. Sparingly soluble in nonpolar organic solvents. Insoluble in water.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the starting material and the synthesized product.

1-Bromo-2-methoxynaphthalene
Technique Data
¹H NMR (CDCl₃) δ 8.25 (d, J=8.5 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 7.60 (d, J=9.1 Hz, 1H), 7.42 (ddd, J=8.5, 6.9, 1.4 Hz, 1H), 7.30 (ddd, J=8.2, 6.9, 1.2 Hz, 1H), 7.25 (d, J=9.1 Hz, 1H), 4.02 (s, 3H)
¹³C NMR (CDCl₃) δ 154.2, 134.4, 129.8, 128.3, 128.1, 127.9, 126.8, 124.4, 114.0, 109.9, 56.7
IR (KBr, cm⁻¹) 3060, 2960, 1620, 1590, 1500, 1260, 1070, 800
MS (EI, m/z) 238/236 (M⁺), 157, 129, 114
This compound
Technique Data
¹H NMR (CDCl₃) δ 10.5-11.0 (br s, 1H), 8.20 (d, J=8.5 Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.60 (d, J=9.0 Hz, 1H), 7.55-7.45 (m, 2H), 7.30 (d, J=9.0 Hz, 1H), 4.05 (s, 3H)[2]
¹³C NMR (CDCl₃) δ 173.5, 155.0, 135.0, 130.0, 129.5, 128.5, 128.0, 127.0, 125.0, 124.0, 115.0, 56.5
IR (KBr, cm⁻¹) 3300-2500 (broad), 1680, 1600, 1505, 1250, 1080[2]
MS (EI, m/z) 202 (M⁺), 187, 159, 129, 115[2]

Synthetic Methodologies

Two primary methods for the synthesis of this compound from 1-bromo-2-methoxynaphthalene are the Grignard reaction and the lithiation-carboxylation sequence. The choice between these methods often depends on the available equipment, the desired scale of the reaction, and tolerance to specific reagents.

Method 1: Grignard Reaction

The Grignard reaction is a classic and reliable method for the formation of carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile, in this case, carbon dioxide.

The formation of the Grignard reagent requires an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organomagnesium species. Anhydrous conditions are absolutely critical, as any trace of water will protonate and destroy the highly basic Grignard reagent. The subsequent carboxylation is typically performed with solid carbon dioxide (dry ice) or by bubbling CO₂ gas through the reaction mixture. Acidic workup is necessary to protonate the resulting carboxylate salt to yield the desired carboxylic acid.

Grignard_Workflow A 1. Grignard Reagent Formation B 2. Carboxylation A->B Add to CO2 C 3. Acidic Workup B->C Add H3O+ D 4. Extraction & Purification C->D Separate Layers

Caption: Workflow for the Grignard reaction synthesis.

Materials:

  • 1-bromo-2-methoxynaphthalene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (a small crystal)

  • Solid carbon dioxide (dry ice), crushed

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun or by the addition of a few drops of 1,2-dibromoethane. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the reaction.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate large beaker or flask, place an excess of crushed dry ice.

    • Slowly and carefully, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A thick white precipitate will form.

    • Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.

  • Workup and Purification:

    • Slowly add 1 M hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting material and to extract the carboxylic acid into the aqueous layer.

    • Separate the layers and acidify the aqueous layer with concentrated hydrochloric acid until a white precipitate of this compound forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Yields for this reaction are typically in the range of 60-75%.

Method 2: Lithiation-Carboxylation

Halogen-metal exchange using an organolithium reagent, followed by quenching with carbon dioxide, provides an alternative route to this compound. This method is often faster and can be performed at lower temperatures than the Grignard reaction.

Organolithium reagents, such as n-butyllithium (n-BuLi), are extremely strong bases and nucleophiles, necessitating the use of anhydrous, aprotic solvents and an inert atmosphere. The halogen-metal exchange is a rapid equilibrium process. The subsequent carboxylation with carbon dioxide is an irreversible step that drives the reaction to completion. The low reaction temperatures (-78 °C) are crucial to prevent side reactions, such as the reaction of the organolithium reagent with the solvent or other functional groups.

Lithiation_Mechanism Start 1-Bromo-2-methoxynaphthalene Intermediate 2-Methoxy-1-naphthyllithium Start->Intermediate n-BuLi, -78°C Product This compound Intermediate->Product 1. CO2 2. H3O+

Caption: Mechanism of the lithiation-carboxylation reaction.

Materials:

  • 1-bromo-2-methoxynaphthalene (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice), crushed

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Syringes and needles

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • Lithiation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Allow the apparatus to cool to room temperature under a stream of inert gas.

    • Dissolve 1-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF and transfer the solution to the reaction flask via cannula or syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Carboxylation:

    • In a separate flask, prepare a slurry of crushed dry ice in a small amount of anhydrous THF.

    • Using a cannula, slowly transfer the organolithium solution to the dry ice slurry with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described for the Grignard reaction (Method 1, step 3).

Yields for the lithiation-carboxylation reaction are often higher than the Grignard method, typically in the range of 75-90%.

Comparison of Synthetic Methods

FeatureGrignard ReactionLithiation-Carboxylation
Reagent Handling Magnesium is relatively easy to handle.Organolithium reagents are pyrophoric and require more stringent handling procedures.
Reaction Temperature Room temperature to reflux.Low temperatures (-78 °C) are required.
Reaction Time Generally longer (several hours).Typically faster (1-2 hours).
Yield Moderate to good (60-75%).Good to excellent (75-90%).
Side Reactions Wurtz coupling can be a side reaction.Potential for reaction with solvent or other functional groups if temperature is not controlled.
Suitability Good for larger scale synthesis where handling of pyrophoric reagents is a concern.Excellent for high-yielding, small to medium scale synthesis.

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

  • Grignard Reagents: While not pyrophoric, Grignard reagents are highly reactive and flammable. They react violently with water. All glassware must be scrupulously dried before use.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Both the Grignard reaction and the lithiation-carboxylation method are effective for the synthesis of this compound from 1-bromo-2-methoxynaphthalene. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and comfort level with handling highly reactive reagents. The lithiation-carboxylation route generally offers higher yields and shorter reaction times, while the Grignard reaction may be preferred for its less hazardous reagents. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully and safely synthesize this important chemical intermediate.

References

Grignard Reaction for the Synthesis of 2-Methoxy-1-naphthoic acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

< . APPLICATION NOTE & PROTOCOL

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of Organometallic Chemistry in Aromatic Carboxylic Acid Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This application note delves into a specific and highly relevant application: the synthesis of 2-methoxy-1-naphthoic acid. This compound serves as a valuable building block in the pharmaceutical and chemical industries, finding use in the creation of biologically active molecules and specialized organic materials.[3]

The synthetic strategy hinges on the creation of a Grignard reagent from an aryl halide, in this case, 1-bromo-2-methoxynaphthalene. This organomagnesium halide, a potent nucleophile, is then reacted with carbon dioxide (in the form of dry ice) in a process known as carboxylation.[4][5][6] Subsequent acidic work-up yields the desired carboxylic acid.[4] This method is particularly advantageous as it allows for the introduction of a carboxylic acid group with a one-carbon extension to the starting aryl halide.[4][5]

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis of this compound via the Grignard reaction proceeds through a well-defined two-step mechanism.[4]

  • Formation of the Grignard Reagent: The process begins with the reaction of 1-bromo-2-methoxynaphthalene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts itself into the carbon-bromine bond, forming 2-methoxy-1-naphthylmagnesium bromide.[3] This step is critical as it inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic site to a strongly nucleophilic one.[2][6]

  • Carboxylation and Protonation: The newly formed Grignard reagent acts as a powerful nucleophile.[4][7] It attacks the electrophilic carbon atom of carbon dioxide, which is readily available from dry ice.[5] This nucleophilic addition results in the formation of a magnesium carboxylate salt.[4] The final step involves the addition of a dilute aqueous acid (e.g., HCl or H₂SO₄) to protonate the carboxylate, yielding the final product, this compound.[5]

Grignard_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Protonation Aryl_Halide 1-Bromo-2-methoxynaphthalene Grignard_Reagent 2-Methoxy-1-naphthylmagnesium bromide Aryl_Halide->Grignard_Reagent Anhydrous Ether Mg Mg (metal) Mg->Grignard_Reagent Carboxylate_Salt Magnesium Carboxylate Salt Grignard_Reagent->Carboxylate_Salt Nucleophilic Attack CO2 CO2 (Dry Ice) CO2->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product Acidic Work-up (H3O+)

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound. Crucially, all glassware must be thoroughly dried in an oven and cooled in a desiccator before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture. [1][3]

Reagents and Equipment
Reagent/EquipmentSpecificationSupplier (Example)
1-Bromo-2-methoxynaphthalene>98% puritySigma-Aldrich
Magnesium turnings>99.5% puritySigma-Aldrich
Anhydrous Diethyl Ether or THF<50 ppm H₂OSigma-Aldrich
Dry Ice (solid CO₂)Local supplier
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Diethyl EtherReagent gradeFisher Scientific
Sodium Sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
Round-bottom flaskThree-necked, 250 mLVWR
Reflux condenserVWR
Addition funnelPressure-equalizingVWR
Magnetic stirrer and stir barVWR
Heating mantleVWR
Inert gas supply (N₂ or Ar)Airgas
Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-necked round-bottom flask with the reflux condenser, addition funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.0 eq).

    • In the addition funnel, prepare a solution of 1-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask or the appearance of bubbles. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly, add crushed dry ice to the reaction mixture in small portions. A large excess of dry ice should be used to ensure complete reaction.

    • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Slowly and carefully quench the reaction by adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl). This will protonate the carboxylate and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification node_setup 1. Assemble & Flame-Dry Apparatus node_grignard 2. Form Grignard Reagent (1-bromo-2-methoxynaphthalene + Mg) node_setup->node_grignard node_carboxylation 3. Carboxylation (Add Dry Ice) node_grignard->node_carboxylation node_quench 4. Quench with Dilute HCl node_carboxylation->node_quench node_extract 5. Extract with Diethyl Ether node_quench->node_extract node_dry 6. Dry & Evaporate Solvent node_extract->node_dry node_recrystallize 7. Recrystallize Product node_dry->node_recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Safety Considerations

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Reaction fails to initiate Impure magnesium, wet glassware or solvent, unreactive aryl halide.Use fresh, high-purity magnesium. Ensure all equipment and reagents are scrupulously dry.[1][3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Low yield of carboxylic acid Incomplete Grignard formation, reaction with atmospheric CO₂ or moisture, side reactions.Ensure the Grignard reagent is fully formed before adding dry ice. Maintain a positive pressure of inert gas throughout the reaction. Avoid proton sources.[8]
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Add the aryl halide solution slowly to the magnesium to maintain a low concentration of the halide in the reaction mixture.
Safety Precautions
  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing.[1] Always work in a well-ventilated fume hood and away from ignition sources. Use freshly opened or properly stored solvents.

  • Grignard Reagents: Grignard reagents are highly reactive and react violently with water and other protic sources.[1][8] Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dry Ice: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite upon contact with skin. Handle with insulated gloves.

  • Acidic Work-up: The addition of acid to the reaction mixture is an exothermic process and can cause splashing. Add the acid slowly and with cooling.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of this compound. By adhering to strict anhydrous conditions and following the detailed protocol outlined in this application note, researchers can achieve high yields of the desired product. Understanding the underlying mechanism and potential pitfalls is crucial for successful and safe execution of this important synthetic transformation.

References

Application Note & Protocol: High-Purity Recovery of 2-Methoxy-1-naphthoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6) using the recrystallization technique. This compound is a valuable chemical intermediate in the synthesis of more complex organic molecules and active pharmaceutical ingredients.[1][2] Achieving high purity is critical to ensure the integrity of downstream reactions and the quality of the final products. This application note details the scientific principles, a step-by-step laboratory protocol, troubleshooting guidance, and safety considerations, designed for researchers and professionals in chemical synthesis and drug development.

Introduction and Rationale for Purification

This compound is a derivative of naphthalene containing both a carboxylic acid and a methoxy group.[3] Its synthesis, often accomplished through methods like the carboxylation of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene, can introduce a variety of impurities.[3] Common contaminants may include unreacted starting materials, byproducts from side reactions, or positional isomers.[3][4]

Recrystallization is a powerful and economical purification technique that leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[5] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[5] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. This method is particularly effective for removing small quantities of impurities from a solid sample, yielding a product with high crystalline purity.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is essential for developing a successful recrystallization protocol.

PropertyValueSource(s)
CAS Number 947-62-6[6]
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]
Appearance White to light yellow/orange powder[7]
Melting Point 177-180 °C[3][7]
Boiling Point 390.2 °C (estimated at 760 mmHg)[3][6]

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperature: The solvent should dissolve the compound completely at or near its boiling point.

  • Low Solvency at Low Temperature: The solvent should dissolve very little of the compound at low temperatures (e.g., in an ice bath) to maximize recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

Based on the structure of this compound (an aromatic carboxylic acid), polar organic solvents are primary candidates.

SolventRationale for Consideration / RejectionSuitability
Ethanol / Methanol The hydroxyl group can form hydrogen bonds with the carboxylic acid, leading to good solubility at elevated temperatures. The polarity is well-matched.Excellent
Ethyl Acetate A moderately polar ester that is a good solvent for many organic compounds. It is less polar than alcohols, which may provide a different selectivity profile for impurities.Good
Acetone A polar aprotic solvent that often shows high solvency. However, its low boiling point can lead to rapid evaporation and premature crystallization.Fair
Water As a highly polar solvent, it is unlikely to dissolve the largely nonpolar naphthalene ring structure, even when hot.Poor (as a single solvent)
Hexane / Toluene Nonpolar solvents that are unlikely to dissolve the polar carboxylic acid group.Poor (as a primary solvent); Useful as an anti-solvent

Recommendation: Ethanol is the recommended starting solvent for the recrystallization of this compound. If the compound is found to be too soluble in hot ethanol for good recovery, a mixed solvent system, such as Ethanol/Water , can be employed. In this system, the compound is dissolved in the minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the cloud point), after which a few drops of hot ethanol are added to redissolve the precipitate.

Detailed Recrystallization Protocol

Materials and Equipment
  • Crude this compound

  • Recommended solvent (e.g., Ethanol, 95%)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper (sized for the funnel)

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (ethanol) to its boiling point on a hot plate.

  • Minimum Solvent Addition: Carefully add the minimum amount of the hot solvent to the flask containing the crude solid while stirring until the compound fully dissolves. The goal is to create a saturated solution at the solvent's boiling point. Adding excess solvent will significantly reduce the final yield.

  • Decolorization (Optional): If the hot solution is highly colored, it may indicate the presence of high-molecular-weight impurities. Remove the flask from the heat, allow it to cool slightly, and add a very small amount (tip of a spatula) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): This step must be performed quickly to prevent the desired compound from crystallizing prematurely. Pre-heat a clean Erlenmeyer flask and a gravity funnel (with fluted filter paper) by placing them on the hot plate. Pour the hot solution through the fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial as it promotes the formation of large, pure crystals by allowing the crystal lattice to form correctly, excluding impurities. Rushing this step by immediate immersion in an ice bath can cause the compound to precipitate as a powder, trapping impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation by Vacuum Filtration: Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Wet the paper with a small amount of the cold recrystallization solvent and apply vacuum to ensure a good seal. Swirl the flask to create a slurry and pour the contents into the Büchner funnel.

  • Washing: With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent. This will rinse away any residual mother liquor containing dissolved impurities. Using too much wash solvent or warm solvent will dissolve some of the purified product, reducing the yield.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, either in a well-ventilated area, a low-temperature drying oven (e.g., 60-70 °C, well below the melting point), or a vacuum desiccator.

Workflow Visualization

Caption: Workflow for the purification of this compound.

Purity Assessment and Troubleshooting

The success of the recrystallization should be validated.

  • Melting Point Analysis: A highly pure crystalline solid will have a sharp melting point range (typically < 2 °C) that is close to the literature value (177-180 °C).[3] Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the purified product side-by-side on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the lane for the crude material may show multiple spots.

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was added; the solution is not saturated.Reheat the solution and boil off some of the solvent to concentrate it. Allow to cool again.
Product "oils out" instead of crystallizing. The solution is supersaturated, or the compound's melting point is lower than the solvent's boiling point.Reheat the solution to dissolve the oil. Add a slightly larger volume of hot solvent and attempt to cool again. Alternatively, try a different solvent system with a lower boiling point.
Very low recovery/yield. Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with warm or excessive solvent.Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Wash crystals only with a minimal amount of ice-cold solvent.
Crystals are still colored. The decolorizing charcoal step was insufficient or skipped.Redissolve the crystals and repeat the recrystallization, including the activated charcoal and hot filtration steps.

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Avoid breathing dust and ensure skin and eye contact is prevented.[6][8]

  • Organic Solvents (Ethanol, Methanol, Ethyl Acetate): These are flammable liquids. Do not use an open flame for heating. Use a hot plate in a fume hood. Avoid inhalation of vapors.

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[8] If handling large amounts of fine powder, a dust mask (e.g., N95) is recommended.

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in appropriately labeled hazardous waste containers according to institutional guidelines.

References

Application Note & Protocols: Quantitative Analysis of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive analytical methodologies for the accurate quantification of 2-Methoxy-1-naphthoic acid (2-MNA), a key intermediate in the synthesis of various biologically active compounds and materials.[1] We present two robust, validated analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and instances requiring higher specificity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind each procedural step to ensure methodological integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (Molecular Formula: C₁₂H₁₀O₃, Molecular Weight: 202.21 g/mol ) is an aromatic carboxylic acid characterized by a naphthalene core substituted with methoxy and carboxylic acid groups.[2] Its structural motifs make it a valuable building block in diverse fields, from the development of pharmaceuticals to agricultural chemicals.[1] Consequently, the ability to reliably quantify 2-MNA in various matrices—be it reaction mixtures, formulated products, or biological samples—is paramount for process optimization, quality assurance, and regulatory compliance.

This guide details two gold-standard chromatographic techniques, explaining the causality behind experimental choices to empower scientists not just to follow a protocol, but to understand and troubleshoot it. All methodologies are presented in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

The HPLC method is the workhorse for routine quantification of 2-MNA due to its robustness, precision, and high throughput. We employ a reversed-phase (RP-HPLC) methodology, which separates analytes based on their hydrophobicity.

Principle of Separation

In RP-HPLC, 2-MNA is introduced into a non-polar stationary phase (a C18 column) and eluted with a polar mobile phase. Because 2-MNA is a carboxylic acid, its retention and peak shape are highly dependent on the pH of the mobile phase. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing for optimal interaction with the C18 stationary phase.[6] Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the naphthalene ring system.

Experimental Protocol: HPLC-UV Quantification
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array or variable wavelength UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid. Note: Formic acid should be used if the eluent is intended for subsequent mass spectrometry analysis.[7][8]

  • Reference Standard: this compound, 98% or greater purity.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-MNA reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the diluent. All solutions must be filtered through a 0.45 µm syringe filter prior to injection to prevent column blockage and extend its life.[9]

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides excellent separation for moderately non-polar compounds like 2-MNA.
Mobile Phase Gradient elution with Solvents A and BA gradient is optimal for eluting the main analyte while also separating potential impurities with different polarities.[10]
Time (min)% Solvent B (Acetonitrile)
0.040
10.090
12.090
12.140
15.040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[10]
Column Temp. 30 °CEnsures run-to-run reproducibility by controlling retention time stability.[10]
Detection UV at 254 nmThe naphthalene ring system exhibits strong absorbance at this wavelength, providing high sensitivity.[6]
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.[10]
  • Calibration: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. A linear regression with a coefficient of determination (R²) ≥ 0.99 is required.[11]

  • Quantification: Inject the sample solution, determine the peak area for 2-MNA, and calculate its concentration using the linear regression equation from the calibration curve.

  • System Suitability: Before analysis, perform at least five replicate injections of a mid-concentration standard. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. This verifies that the chromatographic system is performing adequately.[12]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions filter_sol Filter All Solutions (0.45 µm) prep_std->filter_sol prep_sample Prepare Sample Solutions prep_sample->filter_sol hplc_setup HPLC System Setup (Column, Mobile Phase) filter_sol->hplc_setup inject Inject Standards & Samples hplc_setup->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks acquire->integrate calibrate Generate Calibration Curve (R² ≥ 0.99) integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC-UV quantification of 2-MNA.

Method Validation Parameters

The reliability of this HPLC method must be confirmed through a validation process as stipulated by ICH Q2(R1) guidelines.[3][5][13]

ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time of 2-MNA.Ensures the signal is solely from the analyte.[12]
Linearity R² ≥ 0.99 over the specified range.Confirms a direct relationship between concentration and response.[12]
Accuracy 98.0% - 102.0% recovery.Measures the closeness of the results to the true value.[3]
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%.Demonstrates the consistency of results under various conditions.
LOD & LOQ Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ).Defines the lowest concentration that can be reliably detected and quantified.[11]
Robustness %RSD ≤ 2.0% after minor changes (e.g., flow rate, temp).Shows the method's reliability with small, deliberate variations.[12]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers unparalleled specificity and is the preferred method for confirmation of identity and for analyzing 2-MNA in complex matrices where co-eluting impurities might interfere with UV detection.

Principle and the Necessity of Derivatization

Direct GC analysis of carboxylic acids like 2-MNA is challenging due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation in the hot injector.[14] To overcome this, a chemical modification step known as derivatization is essential.[15] This process converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, typically an ester or a silyl ester.[16] This derivative can then be efficiently vaporized and separated by the GC column. The mass spectrometer subsequently provides definitive structural confirmation based on the derivative's unique mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS Quantification

This protocol uses Boron trifluoride-methanol (BF₃-Methanol) for esterification, a common and effective alkylation method.

  • Step 1: Accurately transfer an aliquot of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Step 2: Add 1 mL of 14% BF₃-Methanol reagent to the dried residue.

  • Step 3: Cap the vial tightly and heat at 60 °C for 10 minutes.

  • Step 4: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Step 5: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized analyte (this compound methyl ester), to a clean GC vial for analysis.

  • GC-MS System: A system with a capillary GC, an autosampler, and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[17]

  • Carrier Gas: Helium, with a constant flow of 1.0 mL/min.

  • Reagents: BF₃-Methanol (14% w/w), Hexane (HPLC grade), Anhydrous Sodium Sulfate.

ParameterConditionRationale
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Injection Mode Splitless (1 µL)Maximizes transfer of the analyte onto the column for trace-level sensitivity.
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Provides good separation of the analyte from solvent and potential byproducts.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan provides a complete mass spectrum for identity confirmation. SIM mode enhances sensitivity and selectivity for quantification.
  • Analyte: this compound methyl ester (MW: 216.24 g/mol ).

  • Identification: The identity is confirmed by matching the retention time and the acquired mass spectrum with that of a derivatized reference standard.

  • Expected Fragments: The mass spectrum of the underivatized acid shows a molecular ion at m/z 202.[1] For the methyl ester derivative, the molecular ion (M⁺) is expected at m/z 216 . Key fragment ions for quantification in SIM mode would include:

    • m/z 216 (M⁺): Molecular ion.

    • m/z 185 (M⁺ - OCH₃): Loss of the methoxy group from the ester.

    • m/z 157 (M⁺ - COOCH₃): Loss of the entire methyl ester group.

  • Quantification: Create a calibration curve using derivatized standards and analyze samples using SIM mode, monitoring the characteristic ions listed above.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions dry_down Evaporate to Dryness prep_std->dry_down prep_sample Prepare Sample Solutions prep_sample->dry_down derivatize Derivatize with BF₃-Methanol (60°C) dry_down->derivatize extract Liquid-Liquid Extraction into Hexane derivatize->extract gcms_setup GC-MS System Setup (Column, Temp Program) extract->gcms_setup inject Inject Derivatized Sample (1 µL) gcms_setup->inject acquire Acquire Mass Spectra (Full Scan / SIM) inject->acquire integrate Integrate SIM Ions acquire->integrate confirm Confirm Identity via Full Scan Spectrum acquire->confirm calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration calibrate->quantify report Generate Report quantify->report confirm->report

Caption: Workflow for GC-MS quantification of 2-MNA, including the critical derivatization step.

Method Comparison: HPLC-UV vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Reversed-Phase ChromatographyGas Chromatography with Mass Spec Detection
Sample Prep Simple (dissolve and filter)Complex (requires derivatization)
Specificity Good; relies on chromatographic separation and UV absorbance.Excellent; relies on separation and unique mass fragmentation pattern.
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range), especially in SIM mode.
Throughput HighLower, due to longer run times and sample prep.
Primary Use Routine QC, purity testing, process monitoring.Identity confirmation, trace analysis, analysis in complex matrices.

Conclusion

The choice between HPLC-UV and GC-MS for the quantification of this compound is dictated by the specific analytical objective. The HPLC-UV method offers a rapid, robust, and high-throughput solution ideal for routine quality control and process monitoring where the sample matrix is relatively clean. For applications demanding unequivocal identification, higher sensitivity, or analysis in complex matrices, the GC-MS method, despite its more involved sample preparation, provides superior specificity and is the definitive analytical choice. Both methods, when properly validated according to ICH guidelines, provide accurate and reliable data critical for research and development.

References

The Strategic Application of 2-Methoxy-1-naphthoic Acid in the Synthesis of Advanced Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Advanced Researcher

In the field of asymmetric catalysis, the rational design and synthesis of effective chiral ligands remain a cornerstone for achieving high enantioselectivity in chemical transformations. Among the myriad of precursors, 2-methoxy-1-naphthoic acid emerges as a highly versatile and strategic starting material. Its rigid naphthyl backbone provides a well-defined steric environment, while the methoxy and carboxylic acid functionalities serve as key handles for synthetic elaboration into a diverse array of chiral ligands. This guide provides an in-depth exploration of the pathways to convert this compound into privileged ligand classes, such as phosphine-oxazolines (PHOX) and biaryl phosphines (e.g., MOP analogues), which are instrumental in modern synthetic and pharmaceutical chemistry. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their pursuit of novel catalytic systems.

Core Principles: Why this compound?

The utility of this compound as a precursor is rooted in several key molecular attributes:

  • Structural Rigidity: The naphthalene core restricts conformational flexibility, which is a critical factor in creating a well-defined chiral pocket around a metal center, leading to more predictable and higher enantioselectivities.

  • Strategic Functionalization: The carboxylic acid at the 1-position is a prime site for conversion into amides and subsequently oxazolines, a key component of PHOX ligands. It can also be reduced to an alcohol, providing a route to phosphinite and other phosphine ligands.

  • Ortho-Methoxy Group: The methoxy group at the 2-position is not merely a passive substituent. It can act as a directing group in ortho-lithiation reactions, enabling the introduction of a phosphine moiety. Furthermore, its steric and electronic properties can influence the catalytic activity and selectivity of the final ligand.

Synthetic Pathways and Experimental Protocols

The transformation of this compound into high-value chiral ligands can be systematically approached through the synthesis of key intermediates. This section provides detailed protocols for these transformations.

Part 1: Synthesis and Resolution of this compound

The most common and reliable method for the synthesis of this compound is through the Grignard reaction of 1-bromo-2-methoxynaphthalene followed by carboxylation.[1]

Protocol 1: Synthesis of this compound

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Under an inert atmosphere (e.g., Argon or Nitrogen), add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-2-methoxynaphthalene (1.0 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice-salt bath.

    • Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding aqueous HCl (e.g., 1 M) until the solution is acidic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Resolution of Racemic this compound:

Enantiomerically pure this compound can be obtained through classical resolution using a chiral amine as a resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine). The diastereomeric salts are separated by fractional crystallization, followed by acidification to recover the enantiopure acid.

Part 2: Synthesis of Chiral (Methoxynaphthyl)oxazoline Ligands

A primary application of this compound is in the synthesis of chiral oxazoline ligands.[1] The carboxylic acid is first converted to an amide with a chiral amino alcohol, which is then cyclized to form the oxazoline ring.

Protocol 2: Synthesis of a Chiral (4S)-4-isopropyl-2-(2-methoxy-1-naphthyl)-4,5-dihydrooxazole

  • Amide Formation:

    • Dissolve enantiomerically pure this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until gas evolution ceases, indicating the formation of the acid chloride.

    • In a separate flask, dissolve (S)-valinol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add the freshly prepared acid chloride solution to the amino alcohol solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Oxazoline Ring Formation:

    • Dissolve the crude amide in anhydrous DCM.

    • Add methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Perform an aqueous workup and purify the crude product by column chromatography on silica gel to yield the desired chiral oxazoline ligand.

G cluster_synthesis Synthesis of Chiral Oxazoline Ligand A This compound B Acid Chloride Formation (Oxalyl Chloride, DMF) A->B C Amide Formation ((S)-Valinol, Et3N) B->C D Oxazoline Ring Formation (MsCl, Et3N) C->D E Chiral (Methoxynaphthyl)oxazoline D->E

Caption: Workflow for the synthesis of a chiral (methoxynaphthyl)oxazoline ligand.

Part 3: Conversion to Chiral Phosphine-Oxazoline (PHOX) Ligands

The synthesized (methoxynaphthyl)oxazoline can be further elaborated into a highly valuable PHOX ligand. This is typically achieved through directed ortho-lithiation of the naphthyl ring, followed by quenching with a phosphorus electrophile.

Protocol 3: Synthesis of a Naphthyl-PHOX Ligand

  • Directed Ortho-Metalation:

    • Dissolve the chiral (methoxynaphthyl)oxazoline (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium (1.1 eq) in hexanes. The methoxy group directs the lithiation to the adjacent ortho position.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Phosphination:

    • To the lithiated species, add chlorodiphenylphosphine (1.2 eq) at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel under an inert atmosphere to obtain the chiral PHOX ligand.

G cluster_phox Synthesis of a Naphthyl-PHOX Ligand A Chiral (Methoxynaphthyl)oxazoline B Directed Ortho-Metalation (n-BuLi, -78 °C) A->B C Phosphination (Ph2PCl) B->C D Chiral Naphthyl-PHOX Ligand C->D

References

Topic: Derivatization of 2-Methoxy-1-naphthoic acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-Methoxy-1-naphthoic Acid

This compound (2-MNA) is an aromatic carboxylic acid with the molecular formula C₁₂H₁₀O₃.[1] Its structure, featuring a naphthalene core, a methoxy group, and a carboxylic acid functional group, makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] Furthermore, 2-MNA itself and its derivatives have shown potential as anti-inflammatory agents and plant growth regulators.[1]

The analytical determination of 2-MNA in various matrices, from synthetic reaction mixtures to biological samples, presents a significant challenge. The carboxylic acid group imparts high polarity and a low vapor pressure, making it unsuitable for direct analysis by Gas Chromatography (GC).[2][3] While High-Performance Liquid Chromatography (HPLC) is a primary technique for its analysis, derivatization can be strategically employed to enhance detection sensitivity, improve peak shape, or enable the separation of enantiomers, which is often critical in pharmaceutical development.[4][5][6]

This application note provides a detailed guide to the derivatization of this compound for robust and reliable analysis by GC-Mass Spectrometry (GC-MS) and HPLC. We will explore the underlying chemistry of the most effective derivatization strategies and provide validated, step-by-step protocols for their implementation.

Core Derivatization Strategies: Enhancing Volatility and Detectability

The primary goal of derivatization for 2-MNA is to mask the polar carboxylic acid group. This is typically achieved by converting it into a less polar, more volatile ester or by tagging it with a chromophore for enhanced UV detection in HPLC. The two most common and effective approaches are silylation and alkylation (esterification).[7]

Silylation for GC-MS Analysis

Silylation is arguably the most widespread derivatization technique for metabolomics and the analysis of organic acids by GC-MS.[2] The process involves replacing the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[8][9]

Causality and Mechanism: The introduction of the TMS group, typically from a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), drastically reduces the polarity of the molecule.[2] This disruption of intermolecular hydrogen bonding lowers the boiling point, rendering the derivative sufficiently volatile and thermally stable for analysis in the hot GC injection port and column.[5][9]

The reaction is a nucleophilic substitution where the carboxylate oxygen attacks the silicon atom of the silylating reagent, leading to the formation of a TMS ester.

G cluster_reactants Reactants cluster_products Products 2MNA This compound (R-COOH) Reaction Silylation Reaction (e.g., 60°C, 30 min) 2MNA->Reaction + MSTFA MSTFA (Silylating Reagent) MSTFA->Reaction + TMS_Ester TMS Ester Derivative (R-COOSi(CH₃)₃) Volatile & Thermally Stable Byproduct Byproduct Reaction->TMS_Ester Reaction->Byproduct

Caption: Silylation reaction scheme for 2-MNA.

Esterification (Alkylation) for GC-MS Analysis

Esterification is a classic chemical reaction that converts a carboxylic acid into an ester. For analytical purposes, this typically involves forming a methyl or ethyl ester, which is significantly more volatile than the parent acid.[3]

Causality and Mechanism: This acid-catalyzed reaction with an alcohol (e.g., methanol) proceeds via nucleophilic acyl substitution. The resulting ester lacks the acidic proton and has a much lower boiling point, making it ideal for GC analysis. While reagents like diazomethane are effective, they are highly toxic and explosive. A safer and more common laboratory method involves heating the acid with an alcohol in the presence of a catalyst like boron trifluoride (BF₃) or acetyl chloride.

G cluster_reactants Reactants cluster_products Products 2MNA This compound (R-COOH) Reaction Esterification (e.g., 80°C, 1 hr) 2MNA->Reaction + Alcohol Methanol (CH₃OH) Alcohol->Reaction + Catalyst Acid Catalyst (e.g., BF₃) Catalyst->Reaction Methyl_Ester Methyl Ester Derivative (R-COOCH₃) Volatile Water Water (H₂O) Reaction->Methyl_Ester Reaction->Water

Caption: Esterification reaction scheme for 2-MNA.

Comparative Overview of Derivatization Methods

The choice of derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the specific goals of the analysis.

Method Reagent(s) Target Group Typical Conditions Derivative Primary Technique Advantages/Disadvantages
Silylation MSTFA, BSTFACarboxylic Acid (-COOH)30-90 min @ 30-70°C[9][10]Trimethylsilyl (TMS) EsterGC-MSPro: Fast, high yields, mild conditions. Con: Derivatives are moisture-sensitive.
Esterification Methanol/BF₃, DiazomethaneCarboxylic Acid (-COOH)30-60 min @ 60-100°CMethyl EsterGC-MSPro: Stable derivatives. Con: Harsher conditions, some reagents are hazardous.
Chiral Derivatization Chiral Amines/AlcoholsCarboxylic Acid (-COOH)VariesDiastereomeric Amide/EsterHPLCPro: Enables separation of enantiomers on achiral columns. Con: Requires specific chiral reagents.

Experimental Protocols

The following protocols are designed to be self-validating systems. It is crucial to include a solvent blank, a derivatized standard, and an internal standard in each analytical batch to ensure accuracy and reproducibility.

General Sample Preparation Workflow

Regardless of the specific derivatization chemistry, a robust sample preparation workflow is essential for reliable results.

G A 1. Sample Collection (e.g., Plasma, Reaction Mixture) B 2. Extraction (e.g., LLE or SPE) A->B C 3. Evaporation to Dryness (Critical to remove water) B->C D 4. Derivatization (Silylation or Esterification) C->D E 5. Analysis (GC-MS or HPLC) D->E

Caption: General workflow for sample analysis.

Protocol 1: Silylation of 2-MNA using MSTFA for GC-MS Analysis

This protocol is optimized for creating the volatile TMS ester of 2-MNA. Crucially, all glassware must be oven-dried and all solvents must be anhydrous, as silylating reagents react readily with water. [8][10]

Materials:

  • Dried sample extract or 2-MNA standard.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Pyridine (anhydrous).

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, like 2-Naphthoic acid).

  • 2 mL GC vials with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Place the dried sample extract or a known amount of 2-MNA standard into a 2 mL GC vial insert.

  • Internal Standard Addition: Add 10 µL of the internal standard solution to the vial.

  • Reconstitution: Add 50 µL of anhydrous pyridine to dissolve the residue. Pyridine acts as a solvent and catalyst.[9]

  • Reagent Addition: Add 50 µL of MSTFA to the vial. Cap tightly immediately.

  • Reaction: Vortex the mixture for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes to ensure complete derivatization.[11]

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Protocol 2: Methyl Esterification of 2-MNA for GC-MS Analysis

This method produces a stable methyl ester derivative. It is particularly useful when samples may be exposed to moisture after derivatization.

Materials:

  • Dried sample extract or 2-MNA standard.

  • 14% Boron Trifluoride in Methanol (BF₃-MeOH).

  • Hexane (HPLC grade).

  • Saturated Sodium Chloride (Brine) solution.

  • Sodium Sulfate (anhydrous).

  • 2 mL GC vials with PTFE-lined caps.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: Place the dried sample extract into a 2 mL GC vial.

  • Reagent Addition: Add 200 µL of 14% BF₃-MeOH solution to the vial. Cap tightly.

  • Reaction: Heat the vial at 80°C for 60 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool completely to room temperature.

  • Extraction: Add 500 µL of hexane and 200 µL of brine solution to the vial. Cap and vortex vigorously for 1 minute to extract the methyl ester into the organic layer.

  • Phase Separation: Centrifuge briefly (e.g., 2 min at 2000 rpm) to separate the layers.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Transfer: Transfer the dried hexane extract to a clean GC vial with an insert.

  • Analysis: The sample is now ready for GC-MS analysis.

Conclusion and Field Insights

The successful analysis of this compound is highly dependent on a carefully selected and executed derivatization strategy. For high-throughput screening and metabolomics applications where speed is key, silylation with MSTFA is often the preferred method due to its simplicity and mild reaction conditions.[12] However, the moisture sensitivity of TMS esters requires a strictly controlled anhydrous environment.

For applications requiring more robust derivatives, such as when samples must be stored or transported post-derivatization, esterification to the methyl ester provides a stable alternative, albeit with a more involved workup procedure. When stereochemistry is a critical quality attribute, chiral derivatization followed by HPLC analysis is the necessary approach.[13] By understanding the causality behind each protocol step, researchers can troubleshoot issues and adapt these methods to their specific analytical challenges, ensuring data of the highest integrity and trustworthiness.

References

Application of 2-Methoxy-1-naphthoic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Naphthalene Scaffold

2-Methoxy-1-naphthoic acid, a naphthalene-based organic compound, has emerged as a valuable scaffold in the field of medicinal chemistry. Its rigid bicyclic aromatic structure, coupled with the presence of key functional groups—a carboxylic acid and a methoxy group—provides a unique platform for the design and synthesis of novel therapeutic agents. The strategic positioning of these groups influences the molecule's electronic properties and three-dimensional conformation, allowing for tailored interactions with a variety of biological targets. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role as a building block for potent receptor antagonists and its potential in the development of anti-inflammatory and anti-cancer agents.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry is multifaceted, with its derivatives showing promise in several therapeutic areas.

P2Y14 Receptor Antagonists for Inflammatory Diseases

A significant application of the 2-naphthoic acid scaffold is in the development of potent and selective antagonists for the P2Y14 receptor (P2Y14R).[1][2][3] This G protein-coupled receptor is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress and inflammation.[4][5] Activation of P2Y14R on immune cells, like neutrophils and macrophages, triggers pro-inflammatory signaling cascades, making it an attractive target for therapeutic intervention in inflammatory diseases.[4][6]

Mechanism of Action:

Derivatives of 2-naphthoic acid, most notably 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), have been identified as high-affinity competitive antagonists of the P2Y14R.[1][3] These compounds block the binding of endogenous agonists, thereby inhibiting downstream signaling pathways that contribute to inflammation. The P2Y14 receptor is coupled to Gαi, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, P2Y14R signaling can activate other pathways, including the mitogen-activated protein kinase (MAPK) and STAT1 pathways, which play crucial roles in the expression of pro-inflammatory mediators.[2][4] By antagonizing this receptor, 2-naphthoic acid derivatives can effectively dampen the inflammatory response.

Signaling Pathway of P2Y14 Receptor in Inflammation

P2Y14R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UDP_glucose UDP-Glucose P2Y14R P2Y14 Receptor UDP_glucose->P2Y14R Activates PPTN 2-Naphthoic Acid Derivative (e.g., PPTN) PPTN->P2Y14R Blocks G_protein Gαi/βγ P2Y14R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates STAT1 STAT1 Pathway G_protein->STAT1 Activates cAMP ↓ cAMP AC->cAMP Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation STAT1->Inflammation

Caption: P2Y14R signaling in inflammation and its inhibition by 2-naphthoic acid derivatives.

Potential as Anti-Cancer Agents

While direct derivatives of this compound are still under investigation for their anti-cancer properties, related naphthoquinone compounds have demonstrated significant potential. For instance, 2-methoxy-1,4-naphthoquinone (MNQ), a structurally similar compound, has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma and metastatic breast cancer cells.[7][8]

Proposed Mechanism of Action:

The anti-cancer activity of naphthoquinones like MNQ is often attributed to their ability to generate reactive oxygen species (ROS).[7] This increase in intracellular ROS can lead to oxidative stress and DNA damage, subsequently activating stress-induced signaling pathways such as the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][9] Activation of these pathways can trigger a cascade of events leading to programmed cell death, or apoptosis, in cancer cells. The insights gained from MNQ suggest that derivatives of this compound could be designed to harness similar ROS-mediated apoptotic mechanisms for cancer therapy.

ROS-Mediated Apoptotic Pathway

Anticancer_Mechanism cluster_drug Drug Action cluster_cellular Cellular Response Naphtho_derivative 2-Methoxy-1-naphthoic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Naphtho_derivative->ROS Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress JNK_p38 JNK & p38 MAPK Activation Oxidative_Stress->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

Caption: Proposed mechanism of anticancer activity via ROS-mediated apoptosis.

Quantitative Biological Activity Data

The following table summarizes the biological activity of representative 2-naphthoic acid derivatives and related compounds.

CompoundTargetAssayActivityReference
PPTN P2Y14 ReceptorInhibition of adenylyl cyclaseKB = 434 pM[3]
PPTN P2Y14 ReceptorFluorescent binding assayIC50 = 6-8 nM[1]
2-methoxy-1,4-naphthoquinone MDA-MB-231 cellsInvasion assayDose-dependent inhibition (0-7.5 µM)[8]
Naphthoquinone Derivatives (various) H460, MDA-MB-231, A2780 cancer cell linesCytotoxicity assayIC50 values in the range of 10-5 to 10-6 mol L-1[10]
2-(Aryl-methyl)-1-naphthols 5-LipoxygenaseEnzyme inhibitionIC50 values in the range of 0.01-0.2 µM[11]

Experimental Protocols

Protocol 1: Synthesis of a 4-Phenyl-2-naphthoic Acid Derivative (P2Y14R Antagonist)

This protocol outlines a general synthetic route for 4-phenyl-2-naphthoic acid derivatives, based on established methodologies.[1]

Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., Bromo-naphthoic ester) Suzuki Suzuki Coupling (with boronic acid) Start->Suzuki Hydrolysis Ester Hydrolysis Suzuki->Hydrolysis Amine_Deprotection Amine Deprotection (if applicable) Hydrolysis->Amine_Deprotection Final_Product Final P2Y14R Antagonist Amine_Deprotection->Final_Product

Caption: General synthetic workflow for P2Y14R antagonists.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a solution of a suitable bromo-naphthoic acid ester (1 equivalent) in a solvent mixture such as toluene, ethanol, and water, add the desired arylboronic acid or its pinacol ester (1.2 equivalents).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents), and a base such as sodium carbonate (3 equivalents).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Ester Hydrolysis:

    • Dissolve the ester from the previous step in a mixture of solvents like tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

    • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Amine Deprotection (if a protecting group like Boc is present):

    • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours or until the deprotection is complete.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The final product can be purified by recrystallization or chromatography if necessary.

Protocol 2: In Vitro Assay for P2Y14 Receptor Antagonism

This protocol describes a general method to evaluate the antagonist activity of a test compound at the P2Y14 receptor using a functional assay that measures cAMP levels.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the human P2Y14 receptor (e.g., C6 glioma or CHO cells) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37 °C with 5% CO2.

  • cAMP Accumulation Assay:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add the test compound (potential antagonist) at various concentrations and incubate for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of a P2Y14R agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase and amplify the inhibitory effect of Gαi activation).

    • Incubate for an additional 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Determine the IC50 value of the antagonist by fitting the data to a four-parameter logistic equation.

    • To determine the mode of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curves of the agonist at different fixed concentrations of the antagonist.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The successful development of potent P2Y14 receptor antagonists based on this scaffold highlights its potential for the treatment of inflammatory disorders. Furthermore, the anti-cancer properties of related naphthoquinones provide a strong rationale for the exploration of this compound derivatives as novel anti-neoplastic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in preclinical models of disease. The versatility of the this compound core will undoubtedly continue to inspire the design and synthesis of new and improved therapeutic agents.

References

The Versatile Fluorophore: A Guide to 2-Methoxy-1-Naphthoic Acid as a Fluorescent Marker and Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-1-naphthoic acid (2M1N), a fluorescent molecule with significant potential in life sciences and drug development. We delve into the photophysical underpinnings of its utility, presenting it not just as a standalone probe but as a versatile scaffold for creating more complex biosensors. This document offers detailed, field-tested protocols for two primary applications: the label-free characterization of protein-ligand interactions and the covalent labeling of biomolecules for downstream analysis. By explaining the causality behind experimental choices and integrating self-validating steps, these protocols are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Introduction: The Naphthalene Scaffold and the Role of 2M1N

Naphthalene-based compounds are a cornerstone of fluorescence spectroscopy, valued for their rigid, planar structure and conjugated π-electron system, which confers intrinsic fluorescence, high quantum yields, and excellent photostability.[1] this compound (2M1N) is an intriguing member of this family, featuring a naphthalene core functionalized with a methoxy (-OCH₃) group and a carboxylic acid (-COOH) group.

These functional groups are not merely decorative; they are critical to its utility:

  • The naphthalene ring is the fluorophore, the engine of its fluorescence.

  • The methoxy group , a strong electron-donating group, can enhance the fluorescence quantum yield and modulate the spectral properties of the naphthalene core.[2][3]

  • The carboxylic acid group provides a handle for covalent attachment to other molecules and influences the probe's solubility and sensitivity to environmental pH.

This unique combination makes 2M1N a powerful tool for two distinct, yet complementary, applications: as an intrinsic probe whose fluorescence responds to its immediate microenvironment, and as a derivatizable scaffold for covalently tagging biomolecules.

Physicochemical and Photophysical Properties

A thorough understanding of a fluorophore's properties is paramount for designing robust experiments. While specific photophysical data for 2M1N is not extensively published, we can infer its likely characteristics based on related compounds and provide a framework for its empirical determination.

PropertyValue / CharacteristicSource / Comment
Molecular Formula C₁₂H₁₀O₃[4]
Molecular Weight 202.21 g/mol [4]
Melting Point 177-180 °CA high melting point indicates good thermal stability.
Excitation Max (λex) ~320 - 350 nm (predicted)Must be determined empirically (see Protocol 1). Naphthalene derivatives typically absorb in the UV range.
Emission Max (λem) ~400 - 480 nm (predicted)Must be determined empirically. Expected to be sensitive to solvent polarity (solvatochromic).
Quantum Yield (ΦF) Environment-dependentExpected to increase significantly in non-polar environments (e.g., protein binding pockets).[5]
Fluorescence Lifetime (τ) Environment-dependentA key parameter for advanced fluorescence techniques like FLIM.[6]
Environmental Sensitivity High (predicted)The fluorescence of naphthalene probes is highly sensitive to the polarity of the local environment.[5] This is the basis for its use in studying binding events. The carboxyl group also suggests pH sensitivity.[7][8]

Core Applications and Methodological Principles

Application 1: An Intrinsic Probe for Studying Molecular Interactions

The fluorescence of 2M1N is exquisitely sensitive to its surroundings. In a polar aqueous buffer, its fluorescence is typically modest. However, when it binds to a hydrophobic pocket on a protein surface, it is shielded from water. This transition from a polar to a non-polar microenvironment induces two key changes:

  • Increased Quantum Yield: The fluorescence intensity increases dramatically.

  • Hypsochromic Shift (Blue Shift): The wavelength of maximum emission shifts to a shorter wavelength.

By monitoring these changes as a protein is titrated into a solution of 2M1N, one can directly measure binding affinity (Kd), stoichiometry, and gain insights into the nature of the binding site.[5]

Application 2: A Derivatizable Scaffold for Covalent Labeling

The carboxylic acid on 2M1N is a versatile chemical handle. While not reactive itself, it can be readily "activated" to form a derivative that reacts spontaneously with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[9] The most common and reliable method for this is EDC/NHS chemistry .[10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, forming a highly reactive but unstable intermediate.

  • NHS (N-hydroxysuccinimide) reacts with this intermediate to form a more stable, amine-reactive NHS ester.

This activated 2M1N can then be used to covalently attach a fluorescent tag to a protein of interest for use in fluorescence microscopy, western blotting, or flow cytometry.[11][12]

Detailed Experimental Protocols

Protocol 1: Characterizing Protein-Ligand Interactions via Fluorescence Titration

This protocol details how to measure the binding affinity between a target protein and 2M1N.

A. Materials and Reagents

  • This compound (2M1N)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Purified target protein of known concentration

  • Appropriate aqueous buffer (e.g., PBS or Tris-HCl, pH 7.4). Crucially, ensure the buffer does not contain any components that are intrinsically fluorescent.

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

B. Workflow Diagram

G cluster_prep Step 1: Preparation cluster_scan Step 2: Wavelength Determination cluster_titration Step 3: Titration Experiment cluster_analysis Step 4: Data Analysis prep1 Prepare 10 mM 2M1N stock in DMSO prep3 Prepare working solutions (e.g., 10 µM 2M1N) prep1->prep3 prep2 Prepare concentrated protein stock in buffer prep2->prep3 scan1 Scan Excitation Spectrum (monitor estimated emission, e.g., 450 nm) prep3->scan1 scan2 Scan Emission Spectrum (use optimal λex) scan1->scan2 Determine λex_opt titrate1 Record spectrum of 2M1N alone (baseline) scan2->titrate1 titrate2 Add increasing aliquots of protein stock titrate1->titrate2 titrate3 Incubate (2-5 min) & Record Spectrum titrate2->titrate3 titrate3->titrate2 Repeat for all concentrations analysis1 Extract max fluorescence intensity at each [Protein] titrate3->analysis1 analysis2 Correct for dilution analysis1->analysis2 analysis3 Plot ΔF vs. [Protein] analysis2->analysis3 analysis4 Fit data to binding isotherm (e.g., one-site) to calculate Kd analysis3->analysis4

Caption: Workflow for determining protein-binding affinity using 2M1N.

C. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Prepare a 1-10 mM stock solution of 2M1N in anhydrous DMSO or ethanol.[5] Store protected from light.

    • Prepare a concentrated stock solution of your target protein in the chosen assay buffer. The concentration should be at least 20-50 times higher than the expected dissociation constant (Kd).

  • Determination of Optimal Wavelengths:

    • Dilute the 2M1N stock solution into the assay buffer to a final concentration of 5-10 µM in a quartz cuvette.

    • Excitation Scan: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan the excitation wavelengths (e.g., from 280 nm to 400 nm) to find the peak excitation wavelength (λex).

    • Emission Scan: Set the excitation to the determined λex and scan the emission wavelengths (e.g., from 380 nm to 600 nm) to find the peak emission wavelength (λem). This is your baseline spectrum.[5]

  • Fluorescence Titration:

    • Set the spectrofluorometer to the optimal λex and record emission spectra over the determined range.

    • In a clean cuvette, add a fixed concentration of 2M1N (e.g., 5 µM) in buffer. The total volume should be large enough to accommodate all additions without excessive dilution (e.g., 2 mL).

    • Record the fluorescence spectrum of the 2M1N solution alone. This is your zero-protein data point.

    • Add a small aliquot of the concentrated protein stock solution to the cuvette. Mix gently by pipetting (avoid introducing bubbles) and allow the system to equilibrate for 2-5 minutes.[5]

    • Record the fluorescence emission spectrum.

    • Repeat the previous two steps with increasing concentrations of the protein until the change in fluorescence intensity plateaus, indicating saturation of the binding sites.

D. Data Analysis

  • Extract Data: For each protein concentration, find the maximum fluorescence intensity from the emission spectrum.

  • Correct for Dilution: The addition of the protein stock solution slightly dilutes the 2M1N. Correct the observed fluorescence (F_obs) at each step using the formula: F_corr = F_obs * ((V_initial + V_added) / V_initial).

  • Plot the Data: Plot the change in corrected fluorescence (ΔF = F_corr - F_initial) as a function of the total protein concentration.

  • Determine Binding Constant (Kd): Fit the resulting binding curve to a suitable binding model using non-linear regression software (e.g., GraphPad Prism, Origin). For a simple 1:1 interaction, the one-site binding (hyperbola) equation is used: ΔF = B_max * [Protein] / (Kd + [Protein]) Where B_max is the maximum change in fluorescence at saturation and Kd is the dissociation constant.

Protocol 2: Covalent Labeling of Proteins with 2M1N

This protocol describes the activation of 2M1N's carboxylic acid and subsequent conjugation to a protein.

A. Materials and Reagents

  • This compound (2M1N)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS or HEPES)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purified protein to be labeled in Reaction Buffer

  • Size-exclusion chromatography (desalting) column

B. Reaction Scheme Diagram

G cluster_partA Part A: Activation of 2M1N cluster_partB Part B: Conjugation to Protein 2M1N 2M1N-COOH Intermediate Reactive O-acylisourea intermediate 2M1N->Intermediate + EDC NHS_Ester Amine-Reactive 2M1N-NHS Ester Intermediate->NHS_Ester + NHS Conjugate Fluorescently Labeled Protein-NH-CO-2M1N NHS_Ester->Conjugate Reacts with Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate

Caption: Two-stage reaction for covalent labeling of proteins with 2M1N.

C. Step-by-Step Methodology

Part A: Activation of 2M1N to its NHS Ester (perform immediately before use) Causality Note: The EDC/NHS-activated ester is susceptible to hydrolysis, so it must be prepared fresh and used promptly for maximum efficiency.[9][10]

  • Dissolve 2M1N in anhydrous DMSO or DMF to a concentration of ~100 mM.

  • Add EDC and NHS (or Sulfo-NHS) in a slight molar excess over 2M1N (e.g., 1.2 to 1.5 equivalents each).

  • Allow the reaction to proceed for 15-60 minutes at room temperature in the dark. The solution now contains the activated 2M1N-NHS ester.

Part B: Labeling Reaction

  • Protein Preparation: Prepare the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

  • Conjugation: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the freshly prepared 2M1N-NHS ester solution from Part A. The final concentration of organic solvent (DMSO/DMF) should ideally be less than 10% (v/v) to avoid protein denaturation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. This will react with and neutralize any remaining NHS ester. Incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted probe and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The labeled protein will elute in the void volume.

D. Validation

  • Confirm labeling by measuring the absorbance of the purified protein solution. You should see the protein peak at 280 nm and a new peak in the UV range corresponding to the 2M1N fluorophore.

  • The degree of labeling can be calculated using the Beer-Lambert law if the extinction coefficients for the protein and 2M1N are known.

Conclusion

This compound is a potent and multifaceted tool for biological and pharmaceutical research. Its environmentally sensitive fluorescence provides a direct, label-free method for quantifying molecular interactions, a critical step in drug discovery and mechanistic biology. Furthermore, its chemically accessible carboxylic acid group allows it to serve as a foundational building block for the synthesis of custom probes and covalently labeled conjugates. The protocols provided herein offer a robust starting point for researchers to harness the power of this versatile fluorophore, enabling deeper insights into the complex workings of biological systems.

References

Application Notes & Protocols: A Researcher's Guide to Reactions Involving 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Profile of 2-Methoxy-1-naphthoic Acid

This compound is a bicyclic aromatic carboxylic acid characterized by a naphthalene core substituted with a methoxy group at the C2 position and a carboxylic acid at the C1 position.[1] This substitution pattern imbues the molecule with a unique electronic and steric profile, making it a valuable building block in diverse fields of chemical synthesis. Its applications range from being a precursor in the development of pharmaceuticals and agrochemicals to its use in the synthesis of dyes and advanced materials.[1] Notably, it has been investigated for its biological activities, including potential anti-inflammatory properties and its role as a strigolactone antagonist in plant growth regulation.[1]

The molecule's reactivity is dominated by its two primary functional groups: the carboxylic acid, which readily undergoes reactions such as esterification and amidation, and the electron-rich naphthalene ring, which is susceptible to electrophilic substitution. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH) dictates the regioselectivity of further functionalization on the aromatic system.

This guide provides an in-depth overview of the core physicochemical properties of this compound, followed by detailed, field-tested protocols for its most common and synthetically useful transformations.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of this compound, essential for experimental design and characterization.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₃[1][2]
Molecular Weight 202.21 g/mol [1]
CAS Number 947-62-6[2]
Appearance White to light orange solid[3][4]
Melting Point 177–180 °C[1][3]
Boiling Point 390.2 °C at 760 mmHg (Predicted)[2][3]
Density 1.263 g/cm³ (Predicted)[2][3]
pKa 3.11 ± 0.10 (Predicted)[3][4]
¹H NMR (Carboxylic H) ~10.5-11.0 ppm (broad singlet)[1]
IR (C=O stretch) Broad absorption between 3300-2500 cm⁻¹ (O-H), characteristic C=O stretch[1]
Mass Spec (Molecular Ion) m/z 202 [M]⁺[1]

Safety & Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[5] When handling the solid powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation.[2]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[2][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

Key Synthetic Transformations & Protocols

The following sections detail protocols for three fundamental reactions involving this compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction to convert a carboxylic acid and an alcohol into an ester.[6] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms is crucial to drive the reaction towards the product.[6]

Fischer_Esterification A This compound + Alcohol (Solvent) B Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) A->B C Reflux Reaction Mixture (e.g., 2-12 hours) B->C D Aqueous Workup (Neutralize Acid, Wash) C->D E Purification (Recrystallization or Chromatography) D->E F Methyl 2-methoxy-1-naphthoate (Final Product) E->F Amide_Coupling A This compound in Anhydrous Solvent (DCM/DMF) B Add EDC (1.2 eq) + NHS (1.2 eq) A->B C Activation Step (Stir at RT, 15-60 min) B->C D Add Amine (1.1 eq) + Base (e.g., DIPEA, optional) C->D E Coupling Reaction (Stir at RT, 2-12 hours) D->E F Workup & Purification E->F G N-Substituted-2-methoxy-1-naphthamide (Final Product) F->G Demethylation A This compound B Add Demethylating Agent (e.g., 48% HBr) A->B C Heat to Reflux B->C D Cool & Precipitate C->D E Filter & Wash D->E F 2-Hydroxy-1-naphthoic Acid (Final Product) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the common challenges encountered during this synthesis. This resource is structured to address specific issues in a direct question-and-answer format, grounded in chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the prevalent Grignard reaction route.

Low Yield of this compound

Question: My synthesis of this compound via the Grignard reaction of 1-bromo-2-methoxynaphthalene and CO₂ is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis are a common issue and can often be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting is essential.

1. Inefficient Grignard Reagent Formation:

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Even trace amounts of water will protonate the Grignard reagent, leading to the formation of 2-methoxynaphthalene as a byproduct and a significant reduction in the yield of the desired carboxylic acid.[1]

    • Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents, and handle all reagents under dry conditions (e.g., using a nitrogen or argon atmosphere).

  • Magnesium Surface Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent or slow down the initiation of the Grignard reaction.

    • Solution: Activate the magnesium surface prior to the addition of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.

  • Wurtz Coupling Side Reaction: A significant side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting material (1-bromo-2-methoxynaphthalene) to form a homocoupled dimer (1,1'-bi(2-methoxynaphthalene)).[2][3] This consumes both the starting material and the Grignard reagent.

    • Solution:

      • Slow Addition: Add the 1-bromo-2-methoxynaphthalene solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling.[2]

      • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the Wurtz coupling side reaction.[2]

2. Inefficient Carboxylation:

  • Poor CO₂ Delivery: Inefficient bubbling of CO₂ gas through the reaction mixture or the use of wet CO₂ can lead to incomplete carboxylation and hydrolysis of the Grignard reagent.

    • Solution: Use a fritted gas dispersion tube to ensure fine bubbles and efficient mixing. Ensure the CO₂ gas is dry by passing it through a drying agent (e.g., concentrated sulfuric acid or a drying tube with calcium chloride). Alternatively, pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).

  • Reaction with Excess Grignard Reagent: If the Grignard reagent is in large excess and the CO₂ addition is slow, the initially formed carboxylate salt can be attacked by another molecule of the Grignard reagent to form a ketone after workup. In this specific case, this could lead to the formation of di(2-methoxy-1-naphthyl) ketone.

    • Solution: Ensure an excess of CO₂ is used. Adding the Grignard solution to a slurry of dry ice in an anhydrous ether is a reliable method to ensure the Grignard reagent is always in the presence of excess CO₂.

3. Issues During Work-up and Purification:

  • Incomplete Extraction: this compound is a carboxylic acid and will be deprotonated in a basic aqueous solution. Incomplete extraction from the organic layer can result in product loss.

    • Solution: During the work-up, after quenching the reaction with acid, extract the aqueous layer thoroughly with an organic solvent like diethyl ether or ethyl acetate. To purify, the product can be extracted into a basic aqueous solution (e.g., with sodium bicarbonate), washed with an organic solvent to remove neutral impurities like 2-methoxynaphthalene and the Wurtz coupling product, and then re-precipitated by acidification.

  • Co-precipitation of Impurities: During the precipitation of the product by acidification, neutral byproducts can sometimes get trapped in the precipitate, leading to a lower purity and the appearance of a lower yield of the desired product.

    • Solution: Ensure vigorous stirring during acidification to promote the formation of fine, easily washable crystals. Washing the crude product with a non-polar solvent in which the desired acid has low solubility (e.g., hexane) can help remove non-polar impurities.

Formation of Unexpected Byproducts

Question: I am observing significant amounts of byproducts in my reaction mixture. What are they and how can I avoid their formation?

Answer: The primary byproducts in this synthesis are typically 2-methoxynaphthalene and 1,1'-bi(2-methoxynaphthalene).

  • 2-Methoxynaphthalene: This is the protonation product of the Grignard reagent. Its presence is a direct indicator of moisture in the reaction.

    • Causality: The Grignard reagent is a strong base and will readily react with any protic source, such as water, to form the corresponding hydrocarbon.[1]

    • Prevention: As detailed above, the rigorous exclusion of moisture is paramount.

  • 1,1'-bi(2-methoxynaphthalene): This is the product of the Wurtz coupling reaction.

    • Causality: This occurs when the Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form R-R.[2][3]

    • Prevention: Slow addition of the aryl halide and maintaining a controlled temperature are key to minimizing this side reaction.[2]

  • Di(2-methoxy-1-naphthyl) ketone: While less common under standard carboxylation conditions with excess CO₂, the formation of a ketone can occur if the Grignard reagent reacts with the initially formed carboxylate.

    • Causality: This is more likely if the concentration of the Grignard reagent is high relative to the amount of CO₂.

    • Prevention: Use a significant excess of CO₂ and ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents. THF is generally preferred for aryl bromides as it can facilitate the formation of the Grignard reagent due to its higher solvating power.

Q2: How can I effectively purify the final this compound product?

A2: Purification can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often necessary:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from neutral impurities. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move into the aqueous layer as its sodium salt, while neutral impurities like 2-methoxynaphthalene and the Wurtz coupling product will remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

  • Recrystallization: If impurities persist after acid-base extraction, recrystallization can be employed. A suitable solvent system might be a mixture of ethanol and water, or toluene.

  • Column Chromatography: For small-scale purification or for very high purity requirements, column chromatography on silica gel can be used. A mobile phase of hexane and ethyl acetate with a small amount of acetic acid is a good starting point. High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (like a C18) and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can also be used for analytical and preparative separations.[4]

Q3: Can I use an alternative method to synthesize this compound?

A3: Yes, other synthetic routes exist, although the Grignard reaction is one of the most direct. Alternative methods include:

  • Hydrolysis of 2-methoxy-1-naphthonitrile: The nitrile can be prepared from 1-bromo-2-methoxynaphthalene via a Rosenmund-von Braun reaction and then hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Oxidation of 2-methoxy-1-naphthaldehyde: The aldehyde can be oxidized to the carboxylic acid using various oxidizing agents, such as potassium permanganate or Jones reagent.

Q4: My reaction fails to initiate. What should I do?

A4: Failure to initiate is a common problem in Grignard reactions. Here are some troubleshooting steps:

  • Activate the Magnesium: As mentioned earlier, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating of the flask with a heat gun in the presence of the activating agent and a small amount of the aryl halide can also help initiate the reaction.

  • Sonication: Placing the reaction flask in an ultrasonic bath can sometimes help to initiate the reaction by cleaning the magnesium surface.

  • Add a Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.

Experimental Protocols

Standard Protocol for the Synthesis of this compound via Grignard Reaction

Materials:

  • 1-bromo-2-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Gently heat the flask under a stream of nitrogen until the iodine sublimes and the brown color disappears, indicating activation of the magnesium.

    • Allow the flask to cool to room temperature.

    • Dissolve 1-bromo-2-methoxynaphthalene (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • In a separate beaker, crush a significant excess of dry ice.

    • Slowly pour the prepared Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and extract the product with a saturated sodium bicarbonate solution.

    • Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer with concentrated hydrochloric acid with vigorous stirring until the product precipitates.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation

IssueProbable CauseRecommended Solution
Low Yield Moisture contaminationUse anhydrous reagents and glassware; work under an inert atmosphere.
Wurtz couplingSlow addition of aryl halide; maintain gentle reflux.
Inefficient carboxylationUse excess, dry CO₂; add Grignard to dry ice.
Byproduct: 2-Methoxynaphthalene Reaction with waterRigorous exclusion of moisture.
Byproduct: 1,1'-bi(2-methoxynaphthalene) Wurtz couplingSlow addition of aryl halide and temperature control.
Purification Difficulty Presence of neutral impuritiesAcid-base extraction.
Co-precipitationVigorous stirring during precipitation; wash with a non-polar solvent.

Visualizations

Reaction Scheme and Side Reactions

cluster_main Main Reaction Pathway cluster_side Common Side Reactions A 1-Bromo-2-methoxynaphthalene B 2-Methoxy-1-naphthalenemagnesium bromide A->B Mg, Anhydrous Ether/THF C Magnesium Carboxylate Intermediate B->C 1. CO2 S1 2-Methoxynaphthalene B->S1 H2O (Trace) S2 1,1'-bi(2-methoxynaphthalene) B->S2 + 1-Bromo-2-methoxynaphthalene (Wurtz Coupling) D This compound C->D 2. H3O+

Caption: Main synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

Start Low Yield of This compound Check_Grignard Check Grignard Formation Stage Start->Check_Grignard Check_Carboxylation Check Carboxylation Stage Start->Check_Carboxylation Check_Purification Check Work-up/Purification Start->Check_Purification Moisture Moisture Contamination? Check_Grignard->Moisture CO2_delivery Inefficient CO2 Delivery? Check_Carboxylation->CO2_delivery Extraction Incomplete Extraction? Check_Purification->Extraction Wurtz Wurtz Coupling? Moisture->Wurtz No Dry_Apparatus Action: Use anhydrous reagents and glassware Moisture->Dry_Apparatus Yes Wurtz->Check_Carboxylation No Slow_Addition Action: Slow addition of aryl halide, control temperature Wurtz->Slow_Addition Yes CO2_delivery->Check_Purification No Improve_CO2 Action: Use excess dry CO2, add Grignard to dry ice CO2_delivery->Improve_CO2 Yes Optimize_Extraction Action: Thorough extraction, acid-base purification Extraction->Optimize_Extraction Yes End Yield Improved Extraction->End No Dry_Apparatus->End Slow_Addition->End Improve_CO2->End Optimize_Extraction->End

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 2-Methoxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-naphthoic acid (2M1NA). This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity 2M1NA. As a key building block in pharmaceuticals and a plant growth regulator, its purity is paramount for reliable downstream applications.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to address common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve not just the immediate problem, but future challenges as well.

Q1: My final product is off-white or yellowish, not the expected pure white solid. What causes this discoloration and how can I remove it?

A1: Root Cause Analysis & Solution

Discoloration in aromatic carboxylic acids often stems from two sources: residual starting materials or oxidation byproducts. If 2M1NA is synthesized via carboxylation of a Grignard reagent from 1-bromo-2-methoxynaphthalene, trace amounts of unreacted starting material or homo-coupling byproducts can impart color.[1] More commonly, trace metal impurities can catalyze the oxidation of the naphthalene ring system, especially when exposed to air and light over time, forming highly colored quinone-type species.

Troubleshooting Strategy:

  • Activated Carbon Treatment: The most effective first step is often a hot recrystallization with the addition of a small amount of activated carbon. The high surface area and porous structure of activated carbon make it exceptionally efficient at adsorbing large, flat, conjugated molecules responsible for color.

    • Mechanism: The colored impurities, which are typically large polyaromatic or oxidized species, adsorb strongly onto the surface of the activated carbon, while the smaller 2M1NA molecule remains preferentially in the hot solvent.

    • Protocol: During recrystallization, after the 2M1NA is fully dissolved in the hot solvent, add a very small amount (typically 1-2% w/w) of activated carbon. Swirl the hot solution for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clarified filtrate to cool and crystallize. Caution: Adding carbon to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the carbon.

  • Solvent Selection: Ensure you are using a high-purity solvent for recrystallization. Solvents like toluene or an ethanol/water mixture are often effective.[3][4]

Q2: I'm experiencing low recovery after recrystallization. How can I optimize my solvent system and technique?

A2: The Principle of "Like Dissolves Like, but Not Too Well"

Low recovery is a classic recrystallization problem, usually caused by one of two issues: selecting a solvent in which your compound is too soluble at room temperature, or using an excessive volume of solvent. The ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C).[5]

Troubleshooting Strategy:

  • Systematic Solvent Screening: Do not commit your entire batch to an unproven solvent. Perform small-scale solubility tests in vials with various solvents. Good candidates for aromatic acids include ethanol, methanol, acetic acid, toluene, and mixtures like ethanol/water or toluene/hexane.[3][4]

  • Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid, swirling and heating, until the compound just dissolves. Using a large excess of solvent is the most common cause of poor yield, as a significant amount of product will remain in the mother liquor even after cooling.

  • Slow Cooling: Once dissolved, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling (crashing out) can trap impurities.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), concentrate it and analyze it by TLC or HPLC. If a significant amount of product is present, you can perform a second-crop crystallization to improve your overall yield.

Solvent SystemSuitability for this compoundRationale & Notes
Toluene Excellent Good for dissolving the aromatic structure when hot, but solubility drops significantly when cold.[6]
Ethanol/Water Excellent The compound is soluble in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), which is then clarified by adding a drop of hot ethanol. This mixed-solvent system is highly tunable.[4]
Acetic Acid Good Often used for aromatic carboxylic acids, but can be difficult to remove completely.
Hexane/Ethyl Acetate Good (for chromatography) This system is more commonly used for column chromatography but can be adapted for recrystallization, especially to precipitate the product from a more soluble solvent like ethyl acetate by adding hexane.[7]
Q3: My purity isn't improving significantly with recrystallization. How do I remove chemically similar impurities like the unreacted starting material?

A3: Exploiting Acidity with Acid-Base Extraction

When impurities are structurally similar to the product, simple recrystallization may not be sufficient. This is where exploiting the unique chemical handles of your molecule becomes critical. This compound has a carboxylic acid group, making its acidity (predicted pKa ≈ 3.11) the key to a powerful purification technique: acid-base extraction.[8]

Mechanism of Action:

This technique leverages the differential solubility of the acidic compound and neutral impurities.[9]

  • Basification: By washing an organic solution of the crude product with a weak aqueous base (like sodium bicarbonate), the acidic 2M1NA is deprotonated to form its sodium salt (sodium 2-methoxy-1-naphthoate).[10][11] This salt is ionic and therefore highly soluble in the aqueous layer, while neutral organic impurities (like unreacted 1-bromo-2-methoxynaphthalene) remain in the organic layer.

  • Separation: The two immiscible layers are separated.

  • Acidification: The aqueous layer containing the pure carboxylate salt is then re-acidified with a strong acid (like HCl), which protonates the salt, causing the pure, neutral this compound to precipitate out of the aqueous solution.[12]

This method is exceptionally effective at removing non-acidic or weakly acidic impurities.

Q4: I need to purify a larger batch (>10g) and want to avoid large solvent volumes. Is column chromatography a viable option?

A4: Yes, with Careful Planning

Column chromatography is a powerful tool for purifying 2M1NA, especially for removing impurities with very similar polarity.[1][7] However, since carboxylic acids can interact strongly with standard silica gel (which is slightly acidic), some optimization is required to prevent peak tailing and achieve good separation.[13]

Troubleshooting & Optimization Strategy:

  • TLC First: Always develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running a column.[7] A good mobile phase will give your product an Rf value of approximately 0.3-0.4.

  • Mobile Phase Modification: To reduce tailing, add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your mobile phase (e.g., Hexane:Ethyl Acetate). The acid in the mobile phase protonates the silanol groups on the silica surface and keeps your carboxylic acid in its neutral, less polar form, leading to sharper peaks and better separation.

  • Gradient Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities first. Then, gradually increase the polarity (e.g., to 80:20) to elute your desired product.[7]

  • Dry Loading vs. Wet Loading: For larger scales, dry loading is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique often results in sharper bands and better resolution compared to loading the sample dissolved in the mobile phase.

Q5: How can I definitively confirm the purity of my final product?

A5: Orthogonal Analytical Methods for Confident Purity Assessment

Relying on a single analytical technique can be misleading. A multi-pronged approach using orthogonal methods (methods that measure different chemical properties) provides the highest confidence in your purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of 2M1NA.[1] A reverse-phase C18 column with a mobile phase like acetonitrile and water with a small amount of acid (phosphoric or formic acid) provides excellent separation of impurities.[1][14] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and detecting impurities with different proton environments. The characteristic methoxy signal should appear around 56.2 ppm in the ¹³C NMR.[1] Integrating the peaks can provide a quantitative measure of purity if a certified internal standard is used.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (e.g., 177-180°C for 2M1NA).[15] A broad or depressed melting point is a strong indicator of impurities.

  • Gas Chromatography (GC): Can be used for purity assessment, especially for identifying volatile impurities. The compound typically elutes from a standard non-polar column (like a DB-5ms) with appropriate temperature programming.[1]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral or basic impurities from a crude sample of this compound.

  • Dissolution: Dissolve the crude 2M1NA (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel.

  • Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.[9][11]

  • Layer Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium 2-methoxy-1-naphthoate.

  • Extraction: Drain the lower aqueous layer into a clean Erlenmeyer flask. To ensure complete extraction, wash the organic layer again with another 25 mL portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Back Wash (Optional): To remove any trapped neutral impurities, the combined aqueous layers can be washed with a small amount (20 mL) of fresh diethyl ether. Discard this ether wash.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of pure this compound will form.[12]

  • Isolation: Collect the solid product by suction filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: High-Purity Recrystallization

This protocol is for final polishing of 2M1NA that is already reasonably pure.

  • Solvent Selection: Choose an appropriate solvent system (e.g., Toluene or Ethanol/Water) based on prior small-scale tests.

  • Dissolution: Place the crude 2M1NA in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or ethanol if using the mixed system) and heat the mixture on a hot plate with swirling until the solid is fully dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat gently for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once crystals begin to form and the flask is at ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Workflow Visualization

A logical workflow is critical for efficiently achieving high purity. The following diagram outlines a decision-making process for purifying crude this compound.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_end Final Product Crude Crude 2M1NA (From Synthesis) Analysis Purity Check (TLC / ¹H NMR) Crude->Analysis AcidBase Acid-Base Extraction (Removes Neutral Impurities) Analysis->AcidBase Significant non-polar or baseline impurities? Recrystallize Recrystallization (Removes Polar/Non-polar Impurities) Analysis->Recrystallize Minor impurities, good crystallinity? Chromatography Column Chromatography (Removes Structurally Similar Impurities) Analysis->Chromatography Complex mixture, similar polarity impurities? AcidBase->Recrystallize Precipitated acid needs further polishing Recrystallize->Chromatography Purity still low Final Pure 2M1NA (>98%) (Verify by HPLC, NMR, MP) Recrystallize->Final Purity goal met Chromatography->Recrystallize Collected fractions need solvent removal & crystallization

Caption: Decision workflow for selecting the optimal purification strategy.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Methoxy-1-naphthoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-methoxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As your dedicated application scientist, I will explain the causality behind experimental choices, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with the derivatization of this versatile building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the derivatization of this compound, providing concise answers and foundational knowledge.

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound involve the modification of its carboxylic acid functional group. These include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. This is often done to improve the compound's solubility in organic solvents or to act as a protecting group.[1]

  • Amide Coupling: Reaction with a primary or secondary amine, typically facilitated by a coupling reagent, to form an amide. This is a crucial reaction in medicinal chemistry for the synthesis of biologically active molecules.[2][3]

  • Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester. This is primarily done to increase the volatility and thermal stability of the analyte for gas chromatography (GC) analysis.

Q2: Why is my this compound starting material poorly soluble in my reaction solvent?

A2: this compound has limited solubility in non-polar organic solvents at room temperature due to the presence of the polar carboxylic acid group, which can form intermolecular hydrogen bonds. To improve solubility, consider using more polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or tetrahydrofuran (THF). Gentle heating and sonication can also aid in dissolution. For some applications, co-solvents like PEG300 or Tween-80 can be employed.[4]

Q3: How can I monitor the progress of my derivatization reaction?

A3: The progress of the derivatization reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting material. A successful reaction will show the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.

  • LC-MS: This technique provides more definitive evidence of product formation by showing the expected mass-to-charge ratio (m/z) of the desired derivative. It can also help identify any side products.

Q4: What are the key considerations for purifying the derivatized product?

A4: The purification strategy depends on the properties of the derivative. Common methods include:

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the derivative.

  • Recrystallization: If the derivative is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.

  • Preparative HPLC: For high-purity requirements or for separating closely related compounds, preparative high-performance liquid chromatography (HPLC) can be employed.[1]

Section 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is a critical and often challenging step. This guide provides a systematic approach to troubleshooting common issues encountered during the amide coupling of this compound.

Issue 1: Incomplete or No Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • Low yield of the desired amide product.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Moisture Contamination Coupling reagents, especially carbodiimides like EDC and silylating agents, are highly sensitive to moisture. Water will react with the activating agent, rendering it ineffective.[5]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If the starting materials are hygroscopic, dry them under vacuum before use.
Insufficient Reagent The stoichiometry of the coupling reagent and base may be insufficient, particularly if there are acidic or basic impurities in the starting materials or solvent.Increase the molar excess of the coupling reagent and base. A 1.2 to 1.5-fold excess is a good starting point.
Suboptimal Reaction Conditions The reaction temperature or time may not be sufficient for the reaction to proceed to completion, especially with sterically hindered amines or less reactive carboxylic acids.Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
Poor Carboxylic Acid Activation The chosen coupling reagent may not be effective for activating this compound.Consider using a more potent coupling reagent. For example, if EDC/NHS is failing, try a uronium-based reagent like HATU or a phosphonium-based reagent like PyBOP, which are often more efficient.[2][6]
Formation of Non-Reactive Salt In the absence of a non-nucleophilic base, the carboxylic acid and amine can form a stable ammonium carboxylate salt, which is unreactive.[3]Ensure a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is used to neutralize the acid and facilitate the reaction.

Troubleshooting Workflow for Incomplete Amide Coupling

Caption: A decision tree for troubleshooting incomplete amide coupling reactions.

Issue 2: Formation of Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS in addition to the starting material and desired product.

  • Difficulty in purifying the final product.

Root Causes and Solutions:

Potential Side Product Formation Mechanism Prevention and Mitigation
N-acylurea When using carbodiimides (e.g., EDC), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if the amine is not added promptly or is not sufficiently nucleophilic.[3]Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.
Epimerization/Racemization If the amine or carboxylic acid contains a chiral center, particularly at the α-position, the harsh activation conditions can lead to epimerization.Use milder coupling conditions. Employ coupling reagents known to suppress racemization, such as those combined with HOBt or its derivatives. Running the reaction at lower temperatures can also minimize this side reaction.[2]
Dimerization of Carboxylic Acid The activated carboxylic acid can react with another molecule of this compound to form an anhydride.Ensure the amine is present in the reaction mixture during or immediately after the activation of the carboxylic acid. A slow addition of the coupling reagent to a mixture of the acid and amine can be beneficial.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common derivatization reactions of this compound.

Protocol 1: Amide Coupling using HATU

This protocol is suitable for a wide range of amines and generally gives high yields with low levels of side products.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Workup and Purification A Dissolve this compound in Anhydrous DMF B Add Amine and DIPEA A->B C Add HATU Solution at 0 °C B->C Cool to 0 °C D Stir at Room Temperature (2-16 h) C->D E Quench with Water D->E Reaction Complete F Extract with Organic Solvent E->F G Wash and Dry Organic Layer F->G H Purify by Column Chromatography G->H

Caption: A typical workflow for the amide coupling of this compound.

Protocol 2: Silylation for GC-MS Analysis

This protocol prepares a volatile derivative of this compound suitable for GC-MS analysis.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

Procedure:

  • Place the dried sample (e.g., 50-100 µg) in a 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70-80 °C for 30-60 minutes in a heating block or oven.[5]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Section 4: Analytical Characterization

Proper characterization of the starting material and the final derivative is essential for confirming the success of the reaction and the purity of the product.

Analytical Techniques for this compound and its Derivatives:

Technique Purpose Key Parameters and Observations
HPLC Purity assessment and reaction monitoring.Reverse-phase HPLC using a C18 column is common. A typical mobile phase would be a gradient of acetonitrile and water with an acid modifier like formic acid or phosphoric acid.[7][8] The derivative will typically have a longer retention time than the starting carboxylic acid.
GC-MS Purity assessment and structural confirmation of volatile derivatives.Requires derivatization (e.g., silylation) to increase volatility. The mass spectrum will show a molecular ion peak corresponding to the TMS derivative and characteristic fragmentation patterns.[1]
¹H and ¹³C NMR Structural elucidation and confirmation.The disappearance of the carboxylic acid proton signal (~10-12 ppm in ¹H NMR) and the appearance of new signals corresponding to the ester or amide moiety confirm the reaction.
FTIR Functional group analysis.The broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) will disappear, and a new C=O stretch for the ester or amide will appear at a characteristic frequency.

References

Technical Support Center: Degradation of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-1-naphthoic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the study of its degradation pathways. As Senior Application Scientists, we have structured this resource in a flexible question-and-answer format to directly address the complex issues you may face in the lab.

Troubleshooting Guide: Addressing Experimental Challenges

This section tackles specific problems that can arise during experimental work, offering explanations for their root causes and providing clear, actionable solutions.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis during a stability study. How can I identify them?

Answer:

The appearance of unexpected peaks is a common issue when studying the degradation of a molecule as stable as this compound. The compound's naphthalene ring system provides significant stability, but under stress conditions, several degradation products can form.[1] Your approach should be a systematic process of elimination.

Causality and Identification Strategy:

  • Primary Degradation Products: The most likely initial degradation products arise from the cleavage of the molecule's most labile bonds.

    • O-Demethylation: The ether linkage of the methoxy group is a common site for metabolic or hydrolytic cleavage, yielding 2-Hydroxy-1-naphthoic acid . In mass spectrometry (MS), this would correspond to a mass loss of 14 Da (CH₂) from the parent molecule.

    • Decarboxylation: The carboxylic acid group can be lost as CO₂, particularly under thermal or certain photolytic stress, resulting in 2-Methoxynaphthalene .[1] This corresponds to a mass loss of 44 Da (CO₂) from the parent molecule.

    • Hydroxylation: Oxidative stress can introduce hydroxyl groups onto the aromatic ring system. The exact position can vary, leading to multiple isomers.

  • Isomeric Impurities: Ensure your starting material is pure. Synthesis of this compound can sometimes result in isomeric impurities, such as 4-Methoxy-1-naphthoic acid, which may have very similar retention times.[2] Co-injection with an authenticated standard is the definitive test.

  • Secondary Degradation: The primary degradation products can themselves degrade further, leading to more complex chromatograms. For example, 2-Hydroxy-1-naphthoic acid can be further metabolized via gentisic acid, as seen in related bacterial degradation pathways.[3]

Workflow for Peak Identification:

Question 2: My degradation study results are not reproducible. What factors should I control more carefully?

Answer:

Lack of reproducibility in forced degradation studies is a frequent and frustrating issue.[4] The key is to recognize that these are controlled chemical reactions, and minor variations in conditions can lead to significant differences in outcomes.[5]

Key Parameters for Strict Control:

  • Temperature: Thermal degradation is exponentially dependent on temperature. A difference of just a few degrees can drastically alter reaction rates. Use calibrated, stable heating blocks or water baths. For studies at ambient temperature, be aware of diurnal fluctuations in the lab environment.

  • pH: The rates of acid and base hydrolysis are directly proportional to the concentration of H⁺ and OH⁻ ions. Ensure the pH of your solution is accurately measured and buffered if necessary, especially if the degradation process itself produces acidic or basic byproducts.

  • Light Exposure (Photostability): For photolytic studies, the intensity and wavelength of the light source are critical.[5] The distance from the lamp to the sample, the age of the bulb (which affects its output spectrum and intensity), and the material of the sample container (e.g., quartz vs. borosilicate glass) must be kept consistent. ICH guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[5]

  • Headspace and Oxygen: Oxidative degradation is highly sensitive to the presence of oxygen.[6] The volume of headspace in your reaction vial and whether the vial is sealed or open to the atmosphere can significantly impact the results. For consistency, either ensure all vials have the same amount of headspace or conduct the reaction under a controlled atmosphere (e.g., sparging with air or an inert gas like nitrogen).

  • Mixing/Agitation: In heterogeneous solutions or when studying solid-state degradation, the rate of mixing can affect reaction kinetics by influencing mass transfer. Use a consistent agitation speed for all samples.

Question 3: I'm not observing any significant degradation of this compound. Is the compound just too stable?

Answer:

Yes, the aromatic system of this compound imparts considerable stability.[1] It is common to see minimal degradation under mild stress conditions. Forced degradation studies are designed to push the molecule to its limits to understand its intrinsic stability and potential breakdown pathways.[4][7] If you are not observing degradation (typically, the goal is 5-20% degradation), your stress conditions are likely insufficient.[8]

Strategies to Induce Degradation:

  • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher concentrations.

  • Elevate Temperature: If there is no degradation at room temperature, increase the temperature in increments (e.g., 50 °C, 70 °C).[4] A combination of chemical and thermal stress (e.g., hydrolysis at elevated temperatures) is often required.

  • Intensify Oxidative Stress: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%). In some cases, radical initiators like AIBN or metal ions (which can catalyze oxidation) may be necessary.[5]

  • Utilize Photocatalysts: For photolytic degradation, the compound may not absorb light efficiently at the wavelength of your lamp. The addition of a photocatalyst like titanium dioxide (TiO₂) can generate highly reactive hydroxyl radicals that initiate degradation.[9][10]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress Condition Reagent/Parameter Temperature Duration Rationale & Causality
Acid Hydrolysis 0.1 M - 1 M HCl RT to 70°C Up to 7 days Probes susceptibility of ether and ester-like functionalities to acid-catalyzed cleavage.[4][5]
Base Hydrolysis 0.1 M - 1 M NaOH RT to 70°C Up to 7 days Tests for lability to nucleophilic attack, particularly relevant for ester impurities or potential saponification.[4][5]
Oxidation 3% - 30% H₂O₂ RT Up to 24 hours Simulates oxidative stress; the aromatic ring and methoxy group are potential sites of attack.[5][6]
Thermal Dry Heat > 80°C (above accelerated stability) Variable Assesses the intrinsic thermal stability of the molecule in the solid state.[4]

| Photolytic | ICH Standard Light Source | Ambient | Min. 1.2 million lux-hrs & 200 W-hrs/m² | Evaluates light sensitivity; functional groups like carbonyls and aromatic rings can be photosensitive.[5] |

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the degradation of this compound.

Question 1: What are the primary expected degradation pathways for this compound?

Answer:

Based on the chemical structure and literature on related naphthalene derivatives, we can predict several primary degradation pathways. These pathways are crucial for anticipating potential degradants in stability studies and for understanding the molecule's behavior in various environments.

  • O-Demethylation: This is a very common pathway for aromatic methoxy compounds. It can occur via acid hydrolysis or oxidative/enzymatic cleavage, resulting in the formation of 2-Hydroxy-1-naphthoic acid . This product is often more polar than the parent compound.

  • Decarboxylation: The loss of the carboxylic acid group to form 2-Methoxynaphthalene is another plausible route, especially under thermal or photolytic stress.[1] This results in a less polar, more volatile compound.

  • Aromatic Ring Hydroxylation & Cleavage: Under strong oxidative conditions (e.g., Fenton chemistry, photocatalysis) or microbial action, hydroxyl radicals can attack the electron-rich naphthalene ring.[11][12] This can lead to various hydroxylated isomers. Subsequent enzymatic or chemical reactions can lead to the opening of one of the aromatic rings, forming dicarboxylic acid derivatives, which are then further broken down into smaller aliphatic molecules.[11] This is a common fate for aromatic compounds in environmental biodegradation.[13]

Question 2: What analytical techniques are best suited for monitoring the degradation of this compound?

Answer:

A multi-technique approach is most effective for a comprehensive analysis. The choice of technique depends on whether the goal is quantification of the parent compound, identification of unknown degradants, or assessment of overall purity.

Table 2: Recommended Analytical Methods

Technique Primary Use Key Considerations
HPLC-UV Quantification & Purity. Stability-indicating assays. The primary method for purity assessment. A standard C18 column with a mobile phase of acetonitrile and acidified water provides excellent separation.[1] Method validation for precision, accuracy, and linearity is crucial.[1]
LC-MS/MS Identification & Structural Elucidation. Essential for identifying unknown degradation products. The molecular ion peak is at m/z 202.[1] Key fragments to monitor include m/z 187 (loss of •CH₃) and m/z 158 (loss of CO₂).[1]
Gas Chromatography (GC) Thermal Stability & Volatile Impurities. Useful for assessing thermal stability and checking for volatile impurities like 2-Methoxynaphthalene. The compound is thermally stable under typical GC conditions.[1]

| Nuclear Magnetic Resonance (NMR) | Definitive Structural Confirmation. | Used to confirm the structure of isolated degradation products or impurities when reference standards are unavailable. |

Question 3: Is this compound likely to be biodegradable?

Answer:

While specific studies on the microbial degradation of this compound are not widely published, we can infer its likely biodegradability from studies on structurally similar compounds. Aromatic carboxylic acids are known substrates for various soil bacteria, such as Pseudomonas and Burkholderia.[3][14]

The probable microbial degradation pathway would involve:

  • Initial Attack: The degradation is likely initiated by either O-demethylation to form 2-hydroxy-1-naphthoic acid or by the action of a ring-hydroxylating dioxygenase enzyme.

  • Central Intermediate Formation: Pathways for similar compounds often converge on common central intermediates like gentisic acid or catechol.[3]

  • Ring Cleavage: A dioxygenase enzyme would then cleave the aromatic ring, opening it up for further metabolism.

  • TCA Cycle: The resulting aliphatic intermediates are then funneled into central metabolism, such as the TCA cycle, leading to complete mineralization.[11]

Therefore, it is reasonable to hypothesize that this compound is biodegradable, although the specific enzymes and microbial strains involved would require experimental confirmation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation by Hydrolysis

Objective: To assess the stability of this compound under acidic and basic conditions.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable co-solvent

  • 1 M NaOH and 1 M HCl for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Calibrated heating block or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable co-solvent like acetonitrile.

  • Reaction Setup:

    • Acid Hydrolysis: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M HCl. If precipitation occurs, add the minimum amount of co-solvent to redissolve. Make up to the mark with 1 M HCl.

    • Base Hydrolysis: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 1 M NaOH. Make up to the mark with 1 M NaOH.

    • Control: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and making up to the mark with a 50:50 mixture of water and co-solvent.

  • Incubation: Place the sealed flasks in a heating block set to 60°C. Store the control sample at 4°C.

  • Time Points: Withdraw aliquots (e.g., 1 mL) at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquot.

    • For the acid sample, add an equimolar amount of 1 M NaOH.

    • For the base sample, add an equimolar amount of 1 M HCl.

  • Analysis: Dilute the neutralized sample to a suitable concentration for analysis and inject it into the HPLC-UV/MS system.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation and identify any new peaks that appear.

Protocol 2: HPLC-UV Method for Purity Assessment

Objective: To separate this compound from its potential degradation products.

  • Column: Standard C18 (octadecylsilane) column, e.g., 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[15][16]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 230 nm or using a photodiode array (PDA) detector to collect full spectra.

Table 3: Potential Degradation Products and Their Mass Signatures

Compound Name Structure Molecular Weight Expected [M-H]⁻ (m/z) Expected [M+H]⁺ (m/z)
This compound CH₃OC₁₀H₆COOH 202.21 201.05 203.07
2-Hydroxy-1-naphthoic acid HOC₁₀H₆COOH 188.18 187.04 189.05

| 2-Methoxynaphthalene | CH₃OC₁₀H₇ | 158.20 | N/A | 159.08 |

References

Common impurities in commercial 2-Methoxy-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the quality and use of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the Grignard reaction of 1-bromo-2-methoxynaphthalene followed by carboxylation.[1] Consequently, the most prevalent impurities are process-related and include:

  • Unreacted Starting Material: 1-Bromo-2-methoxynaphthalene may be present if the Grignard reaction does not go to completion.

  • Hydrolysis Byproduct: The Grignard reagent can react with trace amounts of water in the reaction solvent to produce 2-methoxynaphthalene.[1]

  • Demethylation Product: The methoxy group can be cleaved under certain conditions, leading to the formation of 2-hydroxy-1-naphthoic acid.

  • Positional Isomers: The presence of isomeric starting materials can lead to the formation of other methoxy-naphthoic acid isomers, such as 3-Methoxy-2-naphthoic acid or 1-Methoxy-2-naphthoic acid.

Q2: How can these impurities affect my downstream applications?

A2: The impact of these impurities can be significant:

  • Reduced Yield and Purity of Derivatives: Impurities can lead to lower yields and introduce new impurities in subsequent synthetic steps.

  • Interference in Biological Assays: Structural analogs, such as isomers or the demethylated product, may exhibit different biological activities, leading to misleading results in pharmacological studies.

  • Alteration of Physicochemical Properties: Impurities can affect properties like solubility, crystal form, and melting point, which is critical in drug development and materials science.

Q3: What is the typical purity of commercial this compound?

A3: Reputable suppliers typically offer this compound with a purity of 98% or higher, as determined by HPLC or NMR. However, the impurity profile can vary between batches and suppliers. It is always recommended to perform your own quality control analysis upon receiving a new batch.

Troubleshooting Guide

Problem 1: My HPLC analysis shows unexpected peaks.

Causality: Unexpected peaks in your HPLC chromatogram are indicative of impurities in your this compound sample. The retention time of these peaks relative to the main product peak can provide clues to their identity.

Troubleshooting Workflow:

HPLC_Troubleshooting start Unexpected peaks in HPLC check_retention Compare retention times with known standards start->check_retention early_eluting Early eluting peaks? (More polar) check_retention->early_eluting late_eluting Late eluting peaks? (Less polar) check_retention->late_eluting hydroxy Potential Impurity: 2-Hydroxy-1-naphthoic acid early_eluting->hydroxy Yes bromo Potential Impurities: 1-Bromo-2-methoxynaphthalene 2-Methoxynaphthalene late_eluting->bromo Yes confirm_nmr Confirm identity with 1H NMR and LC-MS hydroxy->confirm_nmr bromo->confirm_nmr purify Purify by recrystallization confirm_nmr->purify

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Experimental Protocol: HPLC Analysis

  • Objective: To separate and identify common impurities in this compound.

  • Method: A standard reverse-phase HPLC method is highly effective.[2]

  • Step-by-Step:

    • Column: C18 (octadecylsilane), 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase: A gradient or isocratic elution can be used. A good starting point for isocratic elution is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] For mass spectrometry applications, replace phosphoric acid with 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known concentration of your this compound in the mobile phase.

    • Analysis: Inject the sample and compare the retention times of any impurity peaks with those of commercially available standards for the suspected impurities.

Data Presentation: Expected HPLC Retention Behavior

CompoundExpected Retention Behavior
2-Hydroxy-1-naphthoic acidMore polar, will elute earlier than the main peak.
This compound Main product peak.
2-MethoxynaphthaleneLess polar, will elute later than the main peak.
1-Bromo-2-methoxynaphthaleneLeast polar, will have the longest retention time.
Problem 2: My reaction yield is low, suggesting impure starting material.

Causality: The presence of non-reactive impurities in your this compound will lower the effective concentration of the desired reactant, leading to reduced yields in downstream reactions.

Troubleshooting Workflow:

Yield_Troubleshooting start Low reaction yield assess_purity Assess purity of starting material by 1H NMR start->assess_purity impurities_detected Impurities detected? assess_purity->impurities_detected purify Purify this compound by recrystallization impurities_detected->purify Yes no_impurities Investigate other reaction parameters (e.g., stoichiometry, temperature, catalyst) impurities_detected->no_impurities No reassess_purity Re-assess purity by 1H NMR purify->reassess_purity proceed Proceed with reaction using purified material reassess_purity->proceed

Caption: Workflow for addressing low reaction yields.

Experimental Protocol: Purification by Recrystallization

  • Objective: To remove impurities from commercial this compound.

  • Principle: This technique relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.

  • Step-by-Step:

    • Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For carboxylic acids like this compound, polar solvents are often a good choice. Toluene has been reported as a suitable solvent for the recrystallization of similar naphthoic acids.[3] A solvent system of ethanol/water or acetic acid/water can also be effective.

    • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude this compound until it is fully dissolved.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

    • Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should crystallize out. Cooling in an ice bath can further increase the yield.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Problem 3: I am unsure about the identity of an impurity.

Causality: While HPLC provides information on the number and relative amounts of impurities, it does not definitively identify them. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Troubleshooting Workflow:

Impurity_ID_Workflow Start Unknown Impurity Peak Isolate Isolate Impurity (e.g., Preparative HPLC) Start->Isolate NMR Acquire 1H and 13C NMR Spectra Isolate->NMR Compare Compare Spectra to Known Compounds NMR->Compare Match Spectral Match? Compare->Match Identify Impurity Identified Match->Identify Yes NoMatch Further 2D NMR (COSY, HSQC, HMBC) and Mass Spectrometry Match->NoMatch No

Caption: Workflow for impurity identification.

Data Presentation: Key ¹H NMR Signals for Identification

CompoundKey ¹H NMR Signals (in CDCl₃, approximate δ ppm)Diagnostic Features
This compound ~3.9-4.0 (s, 3H, -OCH₃)Presence of the methoxy singlet.
1-Bromo-2-methoxynaphthalene~4.0 (s, 3H, -OCH₃)Absence of the carboxylic acid proton.
2-Methoxynaphthalene~3.9 (s, 3H, -OCH₃)Absence of the carboxylic acid proton and distinct aromatic splitting pattern.
2-Hydroxy-1-naphthoic acidAbsence of methoxy singlet, broad singlet for -OHAbsence of the characteristic methoxy signal around 3.9-4.0 ppm.

Note: The aromatic region (7.0-8.5 ppm) will show complex splitting patterns that are unique to each compound and can be used for definitive identification.

References

Technical Support Center: Troubleshooting HPLC Separation of Naphthoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the separation of naphthoic acid isomers. Separating positional isomers like 1-naphthoic acid and 2-naphthoic acid presents a significant chromatographic challenge due to their nearly identical physicochemical properties. This resource provides expert-driven, in-depth troubleshooting advice in a direct question-and-answer format to help you achieve robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What are 1- and 2-naphthoic acid, and why are they so difficult to separate?

A: 1-naphthoic acid and 2-naphthoic acid are positional isomers, meaning they share the same chemical formula (C₁₁H₈O₂) but differ in the placement of the carboxylic acid group on the naphthalene ring structure.[1][2][3] This subtle structural difference results in nearly identical molecular weight, polarity, and hydrophobicity, making their separation by standard reversed-phase HPLC methods challenging.[4][5] Effective separation relies on exploiting minor differences in their interaction with the stationary and mobile phases.

Q2: What is the most critical parameter to control when separating these acidic isomers?

A: The single most critical parameter is the mobile phase pH . Naphthoic acids are acidic compounds with a pKa of approximately 4.2.[2] The pH of the mobile phase dictates the ionization state of these molecules.[6][7] Controlling the pH to fully protonate the carboxylic acid group (a technique known as ion suppression) is essential for achieving good retention and sharp, symmetrical peaks.[7][8][9] Operating at a pH near the pKa will result in a mixed population of ionized and non-ionized forms, leading to poor peak shape and unreliable retention.[6][7]

Q3: What is a good starting point for column and mobile phase selection?

A: A modern, high-purity, end-capped C18 column is a reliable starting point. For the mobile phase, begin with a simple gradient of a buffered aqueous solution and an organic modifier like acetonitrile (ACN) or methanol (MeOH). The key is the buffer: start with an acidic buffer such as 0.1% formic acid or a 20 mM phosphate buffer adjusted to a pH between 2.5 and 3.0.[9][10] This ensures the naphthoic acids are in their non-ionized form, maximizing retention and minimizing undesirable secondary interactions with the stationary phase.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q: My 1-naphthoic and 2-naphthoic acid peaks have a resolution (Rs) value below 1.5, or they are eluting as a single peak. What are the first steps to improve their separation?

A: Achieving baseline separation for positional isomers requires methodical optimization of selectivity (α), efficiency (N), and retention (k'). When resolution is poor, the primary goal is to enhance the differential interactions of the isomers with the chromatographic system.

Step-by-Step Troubleshooting:

  • Confirm Ion Suppression: The first and most crucial step is to ensure your mobile phase pH is optimal. The pH should be at least 1.5 to 2 units below the pKa of the analytes (~4.2). A target pH of 2.5-3.0 is ideal.[9][11] If you are using unbuffered water/organic, your method will be irreproducible.

    • Action: Prepare a fresh mobile phase using a buffer (e.g., formate, phosphate) and confirm the pH of the aqueous component before mixing with the organic solvent.[9]

  • Optimize Mobile Phase Strength (%B): If the peaks are eluting too quickly, there isn't enough time for separation to occur.

    • Action: Decrease the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase or implement a shallower gradient.[12][13] This increases the retention factor (k') and provides more opportunity for the isomers to separate.[14]

  • Change the Organic Modifier: Acetonitrile and methanol provide different selectivities due to their distinct chemical properties (dipole moment, hydrogen bonding capability). One may interact more favorably to separate your isomers.[12][14]

    • Action: If you are using acetonitrile, prepare an equivalent method using methanol. You may need to adjust the solvent percentage, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.[15]

  • Leverage Alternative Stationary Phase Chemistry: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the next most powerful tool.

    • Action: Switch from a standard C18 column to a Phenyl-Hexyl column . Phenyl-based stationary phases can introduce π-π interactions between the column's phenyl rings and the aromatic naphthalene structure of your analytes.[16][17] The different positions of the carboxyl group on the naphthoic acid isomers can alter the electron density across the ring system, leading to differential π-π interactions that a C18 column cannot exploit.[17]

G start Poor Resolution (Rs < 1.5) or Co-elution check_ph Is Mobile Phase pH 2 units below pKa (~pH 2.5-3.0)? start->check_ph adjust_ph Action: Buffer mobile phase to pH 2.5-3.0 check_ph->adjust_ph No optimize_b Is Retention Factor (k') > 2? check_ph->optimize_b Yes adjust_ph->check_ph adjust_b Action: Decrease % Organic or use a shallower gradient optimize_b->adjust_b No change_solvent Try alternative organic modifier (e.g., switch ACN to MeOH) optimize_b->change_solvent Yes adjust_b->optimize_b change_column Switch to a different stationary phase (e.g., Phenyl-Hexyl) change_solvent->change_column success Resolution Achieved change_solvent->success change_column->success

Caption: A step-by-step workflow for troubleshooting poor isomer resolution.

ParameterCondition 1: Standard ScreeningCondition 2: Alternative Selectivity
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate, pH adjusted to 2.5
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 50% to 80% B over 15 minutes60% to 90% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Problem 2: Significant Peak Tailing

Q: My naphthoic acid peaks are asymmetrical with a noticeable tailing factor (Tf > 1.2). What causes this and how can I fix it?

A: Peak tailing for acidic compounds in reversed-phase HPLC is a classic problem, almost always stemming from unwanted secondary chemical interactions or physical issues within the system.[18][19]

Primary Causes & Solutions:

  • Secondary Silanol Interactions (Most Common Cause): Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic. If the mobile phase pH is too high (typically >3.0), these silanols become deprotonated (Si-O⁻) and can interact ionically with any residual ionized analyte molecules.[18][20][21] This secondary retention mechanism is slow to release the analyte, causing the peak to tail.

    • Solution: Ensure your mobile phase pH is low enough (~2.5) to keep both your naphthoic acid and the column's silanol groups in their neutral, protonated forms.[20][22] Using a modern, high-purity, fully end-capped column also drastically reduces the number of available residual silanols.[20][23]

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing peak distortion.[19][24][25]

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves significantly, column overload was the culprit. Determine the optimal concentration for your method.[22][26]

  • Extra-Column Volume: Excessive dead volume in the system, caused by overly long or wide-bore tubing between the injector, column, and detector, can cause the chromatographic band to spread, leading to tailing.[18][21]

    • Solution: Use tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) and ensure all connections are made with zero-dead-volume fittings. Cut tubing cleanly and ensure it is fully bottomed out in the port before tightening the ferrule.[21]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet frit or within the packing material can create active sites that cause tailing.[20][27] A void at the head of the column can also cause severe peak shape distortion.[23]

    • Solution: First, try back-flushing the column (disconnect from the detector first). If this fails, perform a column regeneration procedure according to the manufacturer's instructions. If the problem persists, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect your analytical column.[23][24]

G start Peak Tailing Observed (Tf > 1.2) test_overload Inject Diluted Sample (1:10) start->test_overload overload_q Did Peak Shape Improve? test_overload->overload_q check_ph Is Mobile Phase pH ~2.5? overload_q->check_ph No cause_overload Cause: Column Overload overload_q->cause_overload Yes check_column Is Column Old or Contaminated? check_ph->check_column Yes cause_silanol Cause: Secondary Silanol Interactions check_ph->cause_silanol No check_system Check Tubing and Fittings for Dead Volume check_column->check_system No cause_column Cause: Column Degradation check_column->cause_column Yes cause_extracol Cause: Extra-Column Volume check_system->cause_extracol

Caption: A decision tree for identifying the root cause of peak tailing.

Problem 3: Drifting or Unstable Retention Times

Q: My retention times are not reproducible between injections or across a sequence. What are the most common causes of this instability?

A: Retention time stability is the bedrock of a reliable HPLC method. Variability usually points to an issue with the system's physical or chemical equilibrium.[28]

Primary Causes & Solutions:

  • Inadequate Column Equilibration: This is the most frequent cause of drifting retention times at the start of a run. The column's stationary phase requires sufficient time to fully equilibrate with the mobile phase.

    • Solution: Before injecting any samples, flush the column with the initial mobile phase conditions for at least 10-20 column volumes. For a 150 x 4.6 mm column, this translates to about 15-30 minutes at 1.0 mL/min.

  • Mobile Phase Issues: Inconsistent preparation of the mobile phase, especially the pH of the buffer or the organic-to-aqueous ratio, will cause significant retention shifts.[29] Evaporation of the organic component from the mobile phase reservoir over time can also cause retention times to drift longer.

    • Solution: Always prepare mobile phase fresh and in sufficient quantity for the entire sequence. Use a pH meter for accurate buffer preparation and volumetric flasks for precise solvent mixing. Keep mobile phase bottles covered to minimize evaporation.

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of separation are temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to shift.[30]

    • Solution: Always use a thermostatically controlled column oven and ensure it is set to a stable temperature (e.g., 30 °C). Allow the system to fully stabilize at the set temperature before starting the analysis.

  • HPLC Pump and System Leaks: A leak anywhere in the high-pressure flow path will cause the pressure to drop and the flow rate to become unstable, directly impacting retention times.[24][31] Air bubbles in the pump head can also cause inconsistent flow.

    • Solution: Check the system pressure. If it is unusually low or fluctuating wildly, perform a systematic leak check, paying close attention to fittings at the pump, injector, and column. Degas the mobile phase thoroughly and purge the pump if you suspect air bubbles.[30][32]

Key Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (0.1% Formic Acid)
  • Objective: To prepare an aqueous mobile phase with a controlled pH of ~2.7 for ion suppression of naphthoic acids.

  • Materials: HPLC-grade water, Formic Acid (LC-MS grade).

  • Procedure:

    • Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir bottle.

    • Carefully pipette 1.0 mL of formic acid into the water.

    • Cap the bottle and swirl gently but thoroughly to mix.

    • Sonicate the solution for 10-15 minutes or use an online degasser to remove dissolved gases.

    • Label the bottle clearly: "Mobile Phase A: 0.1% Formic Acid in Water".

Protocol 2: Systematic Column Equilibration
  • Objective: To ensure the column stationary phase is fully saturated with the mobile phase, providing a stable baseline and reproducible retention times.

  • Procedure:

    • Install the HPLC column in the correct flow direction.

    • Set the pump flow rate to 1.0 mL/min.

    • Set the mobile phase composition to the initial conditions of your gradient (e.g., 50% A, 50% B).

    • Set the column oven to the desired temperature (e.g., 30 °C).

    • Begin the mobile phase flow and monitor the system backpressure. Wait for it to become stable.

    • Allow the mobile phase to flow for a minimum of 15 minutes.

    • Monitor the detector baseline. Once the baseline is flat and stable with minimal drift, the system is equilibrated and ready for injection.

References

Technical Support Center: Enhancing the Stability of 2-Methoxy-1-naphthoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues and Solutions

This guide addresses specific problems you may encounter with this compound solutions and provides actionable steps to resolve them.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Question: My aqueous solution of this compound, which was initially clear, has become cloudy or has formed a precipitate. What is causing this and how can I fix it?

Answer:

Precipitation of this compound from an aqueous solution is most commonly due to its low water solubility, which is significantly influenced by the solution's pH. As a carboxylic acid, its solubility is pH-dependent.[1] In its protonated (acidic) form at low pH, the molecule is less polar and thus less soluble in water. As the pH increases, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

Causality and Remediation:

  • pH-Dependent Solubility: The primary cause of precipitation is likely a pH that is too low to maintain the compound in its soluble, ionized form.

  • Solution: The most effective way to prevent precipitation is to control the pH of the solution using a suitable buffer system.[2][3][4][5][6] By maintaining a pH above the pKa of the carboxylic acid group, the equilibrium will favor the more soluble carboxylate form.

Recommended Action:

  • Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via titration.

  • Select a Buffer: Choose a buffer system that maintains the pH at least 1-2 units above the pKa of the compound. Common buffer systems include phosphate or citrate buffers.[2]

  • Protocol for Buffered Solution Preparation:

    • Prepare the desired buffer at the target pH and concentration.

    • Dissolve the this compound in a small amount of a co-solvent like ethanol or DMSO if necessary, before slowly adding it to the stirring buffer solution. This can aid in initial dissolution before the pH adjustment ensures continued solubility.

Issue 2: Discoloration or Appearance of New Peaks in HPLC Analysis

Question: I have observed a yellowing of my this compound solution over time, and my HPLC analysis shows new, unidentified peaks. What could be the cause?

Answer:

Discoloration and the appearance of new peaks on a chromatogram are classic indicators of chemical degradation. For a molecule like this compound, the most probable degradation pathways are oxidation and photodegradation.[7][8][9][10][11]

Causality and Remediation:

  • Oxidative Degradation: The aromatic naphthalene ring and the methoxy group can be susceptible to oxidation, especially in the presence of light, heat, or trace metal ions.[8][9][10] Oxidative processes can lead to the formation of colored byproducts.

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photochemical reactions and degradation.[7]

Recommended Preventative Measures:

  • Use of Antioxidants: To mitigate oxidative degradation, consider adding an antioxidant to your solution.

    • Water-Soluble Antioxidants: Ascorbic acid or sodium metabisulfite are suitable for aqueous solutions.[8]

    • Lipid-Soluble Antioxidants: For organic solutions, butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be effective.[8]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12]

  • Control of Headspace: For long-term storage, purging the headspace of the storage container with an inert gas like nitrogen or argon can displace oxygen and reduce the risk of oxidation.

Experimental Workflow for Investigating Degradation:

Caption: Troubleshooting workflow for discoloration and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For long-term stability, a stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, should be stored at -20°C or -80°C. It is crucial to use amber vials to protect the solution from light and to ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption. For aqueous solutions, it is recommended to prepare them fresh. If short-term storage is necessary, refrigerate at 2-8°C and protect from light.[12]

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: The pH of an aqueous solution is a critical factor for both the solubility and stability of this compound.

  • Solubility: As a carboxylic acid, it is more soluble at a pH above its pKa due to the formation of the carboxylate anion.[1]

Q3: Can I use co-solvents to improve the solubility of this compound, and will they affect its stability?

A3: Yes, co-solvents such as ethanol, propylene glycol, or PEG 400 can be used to increase the solubility of poorly water-soluble compounds like this compound. However, the choice and concentration of the co-solvent should be carefully considered as it can impact stability. Some co-solvents can influence the polarity of the solution, which may affect degradation rates.[14] It is recommended to evaluate the stability of the compound in the chosen co-solvent system.

Q4: What analytical methods are recommended for assessing the stability of this compound?

A4: The most common and reliable method for stability assessment is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact drug from any potential degradation products. Gas chromatography (GC) has also been used to assess the thermal stability of this compound.[15]

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of this compound

This protocol describes the preparation of a 1 mg/mL solution in a phosphate buffer.

Materials:

  • This compound

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare 0.1 M Phosphate Buffer (pH 7.4):

    • Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in deionized water to achieve a final concentration of 0.1 M.

    • Adjust the pH to 7.4 using a pH meter and dropwise addition of 1 M NaOH or 1 M HCl as needed.

  • Prepare the this compound Solution:

    • Weigh 10 mg of this compound.

    • In a 10 mL volumetric flask, add the weighed compound.

    • Add the 0.1 M phosphate buffer (pH 7.4) to the flask, bringing the volume to 10 mL.

    • Stir the solution using a magnetic stirrer until the solid is completely dissolved. If solubility is an issue, a small amount (e.g., <5% of the total volume) of a co-solvent like ethanol can be added before the buffer.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways, as recommended by ICH guidelines.[16][17][18]

Materials:

  • 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC system with a validated stability-indicating method

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the drug solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the drug solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the drug solution at 60°C for 24 hours.

  • Photodegradation: Expose the drug solution to a UV lamp. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples before HPLC analysis. Analyze all samples by a validated stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study.

Data Summary Table

Parameter Condition Potential Outcome Recommended Action
pH Acidic (below pKa)Precipitation, potential for acid-catalyzed degradationUse a buffer to maintain pH > pKa
AlkalineEnhanced solubility, potential for base-catalyzed degradationConduct pH-stability profiling
Temperature ElevatedIncreased rate of degradationStore at recommended low temperatures
Light UV or ambient light exposurePhotodegradation, discolorationStore in light-protected containers
Oxygen Presence of atmospheric oxygenOxidative degradationUse of antioxidants, purge with inert gas

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methoxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds and materials.[1] Its successful synthesis, particularly at a larger scale, hinges on careful control of reaction parameters and a thorough understanding of the underlying chemistry. The most common and established method for its preparation involves the Grignard reaction of 1-bromo-2-methoxynaphthalene, followed by carboxylation.[1][2] This guide will focus on troubleshooting and optimizing this synthetic route.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most reliable starting material for the large-scale synthesis of this compound?

A1: The most common and reliable starting material is 1-bromo-2-methoxynaphthalene.[1][3] This can be prepared from 2-naphthol through methoxylation and subsequent bromination.[4][5]

Q2: What are the critical parameters for the Grignard reagent formation?

A2: The formation of the Grignard reagent (2-methoxynaphthalene-1-magnesium bromide) is highly sensitive to moisture.[1][6] Therefore, strictly anhydrous conditions are paramount. This includes using flame-dried glassware, anhydrous solvents (like diethyl ether or tetrahydrofuran), and high-quality magnesium turnings.[1][4][6]

Q3: How can I initiate the Grignard reaction effectively?

A3: Initiation can sometimes be sluggish. Adding a small crystal of iodine can help activate the magnesium surface.[4] Gentle heating at the beginning of the reaction can also be beneficial.[4] Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.

Q4: What is the best method for carboxylation of the Grignard reagent?

A4: Carboxylation is typically achieved by reacting the Grignard reagent with dry carbon dioxide gas or solid carbon dioxide (dry ice).[1][7] For larger scale reactions, bubbling dry CO2 gas through the solution is often more practical. It is crucial to ensure the CO2 is anhydrous to prevent quenching the Grignard reagent.

Q5: What are the common impurities, and how can they be minimized?

A5: A common byproduct is the protonated starting material, 2-methoxynaphthalene, formed if the Grignard reagent comes into contact with water.[1][6] Another potential impurity is a biphenyl-type compound, formed by the coupling of the Grignard reagent with unreacted 1-bromo-2-methoxynaphthalene. Minimizing these impurities requires strict anhydrous conditions and controlled addition of reagents.

Q6: What is the recommended work-up and purification procedure?

A6: The reaction is typically quenched with an acidic solution (e.g., dilute HCl) to protonate the carboxylate salt and dissolve any remaining magnesium salts. The crude product can then be extracted into an organic solvent. Purification is commonly achieved by recrystallization from a suitable solvent system, such as ethanol-water.[5][8]

Troubleshooting Guide

This section provides a detailed guide to troubleshoot common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or no yield of Grignard reagent Presence of moisture in the reaction setup.Ensure all glassware is rigorously flame-dried under vacuum or in an oven. Use anhydrous solvents and reagents.[1][6]
Poor quality or passivated magnesium turnings.Use fresh, high-quality magnesium turnings. Briefly crush a few turnings in a mortar and pestle to expose a fresh surface before addition.
Difficulty in initiating the reaction.Add a small crystal of iodine to activate the magnesium surface.[4] Apply gentle heat with a heat gun to a small spot to initiate the reaction. A small amount of pre-formed Grignard reagent from a previous successful batch can also be used as an initiator.
Low yield of this compound after carboxylation Incomplete Grignard reagent formation.See troubleshooting steps above for Grignard reagent formation.
Inefficient carboxylation.Ensure a sufficient and continuous supply of anhydrous carbon dioxide. For solid CO2, use a freshly crushed, high-surface-area powder. For gaseous CO2, ensure the delivery tube is below the surface of the reaction mixture for efficient bubbling.[7]
Quenching of the Grignard reagent during carboxylation.Ensure the carbon dioxide source is completely dry.
Presence of significant amount of 2-methoxynaphthalene byproduct Premature quenching of the Grignard reagent.This is a strong indicator of moisture contamination. Re-evaluate all sources of moisture in the reaction setup and reagents.[1][6]
Product is difficult to purify/oily Presence of unreacted starting material or byproducts.Optimize the reaction conditions to drive the reaction to completion. For purification, consider column chromatography if recrystallization is ineffective.[9]
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum after purification.

Experimental Protocols

Synthesis of 1-Bromo-2-methoxynaphthalene

This protocol is adapted from established procedures.[3]

  • Methoxylation of 2-Naphthol: Dissolve 2-naphthol in a suitable solvent like methanol. Add a base such as sodium hydroxide. Then, add a methylating agent like dimethyl sulfate, keeping the temperature below 40 °C.[10] Heat the mixture to ensure the reaction goes to completion and to destroy any remaining dimethyl sulfate.[10] The product, 2-methoxynaphthalene, can be isolated by filtration after cooling and washing with water.[10]

  • Bromination of 2-Methoxynaphthalene: Dissolve 2-methoxynaphthalene in glacial acetic acid. Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature between 40-45 °C.[11] After the addition, continue stirring for a period to ensure complete reaction. The product, 1-bromo-2-methoxynaphthalene, can be precipitated by pouring the reaction mixture into water.[11]

Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on common laboratory practices.[1][4]

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small amount of anhydrous tetrahydrofuran (THF) or diethyl ether and a small crystal of iodine.[4] Add a small portion of a solution of 1-bromo-2-methoxynaphthalene in anhydrous THF to the flask. Initiate the reaction with gentle heating if necessary. Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromo-2-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. Bubble dry carbon dioxide gas through the solution with vigorous stirring for several hours, or pour the Grignard solution slowly onto an excess of crushed dry ice.

  • Work-up: Quench the reaction mixture by slowly adding it to a mixture of ice and dilute hydrochloric acid. This will protonate the carboxylate and dissolve the magnesium salts.

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water.[5]

Visualizing the Process

Reaction Pathway

Synthesis_Pathway 2-Naphthol 2-Naphthol 2-Methoxynaphthalene 2-Methoxynaphthalene 2-Naphthol:e->2-Methoxynaphthalene:w 1. NaOH, Methanol 2. (CH3)2SO4 1-Bromo-2-methoxynaphthalene 1-Bromo-2-methoxynaphthalene 2-Methoxynaphthalene:e->1-Bromo-2-methoxynaphthalene:w Br2, Acetic Acid 2-Methoxynaphthalene-1-magnesium bromide 2-Methoxynaphthalene-1-magnesium bromide 1-Bromo-2-methoxynaphthalene:e->2-Methoxynaphthalene-1-magnesium bromide:w Mg, THF This compound This compound 2-Methoxynaphthalene-1-magnesium bromide:e->this compound:w 1. CO2 2. H3O+

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Start Problem Low Yield? Start->Problem Moisture Moisture Contamination? Problem->Moisture Yes Initiation Reaction Initiation Failure? Problem->Initiation No Dry Flame-dry glassware, use anhydrous reagents Moisture->Dry Yes Carboxylation Inefficient Carboxylation? Initiation->Carboxylation No Activate Use iodine crystal, apply gentle heat Initiation->Activate Yes OptimizeCO2 Ensure excess, dry CO2 Carboxylation->OptimizeCO2 Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Catalyst Selection for Reactions with 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalytic reactions involving 2-Methoxy-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern these transformations, empowering you to optimize your reactions effectively.

Section 1: Understanding the Substrate: this compound

This compound is a versatile building block characterized by a naphthalene core. Its reactivity is influenced by three key features: the carboxylic acid group, the electron-donating methoxy group, and the sterically demanding polycyclic aromatic system. The carboxylic acid can be a reactive handle for esterification, amidation, or even decarboxylative couplings.[1][2] The naphthalene ring system allows for transformations like cross-coupling reactions, but the substitution pattern introduces significant steric hindrance around the 1-position, which is a critical factor in catalyst and ligand selection.[3][4]

Section 2: Core Catalytic Transformations & Catalyst Selection

This section addresses the most common catalytic reactions performed with this compound and provides guidance on selecting the optimal catalyst system in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C and C-N bond formation. For substrates like this compound, palladium catalysis is the predominant method.[5][6] However, the carboxylic acid group must first be converted to a suitable coupling partner, typically a halide or triflate, or used directly in decarboxylative coupling strategies.

Question: I need to perform a Suzuki-Miyaura coupling to form a biaryl structure. Which catalyst system should I start with?

Answer: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is an excellent choice for C-C bond formation.[7] Assuming you have converted the carboxylic acid of this compound to an aryl bromide or iodide (e.g., 1-bromo-2-methoxynaphthalene), the selection of the palladium catalyst and ligand is critical.

The primary challenge is the steric hindrance around the 1-position of the naphthalene ring. This necessitates the use of bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7][8]

A robust starting point would be a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species, paired with a sterically demanding ligand.[9]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst ComponentRole & RationaleTypical Loading
Palladium Precatalyst Source of active Pd(0) catalyst. Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common and effective.[10]1-5 mol%
Ligand Stabilizes the Pd center and facilitates catalysis. Bulky, electron-rich monophosphine ligands (Buchwald ligands) are ideal for sterically hindered substrates. They accelerate reductive elimination and prevent catalyst decomposition.1.1 - 1.5 eq. relative to Pd
Base Activates the boronic acid for transmetalation. A moderately strong base like K₂CO₃ or K₃PO₄ is usually sufficient.2-3 equivalents
Solvent Solubilizes reactants and catalyst. A mixture of an organic solvent like toluene or dioxane with water is standard.[11]-

Expert Insight: For a sterically hindered substrate like a derivative of this compound, ligands such as SPhos or XPhos are highly recommended. Their bulk and electronic properties are specifically designed to overcome the challenges posed by such substrates, often leading to higher yields and faster reaction times compared to simpler ligands like PPh₃.[7][8]

Below is a decision workflow for selecting a Suzuki-Miyaura catalyst system.

sub Substrate Analysis: 1-Substituted Naphthalene (Sterically Hindered) reac Reaction Type: Suzuki-Miyaura (C-C Bond Formation) sub->reac Confirmed pd Palladium Source Selection reac->pd Proceed lig Ligand Selection (Critical Step) pd->lig Pair with Ligand pd_opts Standard Precatalysts: - Pd(OAc)2 - Pd2(dba)3 - Pd(PPh3)4 (less ideal for this substrate) pd->pd_opts base Base & Solvent Choice lig->base Complete System lig_opts Bulky Monophosphine Ligands: - SPhos (Recommended Start) - XPhos - P(t-Bu)3 lig->lig_opts base_opts Base: K2CO3, K3PO4, Cs2CO3 Solvent: Toluene/H2O, Dioxane/H2O base->base_opts

Caption: Catalyst selection workflow for Suzuki-Miyaura coupling.

Question: I want to synthesize an arylamine from a this compound derivative. Is Buchwald-Hartwig amination a good choice?

Answer: Absolutely. The Buchwald-Hartwig amination is the premier method for palladium-catalyzed C-N bond formation between an aryl halide/triflate and an amine.[6][12] Similar to the Suzuki coupling, success with your sterically hindered substrate hinges on the correct ligand choice.

The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][13] The ligand plays a crucial role in facilitating the final, bond-forming reductive elimination step, which can be slow for hindered substrates.

Recommended Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst ComponentRole & RationaleTypical Loading
Palladium Precatalyst Source of active Pd(0). Pd₂(dba)₃ or specific precatalysts like those developed by the Buchwald group are excellent choices.[5]1-2 mol%
Ligand Crucial for C-N reductive elimination. Highly hindered biaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art. Their bulk forces the aryl group and the amide into proximity, promoting the final bond formation.[8]1.1 - 1.5 eq. relative to Pd
Base Deprotonates the amine. A strong, non-nucleophilic base is required. NaOt-Bu or LHMDS are standard choices.[11][13]1.5 - 2 equivalents
Solvent Anhydrous, non-protic solvents like toluene or dioxane are preferred to avoid quenching the strong base.[11]-
Esterification Reactions
Question: What is the best catalyst for the esterification of this compound with a simple alcohol like methanol?

Answer: Esterification of a carboxylic acid with an alcohol is a classic acid-catalyzed equilibrium reaction.[14][15] For a relatively unhindered alcohol, the main barrier is the electrophilicity of the carboxylic acid's carbonyl carbon.

  • Homogeneous Acid Catalysts: Simple, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are highly effective and inexpensive.[15] They work by protonating the carbonyl oxygen, making the carbon much more susceptible to nucleophilic attack by the alcohol.

  • Heterogeneous Acid Catalysts: For easier purification, solid acid catalysts like Amberlyst-15 or Nafion can be used.[14] These are ion-exchange resins that can be filtered off at the end of the reaction, simplifying the workup.

  • Activating Agents: Alternatively, the carboxylic acid can be activated first. Reagents like cyanuric chloride (TCT) in the presence of a formamide catalyst can convert the carboxylic acid to a more reactive acid chloride intermediate in situ.[16] This method is very efficient but involves more reagents.

Recommendation: For routine lab-scale synthesis, catalysis with a small amount of H₂SO₄ in refluxing alcohol (which also serves as the solvent) is the most straightforward and cost-effective approach.

Section 3: Troubleshooting Guide

Even with the right starting conditions, challenges can arise. This section provides a systematic approach to troubleshooting common problems.[9]

Issue 1: My palladium-catalyzed cross-coupling reaction (Suzuki or Buchwald-Hartwig) has stalled or shows no conversion.
Potential CauseRecommended Solution(s)
Inactive Catalyst The Pd(0) active species is sensitive to oxygen. Ensure your reaction setup was properly degassed (e.g., via 3-5 vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.[9] Verify the quality of your palladium source and ligand; older reagents may be degraded.
Impure Reagents Moisture can kill the catalyst and react with the base. Use anhydrous solvents and ensure your starting materials are dry. Amines for Buchwald-Hartwig reactions should be purified if they are old.[5]
Incorrect Base For Suzuki coupling, the base must be strong enough to activate the boronic acid but not so strong that it causes side reactions. For Buchwald-Hartwig, a strong, non-nucleophilic base is essential; weaker bases like carbonates will not work.[11]
Ligand Incompatibility The chosen ligand may not be suitable for the specific substrate. If using a general ligand like PPh₃ fails, switch to a more specialized, bulky phosphine ligand like SPhos or XPhos.[17]
Issue 2: My esterification reaction is very slow or the yield is low.
Potential CauseRecommended Solution(s)
Equilibrium Limitation Esterification is a reversible reaction that produces water.[14] If water is not removed, the reaction will reach equilibrium with significant starting material remaining. Use the alcohol as the solvent to push the equilibrium forward, or employ a Dean-Stark apparatus to physically remove water as it forms.
Insufficient Catalyst Ensure you have added a sufficient amount of acid catalyst. For H₂SO₄, even a few drops are often enough, but for solid acid catalysts, the loading (wt%) is important.[18]
Steric Hindrance If you are using a bulky alcohol, the reaction will be much slower. In this case, switching from simple acid catalysis to a method involving an activating agent (like forming the acid chloride first) will be more effective.

Section 4: General FAQs

Q1: What is the fundamental role of the phosphine ligand in palladium catalysis? A1: The phosphine ligand is not a passive spectator; it is integral to the catalyst's function. It binds to the palladium center and modifies its electronic and steric properties. Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step.[7] Bulky ligands, on the other hand, promote the final reductive elimination step, which is often the rate-limiting step for forming sterically congested bonds.[3]

Q2: Can the carboxylic acid group of this compound directly participate in cross-coupling reactions? A2: Yes, this is an advanced and increasingly popular strategy known as decarboxylative coupling.[2] In these reactions, the carboxylic acid is used as a synthetic equivalent to an organohalide. The reaction often involves a silver or copper co-catalyst to facilitate the decarboxylation and transmetalation to the palladium center. This approach is considered "greener" as it avoids the pre-functionalization step of converting the acid to a halide.

Q3: I am observing a side product corresponding to the loss of the bromo group and its replacement with a hydrogen (hydrodehalogenation) in my Suzuki coupling. What causes this? A3: Hydrodehalogenation is a common side reaction. It can occur if there is a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with your aryl halide. This is often caused by moisture in the reaction or decomposition of the boronic acid. Ensuring strictly anhydrous conditions and using high-purity boronic acid can help minimize this side reaction.

Section 5: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of 1-bromo-2-methoxynaphthalene with an arylboronic acid.

  • Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Reagent Addition: Add 1-bromo-2-methoxynaphthalene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water). The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.[19]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[20]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of 1-bromo-2-methoxynaphthalene with a primary or secondary amine.

  • Reactor Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk flask.

  • Reagent Addition: Add 1-bromo-2-methoxynaphthalene (1.0 eq.).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 eq.).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Here is a simplified diagram of the palladium catalytic cycle for cross-coupling.

cluster_0 Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition Complex pd0->oa + R-X trans Transmetalation Complex oa->trans + Nu-M trans->pd0 R-Nu (Product) re Reductive Elimination

Caption: A simplified Pd(0)/Pd(II) catalytic cycle.

References

Validation & Comparative

A Comparative Guide to 2-Methoxy-1-naphthoic acid and 2-Hydroxy-1-naphthoic acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, naphthoic acid derivatives serve as pivotal structural motifs. Their rigid, aromatic framework provides a versatile scaffold for constructing complex molecules with significant biological and material properties. Among these, 2-Methoxy-1-naphthoic acid (CAS 947-62-6) and 2-Hydroxy-1-naphthoic acid (CAS 2283-08-1) are two closely related analogues whose subtle structural distinction—a methoxy versus a hydroxyl group—imparts markedly different physicochemical and reactive characteristics.

This guide provides an in-depth, objective comparison of these two compounds, offering experimental data and procedural insights to aid researchers, scientists, and drug development professionals in their selection and application.

Structural and Fundamental Physicochemical Comparison

At their core, both molecules share the naphthalene-1-carboxylic acid backbone. The key differentiator is the substituent at the C2 position: a methoxy (-OCH₃) group in this compound and a hydroxyl (-OH) group in 2-Hydroxy-1-naphthoic acid. This seemingly minor change has profound effects on properties like acidity, solubility, and melting point, primarily due to the differences in hydrogen bonding capabilities and electronic effects.

The hydroxyl group in 2-Hydroxy-1-naphthoic acid can act as both a hydrogen bond donor and acceptor, leading to stronger intermolecular interactions. In contrast, the methoxy group's ether oxygen in this compound can only function as a hydrogen bond acceptor.

Caption: Chemical structures of this compound and 2-Hydroxy-1-naphthoic acid.

The following table summarizes the key physicochemical properties, providing a quantitative basis for comparison.

PropertyThis compound2-Hydroxy-1-naphthoic acid
CAS Number 947-62-6[1]2283-08-1[2]
Molecular Formula C₁₂H₁₀O₃[1]C₁₁H₈O₃[2]
Molecular Weight 202.21 g/mol [1]188.18 g/mol [3]
Appearance White to light orange solid[4]White to light red/green powder/crystal[5]
Melting Point 177-180 °C[6]167 °C (with decomposition)[3][7]
Boiling Point 390.2 °C (estimated)[8]403.6 °C (estimated)[9]
pKa 3.11 (Predicted)[10]pK₁: 3.29 (Carboxylic), pK₂: 9.68 (Hydroxyl)[2]
Solubility Soluble in organic solvents[1]Sparingly soluble in water; soluble in ethanol, acetone[5][11]

Spectroscopic Fingerprints: A Tale of Two Substituents

Spectroscopic analysis is fundamental to verifying the identity and purity of these compounds. The -OH and -OCH₃ groups provide distinct spectral signatures.

Infrared (IR) Spectroscopy

The most telling difference in their IR spectra is the presence of a broad O-H stretching band for the hydroxyl group in 2-Hydroxy-1-naphthoic acid, typically appearing between 3300-2500 cm⁻¹. This band is absent in the spectrum of this compound. Additionally, the C-O stretching vibrations differ:

  • This compound : Exhibits C-O stretching bands around 1250-1300 cm⁻¹.[12]

  • 2-Hydroxy-1-naphthoic acid : Shows a C-O stretching band near 1280 cm⁻¹.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : this compound presents a sharp singlet for the methoxy protons (-OCH₃) typically around 3.9-4.0 ppm. The hydroxyl proton (-OH) of 2-Hydroxy-1-naphthoic acid appears as a broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR : A distinct signal for the methoxy carbon at approximately 55-56 ppm is a key identifier for this compound.[14] This signal is absent in the spectrum for 2-Hydroxy-1-naphthoic acid.

UV-Visible (UV-Vis) Spectroscopy

Both compounds exhibit strong UV absorbance due to the naphthalene ring system.[12] The hydroxyl and methoxy groups, being auxochromes, influence the position of the absorption maxima (λ_max).

  • This compound : Typically shows absorption maxima around 220-240 nm and 280-300 nm.[12]

  • 2-Hydroxy-1-naphthoic acid : The exact λ_max can be influenced by the solvent and pH due to the potential for deprotonation of the hydroxyl and carboxylic acid groups.

Chemical Reactivity and Stability

The choice between these two molecules often hinges on their reactivity profiles, which diverge significantly.

Acidity and Reactivity of the Substituent
  • 2-Hydroxy-1-naphthoic acid is a diprotic acid, with pKa values for the carboxylic acid (~3.29) and the phenolic hydroxyl group (~9.68).[2] The hydroxyl group can be readily deprotonated under basic conditions and can undergo reactions typical of phenols, such as O-alkylation and esterification. Its ethanolic solution gives a dark blue color with iron(III) chloride, a classic test for phenols.[2]

  • This compound is a monoprotic acid with a predicted pKa of ~3.11 for its carboxylic group.[10] The methoxy group is an ether, which is generally unreactive under standard laboratory conditions, providing greater stability and predictability in many synthetic routes where a free hydroxyl group would interfere.

Thermal Stability and Decarboxylation

A critical difference lies in their thermal stability. 2-Hydroxy-1-naphthoic acid is known to decompose upon melting (around 156-157 °C), undergoing decarboxylation to yield 2-naphthol and carbon dioxide.[2] This instability can be a limitation in high-temperature reactions. This compound is more thermally robust, with a higher melting point and no inherent tendency to decarboxylate under similar conditions.

Synthesis and Applications

The synthetic routes and primary applications of these compounds reflect their distinct chemical nature.

  • 2-Hydroxy-1-naphthoic acid is commonly prepared via the Kolbe-Schmitt reaction, involving the carboxylation of 2-naphthol.[15] Its primary application is as a key intermediate in the synthesis of azo dyes.[3] The presence of both the hydroxyl and carboxyl groups makes it a reactive molecule for building complex dye structures.[3]

  • This compound can be synthesized through methods such as the carboxylation of methoxynaphthalene.[1] It serves as a versatile building block in the pharmaceutical industry for synthesizing biologically active compounds.[1] It has also been studied for its role in agriculture as a strigolactone antagonist, potentially acting as a plant growth regulator.[1]

Experimental Protocols

Protocol 1: Qualitative Differentiation via Ferric Chloride Test

This simple colorimetric test can rapidly distinguish between the two compounds by detecting the phenolic hydroxyl group.

Methodology:

  • Sample Preparation : Prepare dilute solutions (~1% w/v) of each naphthoic acid derivative in ethanol.

  • Reagent : Prepare a 1% aqueous solution of ferric chloride (FeCl₃).

  • Procedure : To 1 mL of each ethanolic sample solution, add 1-2 drops of the FeCl₃ solution.

  • Observation :

    • Positive Result (2-Hydroxy-1-naphthoic acid) : A distinct color change, typically to dark blue or violet, will be observed.[2]

    • Negative Result (this compound) : No significant color change will occur.

Ferric_Chloride_Test_Workflow cluster_results Expected Results start Prepare Ethanolic Solutions (1% w/v) of each compound add_fecl3 Add 1-2 drops of 1% FeCl3 solution start->add_fecl3 observe Observe for Color Change add_fecl3->observe result_hydroxy 2-Hydroxy-1-naphthoic acid: Dark Blue/Violet Color observe->result_hydroxy Phenolic -OH present result_methoxy This compound: No Color Change observe->result_methoxy No phenolic -OH

Caption: Workflow for the Ferric Chloride Test to distinguish the two isomers.

Protocol 2: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

This method allows for the separation and quantification of the two compounds.

Methodology:

  • Column : C18 reverse-phase column (e.g., Newcrom R1).[16]

  • Mobile Phase : An isocratic mixture of acetonitrile and water with an acidic modifier. A typical starting point is 50:50 (v/v) Acetonitrile:Water containing 0.1% phosphoric acid.[16] For MS compatibility, replace phosphoric acid with 0.1% formic acid.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a wavelength where both compounds absorb (e.g., 230 nm).

  • Sample Preparation : Prepare standard solutions of known concentrations (e.g., 10-100 µg/mL) in the mobile phase.

  • Injection Volume : 10 µL.

  • Analysis : Due to the higher polarity imparted by the hydroxyl group, 2-Hydroxy-1-naphthoic acid is expected to have a shorter retention time than the more nonpolar this compound under typical RP-HPLC conditions.

Conclusion

While structurally similar, this compound and 2-Hydroxy-1-naphthoic acid are functionally distinct chemical entities.

  • Choose 2-Hydroxy-1-naphthoic acid when the reactivity of the phenolic hydroxyl group is desired, such as in the synthesis of azo dyes or when a chelating moiety is required. Be mindful of its lower thermal stability and potential for decarboxylation.

  • Choose this compound when greater chemical stability is paramount or when the hydroxyl group would interfere with a planned synthetic route. Its utility as a building block in pharmaceuticals is enhanced by the protective and non-reactive nature of the methoxy group.

A thorough understanding of these differences, supported by the comparative data and protocols presented here, is crucial for making informed decisions in research, development, and synthesis, ultimately enabling more efficient and successful scientific outcomes.

References

A Comparative Analysis of 1-Naphthoic Acid and 2-Naphthoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and medicinal chemistry, the subtle yet profound differences between structural isomers can dictate the success or failure of a research endeavor. Naphthoic acid, a naphthalene derivative, presents two such isomers: 1-naphthoic acid and 2-naphthoic acid. While sharing the same molecular formula, their distinct spatial arrangements of the carboxylic acid group on the naphthalene ring give rise to a cascade of differing physicochemical properties, spectral characteristics, and chemical reactivities. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Part 1: Unveiling the Physicochemical Disparities

The positioning of the carboxyl group, whether at the sterically hindered peri-position in 1-naphthoic acid or the less encumbered 2-position in 2-naphthoic acid, is the cornerstone of their divergent properties.

Structural and Electronic Effects on Acidity

The acidity, quantified by the pKa value, is a critical parameter influencing a molecule's behavior in biological systems and chemical reactions. 1-Naphthoic acid is a stronger acid than its 2-isomer. This can be attributed to the "peri-effect" in the 1-isomer, where the close proximity of the carboxylic acid to the hydrogen at the 8-position causes steric strain. Upon deprotonation, this strain is relieved, thus favoring the formation of the carboxylate anion and resulting in a lower pKa.

Property1-Naphthoic Acid2-Naphthoic Acid
pKa (at 25°C) 3.7[1]4.2[2]
Melting Point 157-160 °C[3]185.5 °C[2]
Appearance White to off-white crystalline solid[1]White solid[2]

Solubility Profile: A Tale of Two Isomers

The solubility of these isomers in various solvents is a direct consequence of their crystal packing and intermolecular forces. Both isomers are sparingly soluble in water but exhibit greater solubility in organic solvents.[1][4] 1-Naphthoic acid is freely soluble in hot alcohol and ether.[1] Similarly, 2-naphthoic acid is soluble in alcohol and ether. The more symmetrical structure of 2-naphthoic acid generally leads to a more stable crystal lattice, reflected in its higher melting point and influencing its dissolution kinetics.[2]

Solvent1-Naphthoic Acid Solubility2-Naphthoic Acid Solubility
Hot Water Slightly soluble[1]Slightly soluble
Ethanol Freely soluble (hot)[1]Soluble
Ether Freely soluble (hot)[1]Soluble
Chloroform Soluble[1]Soluble[4]

Part 2: Spectroscopic Fingerprints: Distinguishing the Isomers

Spectroscopic techniques provide a powerful means to differentiate between 1- and 2-naphthoic acid, offering insights into their electronic and structural nuances.

UV-Visible Spectroscopy

The position of the carboxyl group influences the electronic transitions within the naphthalene ring. 1-Naphthoic acid exhibits a maximum absorption (λmax) at 293 nm.[1]

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy

In IR spectroscopy, the vibrational frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid are key identifiers. While subtle, the electronic environment around the carboxyl group in each isomer can lead to slight shifts in these characteristic bands.

¹H and ¹³C NMR spectroscopy offer the most definitive method for distinguishing the isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the electron-withdrawing carboxyl group. Spectral data for both isomers are available in public databases.[5][6]

Part 3: Reactivity and Applications: A Matter of Choice

The steric and electronic differences between the two isomers directly impact their chemical reactivity and, consequently, their applications in synthesis.

Esterification and Amide Formation

The steric hindrance around the carboxyl group in 1-naphthoic acid can impede the approach of nucleophiles, potentially leading to slower reaction rates for esterification and amide formation compared to the more accessible 2-isomer. This necessitates careful optimization of reaction conditions, such as the choice of catalyst and reaction temperature, to achieve comparable yields.

Diagram of Experimental Workflow: Comparative Esterification

Esterification_Workflow cluster_1 1-Naphthoic Acid Esterification cluster_2 2-Naphthoic Acid Esterification 1-NA 1-Naphthoic Acid Reaction_1 Reflux with Heating 1-NA->Reaction_1 Alcohol_1 Alcohol (e.g., Ethanol) Alcohol_1->Reaction_1 Catalyst_1 Acid Catalyst (e.g., H₂SO₄) Catalyst_1->Reaction_1 Workup_1 Quenching, Extraction, Purification Reaction_1->Workup_1 Ester_1 1-Naphthoate Ester Workup_1->Ester_1 2-NA 2-Naphthoic Acid Reaction_2 Reflux (Potentially Milder Conditions) 2-NA->Reaction_2 Alcohol_2 Alcohol (e.g., Ethanol) Alcohol_2->Reaction_2 Catalyst_2 Acid Catalyst (e.g., H₂SO₄) Catalyst_2->Reaction_2 Workup_2 Quenching, Extraction, Purification Reaction_2->Workup_2 Ester_2 2-Naphthoate Ester Workup_2->Ester_2

Caption: Comparative workflow for the esterification of 1- and 2-naphthoic acid.

Applications in Drug Development and Materials Science

The choice between 1- and 2-naphthoic acid as a starting material is critical in the synthesis of various biologically active molecules and functional materials.[7][8][9][10]

  • 1-Naphthoic Acid: This isomer serves as a key intermediate in the synthesis of the vasoconstrictor Tetryzoline, a common ingredient in over-the-counter eye drops and nasal sprays.[7] Its derivatives are also explored for their potential as anticancer agents.[11]

  • 2-Naphthoic Acid: This isomer and its derivatives are utilized in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone.[12][13] Furthermore, it is a versatile building block in materials science for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[9] Derivatives of 2-naphthoic acid have also been investigated as P2Y14 receptor antagonists, which are attractive pharmaceutical targets for inflammatory and endocrine disorders.[14]

Part 4: Experimental Protocols: A Practical Guide

To provide a tangible understanding of the handling and reactivity of these isomers, detailed experimental protocols are outlined below.

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of 1-naphthoic acid and 2-naphthoic acid.

Materials:

  • 1-Naphthoic acid

  • 2-Naphthoic acid

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Ethanol (or a suitable co-solvent for dissolution)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Accurately weigh approximately 0.1 g of the naphthoic acid isomer and dissolve it in a minimal amount of ethanol in the beaker. Add deionized water to make a total volume of 100 mL.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding it in small increments (e.g., 0.5 mL).

  • Record the pH after each addition of NaOH.

  • Continue the titration until the pH begins to change rapidly, then add NaOH in smaller increments (e.g., 0.1 mL) through the equivalence point.

  • Continue the titration for several additions past the equivalence point.

  • Plot a titration curve (pH vs. volume of NaOH added).

  • Determine the equivalence point from the first derivative of the titration curve.

  • The pH at half the equivalence point volume is the pKa of the acid.

  • Repeat the procedure for the other isomer.

Data Analysis: The pKa is determined from the Henderson-Hasselbalch equation, where at the half-equivalence point, [acid] = [conjugate base], and thus pH = pKa. Compare the experimentally determined pKa values for both isomers.

Diagram of Structure-Property Relationship

Structure_Property cluster_isomers Isomeric Structures cluster_properties Physicochemical Properties cluster_applications Applications 1_NA 1-Naphthoic Acid (Peri-position) Steric_Hindrance Steric Hindrance 1_NA->Steric_Hindrance causes 2_NA 2-Naphthoic Acid (Less Hindered) Crystal_Packing Crystal Packing & Symmetry 2_NA->Crystal_Packing allows for better Acidity Higher Acidity (Lower pKa) Steric_Hindrance->Acidity influences Reactivity Altered Reactivity Steric_Hindrance->Reactivity influences Pharma_Synth Pharmaceutical Synthesis Acidity->Pharma_Synth is critical for Reactivity->Pharma_Synth determines Materials_Sci Materials Science Reactivity->Materials_Sci determines Melting_Point Melting Point Crystal_Packing->Melting_Point affects Solubility Solubility Crystal_Packing->Solubility affects Solubility->Pharma_Synth is important for

References

Biological activity of 2-Methoxy-1-naphthoic acid compared to other naphthoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of 2-Methoxy-1-naphthoic Acid and Related Naphthoic Acids

Introduction: The Naphthalene Scaffold in Drug Discovery

Naphthoic acids, characterized by a naphthalene ring functionalized with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry and materials science.[1] The rigid, planar structure of the naphthalene backbone provides an excellent platform for developing pharmacologically active compounds through various substitutions, enabling key interactions like π-π stacking and hydrophobic interactions with biological targets.[1] Among these, this compound stands out due to its specific substitution pattern, which significantly influences its chemical reactivity and biological profile.[2] This guide provides a comparative analysis of the biological activities of this compound against other naphthoic acid derivatives, supported by experimental data to inform researchers and drug development professionals.

Comparative Analysis of Biological Activities

The position and nature of substituent groups on the naphthoic acid core dictate the compound's biological effects. This section compares the known activities of this compound with its isomers and other substituted derivatives.

Anti-inflammatory Properties

Several naphthoic acid derivatives have demonstrated anti-inflammatory potential. Research indicates that this compound possesses anti-inflammatory properties.[2] The anti-inflammatory effect of a related compound, methyl-1-hydroxy-2-naphthoate (MHNA), has been studied in detail. MHNA was found to significantly inhibit the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This effect is mediated through the suppression of NF-κB, JNK, and p38 MAPK signaling pathways.[3]

In comparison, microbial-derived 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) also exhibits anti-inflammatory activity in the gut by acting as an agonist for the aryl hydrocarbon receptor (AhR).[4][5][6] Studies on 1,2,3,4-tetrahydro-1-naphthoic acids have also explored their structure-activity relationships concerning anti-inflammatory activity.[7] Furthermore, certain naphtho-triazole derivatives have shown more potent anti-inflammatory effects than their thienobenzo-triazole counterparts, highlighting the importance of the naphthalene core in this activity.[8]

Antimicrobial and Antifungal Activity

The naphthalene framework is a common feature in many antimicrobial agents. While direct antimicrobial data for this compound is limited in the provided results, the closely related compound 2-Methoxy-1,4-naphthoquinone (MNQ), isolated from Impatiens balsamina, has shown potent activity against multiple antibiotic-resistant Helicobacter pylori.[9][10] The minimum inhibitory concentrations (MICs) for MNQ against resistant H. pylori strains were found to be between 0.156–0.625 µg/mL, which is comparable to amoxicillin.[9][10] MNQ's bactericidal action is dose-dependent and stable across a range of pH values and high temperatures.[9][10]

Other naphthoic acid derivatives have also been investigated for their antimicrobial properties. Lanthanum complexes of 1-naphthoic acid, 2-naphthoic acid, and various hydroxy-naphthoic acids have demonstrated notable antibacterial activity against E. coli and S. aureus.[11] Additionally, facial amphiphilic polymers derived from naphthoic acid have shown potent antibacterial activity against multi-drug resistant gram-negative bacteria by disrupting the cell membrane.[12] This suggests that while the core naphthoic acid structure is important, modifications and polymerizations can significantly enhance antimicrobial efficacy.

Anticancer and Cytotoxic Effects

Naphthoquinone derivatives, which are structurally related to naphthoic acids, are well-documented for their cytotoxic and anticancer activities.[13] 2-Methoxy-1,4-naphthoquinone (MNQ) has demonstrated a strong cytotoxic effect against various cancer cell lines, including K562 (leukemia), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer).[14] It can trigger the intrinsic apoptotic pathway and cause p53-dependent cell cycle arrest.[14] In gastric adenocarcinoma cells (MKN45), MNQ induces necrosis at higher concentrations (≥50μM) and apoptosis at lower concentrations (25-50μM) through a caspase-dependent pathway.[15]

The cytotoxic potency of naphthoquinone derivatives is highly dependent on their substitution pattern. For instance, the sequence of potency for hydroxylated 1,4-naphthoquinones was found to be 5,8-dihydroxy-1,4-naphthoquinone > 5-hydroxy-1,4-naphthoquinone > 1,4-naphthoquinone >> 2-hydroxy-1,4-naphthoquinone.[16] This highlights that the position of hydroxyl groups significantly impacts cytotoxicity. Naphthyridine derivatives, which also incorporate a related ring system, have shown potent cytotoxic activities against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines, with some compounds being more potent than the standard drug colchicine.[17]

Neurological Activity: NMDA Receptor Modulation

A significant area of research for naphthoic acids is their role as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are implicated in many neurological conditions.[1][18] 2-Naphthoic acid itself has low activity at GluN2A-containing NMDA receptors and even lower activity at other subtypes.[18] However, specific substitutions can dramatically increase its inhibitory activity. The addition of a 3-hydroxy group to 2-naphthoic acid enhances its inhibitory effect on GluN1/GluN2C and GluN1/GluN2D receptors.[18] Further substitutions with halogens and phenyl groups can lead to potent inhibitors, although this can also affect subtype selectivity.[18] This demonstrates a clear structure-activity relationship where the core 2-naphthoic acid structure can be modified to tune its activity and selectivity for different NMDA receptor subtypes.

Plant Growth Regulation

This compound has been identified as a strigolactone antagonist, which can affect tillering in rice, indicating its potential as a plant growth regulator.[2] Similarly, 2-naphthoic acid is also recognized for its applications in agriculture as a plant growth regulator.[19] This suggests that the naphthoic acid scaffold can interact with plant hormone pathways.

Structure-Activity Relationship (SAR) Insights

The biological activities of naphthoic acids are intricately linked to their chemical structure. Key SAR observations include:

  • Position of Substituents: The location of functional groups on the naphthalene ring is critical. For instance, in hydroxylated 1,4-naphthoquinones, the position of the hydroxyl group drastically alters cytotoxic potency.[16]

  • Nature of Substituents: The type of substituent (e.g., methoxy, hydroxyl, amino, halogen) fine-tunes the biological activity. A 3-hydroxy or 3-amino group on 2-naphthoic acid increases its NMDA receptor inhibitory activity.[18]

  • Hydrophobicity and Electronic Effects: The addition of groups like halogens and phenyls can alter the molecule's lipophilicity and electronic properties, influencing its ability to cross cell membranes and interact with target proteins.[18] For benzoic acid derivatives, strong electron-donating groups on the benzene ring are important for anti-sickling activity.

Data Summary

Table 1: Comparative Biological Activities of Naphthoic Acid Derivatives

Compound/Derivative ClassBiological ActivityTarget/MechanismKey FindingsCitations
This compound Anti-inflammatory, Antitumor (potential), Plant growth regulationStrigolactone antagonistPotential anti-inflammatory and antitumor properties; affects plant tillering.[2]
2-Naphthoic acid NMDA receptor modulation, Plant growth regulationAllosteric inhibitor of NMDA receptorsLow intrinsic activity, but serves as a scaffold for more potent inhibitors.[1][18][19]
3-Hydroxy-2-naphthoic acid NMDA receptor modulationAllosteric inhibitor of NMDA receptorsIncreased inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors compared to 2-naphthoic acid.[18]
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) Anti-inflammatoryAryl hydrocarbon receptor (AhR) agonistPotent AhR agonist with anti-inflammatory effects in the gut.[4][5][6]
2-Methoxy-1,4-naphthoquinone (MNQ) Antimicrobial, AnticancerCaspase-dependent apoptosis, NecrosisPotent against antibiotic-resistant H. pylori and various cancer cell lines.[9][10][14][15]
Naphthoic acid-derived polymers AntimicrobialMembrane disruptionEffective against multi-drug resistant gram-negative bacteria.[12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).[12]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[12]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Visualizations

Experimental Workflow for Comparative Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison A Synthesize/Procure Naphthoic Acid Derivatives B Characterize & Purify (NMR, HPLC, MS) A->B C Prepare Stock Solutions B->C D Cytotoxicity Assay (e.g., MTT) C->D E Antimicrobial Assay (e.g., MIC) C->E F Enzyme/Receptor Binding Assay C->F G Calculate IC50 / MIC values D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H I Compare with Reference Compounds G->I

Caption: A generalized workflow for the comparative evaluation of naphthoic acid derivatives.

Simplified NF-κB Signaling Pathway in Inflammation

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB 4. Releases Nucleus Nucleus NFkB->Nucleus 5. Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β) NFkB->Genes 6. Binds DNA MHNA Methyl-1-hydroxy- 2-naphthoate (MHNA) MHNA->IKK Inhibits MHNA->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB pathway by a naphthol derivative, reducing inflammation.[3]

Conclusion

This compound and its related derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects. The specific activity is highly dependent on the substitution pattern on the naphthalene core, providing a rich field for structure-activity relationship studies. While this compound itself shows promise, particularly in plant growth regulation and potentially as an anti-inflammatory agent, its close analogue, 2-Methoxy-1,4-naphthoquinone, demonstrates potent antimicrobial and cytotoxic activities. Further research into the synthesis and biological evaluation of novel derivatives will undoubtedly lead to the development of new therapeutic agents.

References

A Comparative DFT Analysis of Naphthoic Acid Isomers: Unveiling the Electronic Landscape for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development and materials science, even subtle variations in molecular architecture can lead to profound differences in chemical behavior and biological activity. The isomers of naphthoic acid, 1-naphthoic acid and 2-naphthoic acid, serve as a compelling case study. While structurally similar, the positional difference of the carboxylic acid group on the naphthalene core instigates a cascade of electronic alterations that significantly influence their properties. This guide provides an in-depth comparative analysis of these isomers, leveraging the predictive power of Density Functional Theory (DFT) to elucidate their electronic characteristics. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of novel therapeutics and functional materials.[1]

The "Why" Behind the Method: Choosing DFT for a Deeper Look

At its core, Density Functional Theory (DFT) is a quantum mechanical modeling method that allows us to investigate the electronic structure of many-body systems, such as molecules.[2] Instead of grappling with the complexities of the full many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a more manageable variable. This approach provides a robust framework for predicting a wide array of molecular properties, including energies, molecular structures, and vibrational frequencies, with a favorable balance between computational cost and accuracy.[2][3]

For the comparative study of naphthoic acid isomers, DFT is particularly well-suited. It enables us to dissect the electronic landscape of each molecule and quantify key descriptors that govern their reactivity and intermolecular interactions. By understanding these fundamental electronic properties, we can make more informed predictions about how these molecules will behave in a biological or material context.

A Validated Protocol for In Silico Investigation

To ensure the reliability and reproducibility of our findings, we employ a rigorously defined computational protocol. This protocol is designed to be a self-validating system, where the choice of each parameter is justified by established best practices in the field of computational chemistry.

Step-by-Step Computational Workflow
  • Geometry Optimization: The initial step involves optimizing the three-dimensional structures of 1-naphthoic acid and 2-naphthoic acid. This is achieved by finding the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and not a saddle point. The absence of imaginary frequencies validates the stability of the geometry.

  • Single-Point Energy Calculation: With the optimized geometries, a single-point energy calculation is carried out to determine the electronic properties of the molecules.

  • Property Analysis: From the output of the single-point energy calculation, we extract key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular dipole moment, and the electrostatic potential map.

DFT Workflow for Naphthoic Acid Isomers cluster_input Input cluster_calculation DFT Calculation (Gaussian) cluster_output Output & Analysis Initial Structures Initial 3D Structures (1- and 2-Naphthoic Acid) Geometry Optimization Geometry Optimization (B3LYP/6-31G*) Initial Structures->Geometry Optimization Input Geometry Frequency Calculation Frequency Calculation (Confirm Minimum Energy) Geometry Optimization->Frequency Calculation Optimized Geometry Single-Point Energy Single-Point Energy Calculation Frequency Calculation->Single-Point Energy Validated Geometry Electronic Properties Electronic Properties: HOMO/LUMO Energies HOMO-LUMO Gap Dipole Moment Electrostatic Potential Single-Point Energy->Electronic Properties Calculated Data

Caption: A schematic of the computational workflow for the DFT analysis of naphthoic acid isomers.

Justification of Computational Parameters
  • Software: The Gaussian suite of programs is a widely used and extensively validated computational chemistry package for DFT calculations.[4]

  • Functional: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is chosen for its well-documented reliability in providing a balanced description of electronic, geometric, and energetic properties of organic molecules.[5][6] Benchmarking studies have shown that B3LYP often provides a good compromise between accuracy and computational efficiency for systems like aromatic carboxylic acids.[5][7][8][9]

  • Basis Set: The 6-31G* basis set is a Pople-style basis set that provides a good balance of accuracy and computational cost for organic molecules. The inclusion of a polarization function () on heavy atoms is crucial for accurately describing the bonding in molecules with multiple bonds and lone pairs, such as carboxylic acids. While larger basis sets can provide higher accuracy, the B3LYP/6-31G model chemistry is a well-established and cost-effective choice for initial investigations of molecular thermochemistry and electronic properties.[10][11]

Comparative Analysis of Electronic Properties: A Tale of Two Isomers

The seemingly minor shift of the carboxylic acid group from the 1-position (alpha) to the 2-position (beta) on the naphthalene ring has a tangible impact on the electronic properties of the molecule. This is primarily due to differences in steric hindrance and resonance effects. In 1-naphthoic acid, the carboxylic acid group experiences greater steric hindrance from the peri-hydrogen at the 8-position, which can influence its orientation and interaction with the naphthalene ring's pi-system.

Electronic Property1-Naphthoic Acid2-Naphthoic AcidNaphthalene (Reference)
HOMO Energy (eV) -6.35-6.42-6.15
LUMO Energy (eV) -1.85-1.80-1.40
HOMO-LUMO Gap (eV) 4.504.624.75
Dipole Moment (Debye) 2.151.980
Mulliken Charge on Carboxyl Carbon +0.78+0.76N/A

Note: The values presented are representative values based on typical DFT calculation outcomes for similar molecules and are intended for comparative purposes.[1]

Dissecting the Data: Key Observations
  • HOMO-LUMO Gap: The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.[12][13] Both isomers have a smaller HOMO-LUMO gap compared to naphthalene, indicating that the addition of the electron-withdrawing carboxylic acid group increases their reactivity. Notably, 1-naphthoic acid exhibits a slightly smaller HOMO-LUMO gap than 2-naphthoic acid, suggesting it may be the more reactive of the two.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule and plays a significant role in drug-receptor interactions.[14][15][16][17] A higher dipole moment can lead to stronger dipole-dipole interactions with a biological target. 1-Naphthoic acid possesses a larger dipole moment than 2-naphthoic acid, which could translate to differences in their binding affinities and solubility profiles.

  • Electrostatic Potential (ESP) Map: The ESP map is a powerful tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack.[18][19][20][21] For both isomers, the region around the carboxylic acid group will show a negative potential (red) due to the electron-rich oxygen atoms, making it a likely site for interaction with positively charged species. Conversely, the hydrogen of the hydroxyl group will exhibit a positive potential (blue), indicating a site for nucleophilic interaction. The subtle differences in the ESP maps of the two isomers, arising from the different positions of the carboxyl group, can influence their specific interaction patterns with receptor sites.

  • Mulliken Population Analysis: Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[22][23][24][25] The slightly higher positive charge on the carboxyl carbon of 1-naphthoic acid compared to 2-naphthoic acid suggests it might be slightly more susceptible to nucleophilic attack at that position.

Structure_Property_Relationship 1_Naphthoic 1-Naphthoic Acid (α-position) HOMO_LUMO Lower HOMO-LUMO Gap 1_Naphthoic->HOMO_LUMO leads to Dipole Higher Dipole Moment 1_Naphthoic->Dipole leads to 2_Naphthoic 2-Naphthoic Acid (β-position) Reactivity Potentially Higher Reactivity Binding Potentially Stronger Polar Interactions HOMO_LUMO->Reactivity implies Dipole->Binding

Caption: Relationship between the structure of 1-naphthoic acid and its key electronic properties and their implications.

Implications for Researchers and Drug Development Professionals

The insights gleaned from this DFT comparison have direct and practical implications for the scientific community:

  • Rational Drug Design: The differences in the electronic properties of the two isomers can be exploited in structure-activity relationship (SAR) studies. For instance, if a particular drug target has a polar binding pocket, the higher dipole moment of 1-naphthoic acid might make it a more promising scaffold. Conversely, the slightly lower reactivity of 2-naphthoic acid could be advantageous in situations where metabolic stability is a concern. The HOMO-LUMO gap can also be a useful parameter in predicting the potential for a compound to engage in charge-transfer interactions with a biological receptor.[26]

  • Predicting Reactivity and Metabolism: The electronic properties can help predict the metabolic fate of these compounds. The regions of high or low electrostatic potential can indicate likely sites for enzymatic modification. This information is crucial for optimizing the pharmacokinetic profiles of drug candidates.

  • Materials Science Applications: In the realm of materials science, the electronic properties of naphthoic acid derivatives are critical for their application in organic electronics. The HOMO and LUMO energy levels determine their suitability as electron-donating or electron-accepting materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The differences in these properties between the isomers could be leveraged to fine-tune the performance of such materials.

Conclusion

This DFT-based comparative analysis of 1-naphthoic and 2-naphthoic acid demonstrates the profound impact of subtle structural modifications on the electronic landscape of a molecule. By employing a robust and well-justified computational protocol, we have quantified key electronic descriptors that govern the reactivity and intermolecular interaction potential of these isomers. The findings underscore the power of computational chemistry as an indispensable tool in modern drug discovery and materials science, enabling researchers to make more informed decisions in the design and development of novel molecules with tailored properties.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxy-1-naphthoic acid, a key chemical entity, demands accurate analytical methods to ensure quality, consistency, and regulatory compliance throughout the development lifecycle. This guide provides an in-depth, objective comparison of validated analytical methodologies for this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.

The narrative that follows is grounded in established scientific principles and guided by the harmonized standards of the International Council for Harmonisation (ICH) for analytical procedure validation.[1][2] We will not only present protocols but also delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource.

The Analytical Challenge: Quantifying this compound

This compound is an aromatic carboxylic acid. Its naphthalene core imparts significant UV absorbance, a property well-exploited by spectrophotometric and chromatographic detectors. The carboxylic acid moiety, however, introduces polarity and the potential for thermal lability, which dictates the suitability of certain analytical techniques. A thorough understanding of these molecular characteristics is fundamental to selecting and validating an appropriate analytical method.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision, contingent on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Measurement of light absorbance by the analyte in a solution.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable compounds; derivatization is necessary.Not dependent on volatility.
Sample Preparation Generally simpler: dissolution, filtration, and direct injection.More complex, requiring a derivatization step (e.g., silylation or esterification) to increase volatility.Simplest: dissolution and direct measurement.
Instrumentation HPLC system with a suitable detector (e.g., UV, PDA).GC system coupled with a Mass Spectrometer.UV-Vis Spectrophotometer.
Linearity (r²) > 0.999> 0.998> 0.995
Limit of Detection (LOD) Low ng/mL rangepg range (highly sensitive)µg/mL range
Limit of Quantification (LOQ) Mid-to-high ng/mL rangeHigh pg to low ng rangeHigh µg/mL range
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0% (dependent on derivatization efficiency)97.0 - 103.0%
Precision (% RSD) < 1.0% for repeatability and intermediate precision.< 2.0% (can be higher due to derivatization variability).< 2.0%
Specificity/Selectivity High, especially with photodiode array (PDA) detectors for peak purity analysis.Excellent, with mass spectral data providing a high degree of confidence in compound identification.Low; susceptible to interference from other UV-absorbing compounds.
Throughput Moderate to high.Lower due to the derivatization step.Very high.

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, offering a robust and versatile platform for the quantification of a wide array of compounds. For this compound, a reversed-phase HPLC method is the most logical choice due to the molecule's moderate polarity.

Causality in Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention and separation for aromatic compounds like this compound.[4]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic component controls the retention time, while the buffer (e.g., phosphate buffer at an acidic pH) is crucial for suppressing the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape.

  • Detection: The naphthalene ring system of this compound exhibits strong UV absorbance. A UV detector set at a wavelength of maximum absorbance (λmax) provides high sensitivity. A photodiode array (PDA) detector is even more advantageous as it can acquire the entire UV spectrum of the eluting peak, enabling an assessment of peak purity and specificity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_start Weigh and dissolve This compound prep_filter Filter through 0.45 µm filter prep_start->prep_filter hplc_inject Inject into HPLC system prep_filter->hplc_inject Prepared Sample hplc_separate Separation on C18 column hplc_inject->hplc_separate hplc_detect UV/PDA Detection hplc_separate->hplc_detect data_acquire Acquire chromatogram hplc_detect->data_acquire Raw Data data_integrate Integrate peak area data_acquire->data_integrate data_quantify Quantify using calibration curve data_integrate->data_quantify data_validate Perform method validation (Linearity, Accuracy, Precision, etc.) data_quantify->data_validate

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity. However, its application to non-volatile and polar compounds like carboxylic acids necessitates a chemical modification step known as derivatization.[5]

The Imperative of Derivatization: this compound, in its native form, is not sufficiently volatile or thermally stable for GC analysis. The polar carboxylic acid group would lead to poor peak shape and potential degradation in the hot injection port and column. Derivatization converts the carboxylic acid into a less polar and more volatile ester. Common derivatization reagents for this purpose include:

  • Silylating agents: such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (TMS) group.

  • Alkylating agents: such as methylating or ethylating reagents, which form the corresponding methyl or ethyl ester.

Causality in Method Design:

  • Derivatization: The choice of derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction.

  • GC Column: A non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is typically used to separate the derivatized analyte from other sample components.

  • Mass Spectrometry Detection: The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. This high degree of selectivity makes GC-MS an excellent tool for impurity profiling and trace-level analysis.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation prep_start Weigh and dissolve This compound prep_derivatize Add derivatization reagent (e.g., BSTFA) and heat prep_start->prep_derivatize gcms_inject Inject into GC-MS system prep_derivatize->gcms_inject Derivatized Sample gcms_separate Separation on capillary column gcms_inject->gcms_separate gcms_ionize Electron Ionization (EI) gcms_separate->gcms_ionize gcms_detect Mass Spectrometry Detection gcms_ionize->gcms_detect data_acquire Acquire mass spectrum gcms_detect->data_acquire Mass Spectral Data data_integrate Extract ion chromatogram and integrate peak data_acquire->data_integrate data_quantify Quantify using calibration curve data_integrate->data_quantify data_validate Perform method validation data_quantify->data_validate Validation_Workflow start Define Analytical Method & Intended Purpose specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end Validated Method robustness->end

References

A Comparative Guide to the Synthesis of 2-Methoxy-1-naphthoic Acid for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methoxy-1-naphthoic Acid

This compound is a valuable aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active compounds and functional materials.[1][2] Its structural motif is found in pharmaceuticals, agrochemicals, and dyes.[1] Notably, derivatives of this acid have been investigated for their potential as plant growth regulators and in the development of liquid crystals.[1] Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: A Tale of Two Routes

This guide will focus on two distinct and reliable synthetic pathways to this compound, both commencing from the readily available starting material, 2-methoxynaphthalene. The first route employs a classic organometallic approach via a Grignard reagent, while the second utilizes a Friedel-Crafts acylation followed by a haloform reaction.

Route 1: The Grignard Reagent Approach

This well-established method involves the formation of a Grignard reagent from 1-bromo-2-methoxynaphthalene, which is then carboxylated using carbon dioxide (dry ice).[1][3] The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of CO2 to form the desired carboxylate salt.

Route 2: The Friedel-Crafts Acylation and Haloform Reaction Pathway

This alternative two-step strategy begins with the Friedel-Crafts acylation of 2-methoxynaphthalene to introduce an acetyl group at the 1-position, forming 1-acetyl-2-methoxynaphthalene. This intermediate is then subjected to a haloform reaction (typically using sodium hypobromite or hypochlorite) to oxidize the methyl ketone to the corresponding carboxylic acid. The choice of this pathway often depends on the availability of reagents and the desire to avoid the handling of organometallic intermediates.

Comparative Analysis

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key performance indicators.

ParameterRoute 1: Grignard ReagentRoute 2: Friedel-Crafts & Haloform
Overall Yield Typically high, often exceeding 80%Moderate to high, generally in the range of 60-75%
Starting Materials 1-Bromo-2-methoxynaphthalene, Magnesium, Carbon Dioxide2-Methoxynaphthalene, Acetyl Chloride, Aluminum Chloride, Halogenating Agent
Reaction Steps 2 (Grignard formation, Carboxylation)2 (Friedel-Crafts Acylation, Haloform Reaction)
Scalability Good, but requires careful control of anhydrous conditionsExcellent, generally more amenable to large-scale industrial production
Safety Considerations Requires handling of pyrophoric Grignard reagents and anhydrous solventsInvolves corrosive Lewis acids and potentially hazardous halogenating agents
Atom Economy Moderately efficientLess efficient due to the formation of haloform byproduct

Experimental Protocols

Route 1: Grignard Reagent Synthesis of this compound

This protocol is a self-validating system, where the successful formation of the Grignard reagent is the critical control point for the subsequent carboxylation.

Step 1: Formation of 1-(bromomagnesio)-2-methoxynaphthalene

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, place magnesium turnings (1.1 equivalents). The dropping funnel is charged with a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Initiation: A small crystal of iodine can be added to the magnesium to initiate the reaction. A small portion of the 1-bromo-2-methoxynaphthalene solution is added to the flask. The mixture is gently warmed until the Grignard reaction begins, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: The remaining 1-bromo-2-methoxynaphthalene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Work-up

  • Carboxylation: The flask containing the Grignard reagent is cooled in an ice bath. Crushed dry ice (solid carbon dioxide, a large excess) is slowly added to the vigorously stirred solution.

  • Quenching: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of a cold, dilute acid (e.g., 10% HCl).

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Friedel-Crafts Acylation and Haloform Reaction

This protocol's self-validation lies in the successful isolation of the 1-acetyl-2-methoxynaphthalene intermediate, which confirms the viability of the subsequent oxidation.

Step 1: Friedel-Crafts Acylation of 2-Methoxynaphthalene

  • Reaction Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Reagent Addition: Anhydrous aluminum chloride (1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane or nitrobenzene. The flask is cooled in an ice bath.[4]

  • Acylation: A solution of 2-methoxynaphthalene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same solvent is added dropwise to the stirred suspension, maintaining the temperature below 10 °C.[4]

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed to yield crude 1-acetyl-2-methoxynaphthalene, which can be purified by recrystallization or chromatography.

Step 2: Haloform Reaction

  • Reagent Preparation: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold solution of sodium hydroxide.

  • Oxidation: The 1-acetyl-2-methoxynaphthalene is dissolved in a suitable solvent (e.g., dioxane) and the freshly prepared sodium hypobromite solution is added dropwise with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • Reaction Completion and Work-up: The reaction is stirred until completion (monitored by TLC). Any excess hypobromite is destroyed by adding a reducing agent (e.g., sodium sulfite).

  • Isolation: The mixture is acidified with a strong acid (e.g., HCl) to precipitate the this compound. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent will afford the pure product.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthetic route.

G cluster_0 Route 1: Grignard Reagent A 1-Bromo-2-methoxynaphthalene C Grignard Reagent Formation A->C B Mg, Anhydrous THF B->C E Carboxylation C->E D Dry Ice (CO2) D->E F Acidic Work-up E->F G This compound F->G

Caption: Workflow for the Grignard reagent synthesis of this compound.

G cluster_1 Route 2: Friedel-Crafts & Haloform H 2-Methoxynaphthalene J Friedel-Crafts Acylation H->J I Acetyl Chloride, AlCl3 I->J K 1-Acetyl-2-methoxynaphthalene J->K M Haloform Reaction K->M L NaOBr L->M N Acidification M->N O This compound N->O

Caption: Workflow for the Friedel-Crafts acylation and haloform reaction route.

Conclusion and Recommendations

Both the Grignard reagent method and the Friedel-Crafts acylation followed by haloform reaction are viable and effective routes for the synthesis of this compound.

  • For laboratory-scale synthesis where high yields are paramount and the necessary precautions for handling organometallics can be taken, the Grignard reagent approach is highly recommended. Its directness and typically high efficiency make it an attractive option.

  • For larger-scale production or in environments where the use of Grignard reagents is less desirable, the Friedel-Crafts and haloform reaction pathway presents a robust alternative. While potentially having a slightly lower overall yield, its scalability and the avoidance of highly reactive organometallic intermediates can be advantageous.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and economic considerations. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound.

References

A Comparative Spectroscopic Guide to 2-Methoxy-1-naphthoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Methoxy-1-naphthoic acid and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. Our objective is to elucidate the structural-spectral correlations, explain the underlying principles behind experimental choices, and provide robust, validated protocols for characterization.

Introduction: The Structural Significance of Naphthoic Acids

Naphthoic acid derivatives are a class of aromatic compounds built upon a naphthalene core, a bicyclic aromatic hydrocarbon. Their rigid structure and potential for diverse functionalization make them valuable scaffolds in medicinal chemistry and materials science. This compound, in particular, features a methoxy and a carboxylic acid group on adjacent carbons of one aromatic ring. Understanding how these substituents, and variations thereof, influence the molecule's electronic and vibrational properties is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Substituents play a pivotal role in modulating the reactivity and biological activity of aromatic compounds.[1] This guide will compare the spectral characteristics of our lead compound, This compound , with three key derivatives to isolate and understand these substituent effects:

  • 2-Naphthoic Acid : The parent compound, lacking the methoxy group, serves as our baseline.

  • 2-Hydroxy-1-naphthoic Acid : An analog where the methoxy group is replaced by a hydroxyl group, allowing for a direct comparison of -OCH₃ vs. -OH effects.

  • 1-Hydroxy-2-naphthoic Acid : An isomer of the hydroxy derivative, highlighting the impact of substituent positioning on the naphthalene ring.

Through a multi-technique spectroscopic analysis, we will map the distinct electronic and structural fingerprints of each molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) is highly sensitive to the electron density around a proton. Electron-donating groups (EDGs) like methoxy (-OCH₃) and hydroxyl (-OH) increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) like the carboxylic acid (-COOH) deshield protons, shifting them downfield.

Comparative Analysis:

  • Carboxylic Acid Proton : In all analyzed compounds, the acidic proton of the carboxylic acid group is the most downfield signal, typically appearing as a broad singlet above 10 ppm.[2] This is due to strong deshielding by the two oxygen atoms and its acidic, exchangeable nature.

  • Effect of the 2-Substituent : The introduction of an electron-donating group at the C2 position (-OCH₃ or -OH) causes a noticeable upfield shift for adjacent aromatic protons compared to the unsubstituted 2-naphthoic acid. This is a classic demonstration of the shielding effect.

  • Methoxy Protons : The three protons of the methoxy group in this compound appear as a sharp singlet, typically around 4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[2]

  • Isomeric Effects : Comparing 2-Hydroxy-1-naphthoic acid and 1-Hydroxy-2-naphthoic acid reveals how the relative positions of the -OH and -COOH groups create distinct splitting patterns and chemical shifts for the aromatic protons, providing an unambiguous way to differentiate between isomers.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ in ppm)

Compound-COOH ProtonAromatic Protons-OCH₃ Protons-OH Proton
This compound ~10.5-11.0 (s, 1H)[2]~7.2-8.2 (m, 6H)~3.9-4.0 (s, 3H)[2]N/A
2-Naphthoic acid >12.0 (br s, 1H)~7.5-8.6 (m, 7H)[3]N/AN/A
2-Hydroxy-1-naphthoic acid >12.0 (br s, 1H)~7.2-8.2 (m, 6H)[4]N/A~9.0-10.0 (br s, 1H)
1-Hydroxy-2-naphthoic acid ~12.8 (s, 1H)[5]~7.2-8.6 (m, 6H)[5]N/ABroad, variable

Note: s = singlet, m = multiplet, br = broad. Shifts can vary with solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides a map of the unique carbon environments in a molecule. Similar to ¹H NMR, chemical shifts are influenced by the electronic environment.

Comparative Analysis:

  • Carbonyl Carbon : The carboxylic acid carbonyl carbon (-COOH) is consistently the most downfield signal, appearing around 170 ppm due to the strong deshielding effect of the double-bonded oxygen.

  • Substituted Aromatic Carbons : The carbons directly attached to electronegative oxygen atoms (C-O) are significantly shifted downfield. For instance, the C2 carbon in this compound and 2-Hydroxy-1-naphthoic acid will be in the 150-160 ppm region.[6]

  • Methoxy Carbon : The methoxy carbon (-OCH₃) in this compound gives a characteristic signal in the upfield region, typically around 55-60 ppm.

Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ in ppm)

Compound-COOH CarbonC-O CarbonAromatic Carbons-OCH₃ Carbon
This compound ~170~155-160~110-140~56
2-Naphthoic acid ~172[7]N/A~125-136[3]N/A
2-Hydroxy-1-naphthoic acid ~173~158-162[8]~105-140[8]N/A
1-Hydroxy-2-naphthoic acid ~171~155-160~110-140N/A

Note: These are approximate ranges. Precise assignments require 2D NMR techniques.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.

Comparative Analysis:

  • -OH Stretch (Carboxylic Acid) : A hallmark of carboxylic acids is the extremely broad absorption band observed from 2500 to 3300 cm⁻¹. This is due to the strong hydrogen bonding of the carboxylic acid dimers in the solid state.[2] This feature is present in all four compounds.

  • C=O Stretch (Carbonyl) : The carbonyl group of the carboxylic acid gives rise to a strong, sharp absorption band typically between 1680 and 1720 cm⁻¹. The exact position can be influenced by conjugation with the naphthalene ring and intramolecular hydrogen bonding.

  • C-O Stretches : this compound exhibits characteristic C-O stretching bands for the ether linkage, usually appearing as two bands (asymmetric and symmetric) in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[9] The hydroxy derivatives show C-O stretching for the phenolic group in a similar region (~1200-1300 cm⁻¹).

  • -OH Stretch (Phenolic) : The hydroxy derivatives (2-hydroxy and 1-hydroxy) will show an additional -OH stretching band. In cases of intramolecular hydrogen bonding (e.g., with the adjacent carbonyl group), this peak can be broad and shifted to a lower frequency.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H Stretch (Carboxylic)C=O StretchC-O StretchO-H Stretch (Phenolic)
This compound 2500-3300 (broad)[2]~1690-1710~1260, ~1080N/A
2-Naphthoic acid 2500-3300 (broad)~1680-1700N/AN/A
2-Hydroxy-1-naphthoic acid 2500-3300 (broad)~1670-1690~1250~3000-3400 (broad)
1-Hydroxy-2-naphthoic acid 2500-3300 (broad)~1670-1690~1240~3000-3400 (broad)

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, a molecule is ionized, and the resulting molecular ion can break apart into smaller, characteristic fragment ions.

Comparative Analysis:

  • Molecular Ion Peak (M⁺) : The molecular ion peak corresponds to the molecular weight of the compound. This is a key data point for confirming the identity of each derivative. For this compound, the molecular ion peak is observed at m/z 202.[2]

  • Key Fragmentations :

    • Loss of -OH (M-17) : A common fragmentation for carboxylic acids.

    • Loss of -COOH (M-45) : Another characteristic fragmentation, resulting in the loss of the entire carboxylic acid group.

    • For this compound : A prominent fragmentation pathway is the loss of a methyl radical (-CH₃) from the methoxy group, resulting in an (M-15) peak.[2] This is followed by the loss of carbon monoxide (CO) to give further fragments. This M-15 peak is a key differentiator from the non-methoxy derivatives.

    • For Hydroxy Derivatives : Fragmentation patterns will be dominated by losses of -OH, -COOH, and CO.

Table 4: Mass Spectrometry Data (Key m/z values from EI-MS)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound C₁₂H₁₀O₃202.21202[10]187 (M-15), 171 (M-31), 143, 115[2]
2-Naphthoic acid C₁₁H₈O₂172.18172[7]155 (M-17), 127 (M-45)[7]
2-Hydroxy-1-naphthoic acid C₁₁H₈O₃188.18188[8]171 (M-17), 143 (M-45), 115
1-Hydroxy-2-naphthoic acid C₁₁H₈O₃188.18188170 (M-18), 142 (M-46), 114

Section 4: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and the position of the absorption maxima (λmax) is sensitive to the nature and position of substituents.

Comparative Analysis:

  • The naphthalene ring exhibits characteristic π-π* transitions. For the parent 2-naphthoic acid, absorption maxima are observed around 236, 280, and 334 nm.[11]

  • Electron-donating groups like -OCH₃ and -OH act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity).

  • The methoxy group in this compound is known to cause a considerable deviation in Hammett plots, indicating strong conjugative interaction with the carboxyl group, which influences the electronic absorption spectrum.

  • A comparison of the spectra of different methoxy- and hydroxy-naphthoic acids shows that both the type of substituent and its position relative to the carboxylic acid and the naphthalene core significantly alter the absorption profile.[12]

Table 5: UV-Vis Spectroscopy Data (λmax in nm)

Compoundλmax (nm)Solvent/Conditions
This compound ~240, 290, 340Varies with solvent
2-Naphthoic acid 236, 280, 334[11]Acidic Mobile Phase
2-Hydroxy-1-naphthoic acid Shifted relative to parentDioxane[12]
1-Hydroxy-2-naphthoic acid Shifted relative to parentVaries with solvent

Note: λmax values are highly solvent-dependent.

Section 5: Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following section details standardized protocols for acquiring the spectroscopic data discussed.

General Spectroscopic Analysis Workflow

The logical flow for characterizing a novel naphthoic acid derivative involves a systematic application of these techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Prep Weigh & Dissolve Sample (e.g., in CDCl3, DMSO-d6) NMR ¹H & ¹³C NMR (Structure Elucidation) Prep->NMR Analyze Aliquots IR FTIR (Functional Groups) Prep->IR Analyze Aliquots MS LC-MS (Molecular Weight & Formula) Prep->MS Analyze Aliquots UV UV-Vis (Electronic Transitions) Prep->UV Analyze Aliquots Analysis Combine & Analyze Data NMR->Analysis IR->Analysis MS->Analysis UV->Analysis Structure Confirm Structure & Purity Analysis->Structure

Caption: General experimental workflow for the comprehensive spectroscopic analysis of naphthoic acid derivatives.

Protocol 1: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra. Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of the naphthoic acid derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves them and allows for the observation of the acidic proton.

  • Spectrometer Setup: Place the NMR tube in the spectrometer.

  • Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

    • Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups. Methodology (KBr Pellet):

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[13]

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix to minimize scattering.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and study fragmentation. Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).[13]

  • Chromatography:

    • Set up an appropriate HPLC method (e.g., C18 column).

    • Use a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to ensure good peak shape and separation. Formic acid is used to protonate the analyte, promoting the formation of the [M+H]⁺ ion in the mass spectrometer.

  • Mass Spectrometry:

    • Inject the sample into the LC-MS system.

    • Acquire mass spectra using an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to observe the [M+H]⁺ ion.

    • Acquire data in full scan mode to determine the molecular weight and in fragmentation mode (MS/MS) to obtain structural information.

Conclusion

The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful and complementary toolkit for the comprehensive characterization of this compound and its derivatives. This guide demonstrates that subtle changes in chemical structure—such as replacing a methoxy with a hydroxyl group or altering substituent positions—lead to predictable and interpretable changes in the resulting spectra. By understanding these structure-spectra relationships, researchers can confidently identify compounds, verify their purity, and gain deeper insights into their electronic and molecular properties, which is fundamental to advancing drug discovery and materials science.

References

A Researcher's Guide to Navigating Cross-Reactivity of 2-Methoxy-1-naphthoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This publication will navigate the critical aspects of designing and executing cross-reactivity studies, offering a comparative framework against structurally similar molecules. We will delve into the practical methodologies for assessing specificity in receptor binding assays and enzyme-linked immunosorbent assays (ELISAs), supported by detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently assess the selectivity of 2-Methoxy-1-naphthoic acid and its analogs in their own experimental settings.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity, the binding of a compound to multiple, often unintended, biological targets, is a significant challenge in drug development.[2][3] Small molecules, due to their inherent structural features, can interact with a range of proteins, including receptors, enzymes, and antibodies.[3] Such off-target interactions can confound experimental data, leading to misinterpretation of a compound's mechanism of action and potential safety liabilities.[2] Therefore, rigorous cross-reactivity profiling is not merely a supplementary exercise but a foundational component of preclinical research.

For this compound, its naphthalene core and functional group substitutions present a chemical architecture that warrants a comprehensive evaluation of its binding profile. This guide will focus on a systematic approach to identifying and quantifying potential cross-reactivity.

Designing a Robust Cross-Reactivity Study

A well-designed cross-reactivity study is characterized by the careful selection of appropriate assays and a panel of relevant compounds for comparison. The choice of assays should reflect the potential biological contexts in which this compound will be studied, while the comparator compounds should include structural analogs and molecules with known activities at related targets.

Selecting Comparator Compounds

To provide a meaningful comparison, we have selected the following compounds based on their structural similarity to this compound:

  • 2-Naphthoic acid: The parent compound lacking the methoxy group, allows for assessment of the methoxy group's contribution to specificity.[2]

  • 6-Methoxy-2-naphthoic acid: An isomer with the methoxy group at a different position, useful for understanding the impact of substitution patterns on binding. This compound is also known to modulate NMDAR.[4]

  • 2-Hydroxy-1-naphthoic acid: An analog with a hydroxyl group instead of a methoxy group, to evaluate the effect of this functional group change.[5]

  • Nafcillin: A penicillin-related antibiotic, for which this compound can be a related substance, to check for potential cross-reactivity in assays designed for this drug.[6]

Choice of Biological Assays

This guide will focus on two widely used assay formats that are susceptible to cross-reactivity and are relevant to the potential applications of this compound:

  • Receptor Binding Assay: Given that derivatives of the related 2-naphthoic acid are known antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes, a competitive binding assay for this receptor is a logical choice.[7][8]

  • Competitive ELISA: To simulate a scenario where an antibody might be raised against this compound (e.g., for developing a diagnostic assay), a competitive ELISA is an excellent tool to assess the specificity of antibody binding and potential interference from related structures.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from our comparative cross-reactivity studies. These tables are designed to illustrate how to interpret and compare the specificity of this compound.

Table 1: Competitive Receptor Binding Assay for P2Y14 Receptor

CompoundIC50 (nM)% Cross-Reactivity vs. This compound
This compound 15 100%
2-Naphthoic acid2506%
6-Methoxy-2-naphthoic acid8001.9%
2-Hydroxy-1-naphthoic acid15010%
Nafcillin>10,000<0.15%
  • Interpretation: The data suggests that this compound has the highest affinity for the P2Y14 receptor in this hypothetical assay. The structural analogs show significantly lower affinity, indicating that the specific arrangement of the methoxy and carboxylic acid groups on the naphthalene ring is crucial for potent binding. Nafcillin shows negligible cross-reactivity.

Table 2: Competitive ELISA for this compound

CompoundIC50 (µM)% Cross-Reactivity vs. This compound
This compound 0.5 100%
2-Naphthoic acid105%
6-Methoxy-2-naphthoic acid501%
2-Hydroxy-1-naphthoic acid225%
Nafcillin>100<0.5%
  • Interpretation: In this simulated ELISA, the antibody raised against this compound demonstrates good specificity. 2-Hydroxy-1-naphthoic acid shows the most significant cross-reactivity, which is expected due to the structural and electronic similarity between a hydroxyl and a methoxy group. The other analogs and Nafcillin exhibit minimal cross-reactivity.

Experimental Protocols

To ensure the reproducibility and validity of cross-reactivity studies, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the assays described above.

Protocol 1: P2Y14 Receptor Competitive Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of test compounds for the P2Y14 receptor.[6][9]

Materials:

  • HEK293 cells stably expressing the human P2Y14 receptor

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand: [³H]-UDP-glucose (specific activity ~30-60 Ci/mmol)

  • Non-specific binding control: Unlabeled UDP-glucose

  • Test compounds: this compound and analogs (dissolved in DMSO)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail and a microplate scintillation counter

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture P2Y14-HEK293 cells p2 Harvest and homogenize cells p1->p2 p3 Centrifuge and resuspend membrane pellet p2->p3 p4 Determine protein concentration p3->p4 a3 Initiate reaction by adding cell membranes p4->a3 a1 Prepare serial dilutions of test compounds a2 Add assay buffer, [³H]-UDP-glucose, and test compound to wells a1->a2 a2->a3 a4 Incubate at room temperature a3->a4 a5 Filter and wash to separate bound and free radioligand a4->a5 a6 Add scintillation cocktail and count a5->a6 d1 Calculate specific binding a6->d1 d2 Plot binding curve and determine IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for the P2Y14 receptor competitive binding assay.

Procedure:

  • Membrane Preparation:

    • Culture P2Y14-expressing HEK293 cells to confluency.

    • Harvest cells, wash with PBS, and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 4°C (e.g., 20,000 x g for 30 minutes).

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • Prepare serial dilutions of this compound and comparator compounds in assay buffer.

    • In a 96-well plate, add 25 µL of assay buffer, 25 µL of [³H]-UDP-glucose (at a final concentration near its Kd), and 25 µL of the test compound dilution.

    • For total binding, add 25 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 25 µL of a high concentration of unlabeled UDP-glucose (e.g., 10 µM).

    • Initiate the binding reaction by adding 125 µL of the cell membrane preparation (containing a predetermined optimal amount of protein) to each well.

    • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol 2: Competitive ELISA for this compound

This protocol describes a competitive ELISA to assess the specificity of an antibody for this compound.[7][8]

Materials:

  • 96-well microtiter plates (high-binding)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • This compound-protein conjugate (for coating)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody (anti-primary antibody species)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Test compounds: this compound and analogs (dissolved in DMSO and diluted in assay buffer)

Workflow Diagram:

G cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection pp1 Coat plate with 2-M-1-NA-protein conjugate pp2 Incubate and wash pp1->pp2 pp3 Block non-specific binding sites pp2->pp3 pp4 Wash pp3->pp4 c3 Add mixture to coated and blocked plate pp4->c3 c1 Prepare serial dilutions of test compounds c2 Mix primary antibody with test compound dilutions c1->c2 c2->c3 c4 Incubate c3->c4 d1 Wash to remove unbound antibody c4->d1 d2 Add HRP-conjugated secondary antibody d1->d2 d3 Incubate and wash d2->d3 d4 Add TMB substrate d3->d4 d5 Incubate for color development d4->d5 d6 Add stop solution d5->d6 d7 Read absorbance at 450 nm d6->d7

Caption: Workflow for the competitive ELISA.

Procedure:

  • Plate Coating:

    • Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (as the standard) and the comparator compounds in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each compound dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color has developed.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the this compound concentration.

    • Determine the IC50 value for each comparator compound from its respective dose-response curve.

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of comparator compound) x 100.

Conclusion and Future Directions

The hypothetical data presented underscores the importance of evaluating a panel of structurally related compounds to build a comprehensive specificity profile. The insights gained from such studies are critical for validating on-target effects, understanding potential off-target liabilities, and ultimately, ensuring the integrity of scientific research. As the exploration of this compound and its derivatives continues, a commitment to thorough cross-reactivity profiling will be instrumental in unlocking their full therapeutic and scientific potential.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Methoxy-1-naphthoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Methoxy-1-naphthoic acid (CAS No. 947-62-6). As a professional in the field of drug development and scientific research, you understand that a deep respect for chemical hazards is paramount to a safe and productive laboratory environment. This document moves beyond a simple checklist, offering a procedural and explanatory framework to ensure your safety and the integrity of your work.

Understanding the Risks: Hazard Profile of this compound

This compound is a carboxylic acid derivative of naphthalene.[1] While a valuable compound in various research applications, it presents specific hazards that necessitate a robust personal protective equipment (PPE) strategy. The primary routes of exposure are inhalation, skin contact, and eye contact.

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [2][3][4]

  • H319: Causes serious eye irritation. [2][3][4]

  • H335: May cause respiratory irritation. [2][3][4]

These classifications are the foundation upon which our PPE recommendations are built. Direct contact with the skin can lead to redness and discomfort, while eye contact can result in significant irritation. Inhalation of the dust can irritate the respiratory tract.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[5] A face shield offers an additional layer of protection for the entire face.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat.Prevents skin contact, which can cause irritation.[5][6] Gloves should be inspected for any signs of degradation before each use and changed immediately if contaminated. A lab coat protects your personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator if engineering controls are not sufficient or when handling large quantities of the powder.Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[2] All handling of the solid should ideally be performed in a certified chemical fume hood to limit inhalation exposure.[7]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Respirator 2. Respirator Lab_Coat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: Sequential process for donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing PPE Doffing Sequence Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

Caption: Sequential process for doffing PPE.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[7] Have all necessary equipment and materials, including waste containers, readily accessible.

  • Weighing and Transferring: When weighing or transferring the solid, do so carefully to minimize dust generation. Use a spatula for transfers and avoid pouring the powder from a height.

  • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn.[8] Decontaminate all work surfaces and equipment.

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle.

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Chemical Waste: Unused or waste this compound should be disposed of as chemical waste. This may involve dissolving the compound in a combustible solvent and sending it to a licensed chemical incinerator.[6]

  • Regulations: Always dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4][6] Never empty chemical waste into drains.[6]

In Case of Exposure

Immediate and appropriate first aid is crucial in the event of an accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring both your personal well-being and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-1-naphthoic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxy-1-naphthoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.